molecular formula C10H11N3O B562027 N-Nitrosoanatabine-d4 CAS No. 1020719-69-0

N-Nitrosoanatabine-d4

Cat. No.: B562027
CAS No.: 1020719-69-0
M. Wt: 193.24 g/mol
InChI Key: ZJOFAFWTOKDIFH-AJEVBKBKSA-N
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Description

N-Nitrosoanatabine-d4, also known as this compound, is a useful research compound. Its molecular formula is C10H11N3O and its molecular weight is 193.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,3,4,6-tetradeuterio-5-(1-nitroso-3,6-dihydro-2H-pyridin-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c14-12-13-7-2-1-5-10(13)9-4-3-6-11-8-9/h1-4,6,8,10H,5,7H2/i3D,4D,6D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJOFAFWTOKDIFH-AJEVBKBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCN(C1C2=CN=CC=C2)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(N=C1[2H])[2H])C2CC=CCN2N=O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90662151
Record name 1-Nitroso(2',4',5',6'-~2~H_4_)-1,2,3,6-tetrahydro-2,3'-bipyridine
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Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020719-69-0
Record name 1,2,3,6-Tetrahydro-1-nitroso-2,3′-bipyridine-2′,4′,5′,6′-d4
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Nitroso(2',4',5',6'-~2~H_4_)-1,2,3,6-tetrahydro-2,3'-bipyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,6-Tetrahydro-1-nitroso-2,3'-bipyridine-2',4',5',6'-d4
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Foundational & Exploratory

An In-depth Technical Guide on (S)-N-Nitrosoanatabine-d4: An Internal Standard for the Quantification of a Key Tobacco-Specific Nitrosamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-N-Nitrosoanatabine-d4, a critical tool in the analysis of tobacco-specific nitrosamines (TSNAs). TSNAs are a group of carcinogenic compounds found in tobacco products, and their accurate quantification is essential for research, product testing, and regulatory compliance. (S)-N-Nitrosoanatabine-d4 serves as an isotopically labeled internal standard for its non-deuterated counterpart, N-Nitrosoanatabine (NAT), one of the four major TSNAs.

Core Compound Data

The fundamental properties of (S)-N-Nitrosoanatabine-d4 are summarized in the table below, providing a quick reference for researchers.

PropertyValue
Chemical Name (2S)-1,2,3,6-Tetrahydro-1-nitroso-2,3'-bipyridine-d4
Synonyms N-Nitrosoanatabine-d4, NAT-d4, N'-Nitrosoanatabine-d4
CAS Number 1426174-82-4[1][2][3][4]
Molecular Formula C₁₀H₇D₄N₃O[1]
Molecular Weight 193.24 g/mol [1][2]
Appearance Clear Brownish Yellow Oil[1]
Storage 2-8°C Refrigerator[1]

The Role of Deuterated Internal Standards in LC-MS/MS Analysis

In quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), deuterated internal standards are considered the gold standard for achieving the highest accuracy and precision.[5] The principle of isotope dilution mass spectrometry (IDMS) is employed, where a known amount of the deuterated standard is added to the sample at the beginning of the preparation process.[5]

(S)-N-Nitrosoanatabine-d4 is chemically identical to the target analyte, NAT, with the only difference being the presence of four deuterium atoms, which results in a slightly higher molecular weight. This subtle mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. Because they have nearly identical physicochemical properties, both compounds behave similarly during sample extraction, cleanup, and chromatographic separation.[6] Any loss of the analyte during the analytical process will be mirrored by a proportional loss of the internal standard. This allows for accurate correction of variations in sample preparation and instrumental response, thereby ensuring reliable quantification of NAT.[5][6]

Experimental Protocol: Quantification of N-Nitrosoanatabine in Tobacco Products using (S)-N-Nitrosoanatabine-d4

The following is a generalized experimental protocol for the quantification of NAT in tobacco products using LC-MS/MS with (S)-N-Nitrosoanatabine-d4 as an internal standard. This protocol is based on established methodologies for TSNA analysis.[7][8][9]

1. Sample Preparation

  • Homogenization: A representative sample of the tobacco product is homogenized to ensure uniformity.

  • Internal Standard Spiking: A known amount of (S)-N-Nitrosoanatabine-d4 solution is added to a pre-weighed aliquot of the homogenized tobacco sample.

  • Extraction: The TSNAs, along with the internal standard, are extracted from the tobacco matrix using an appropriate buffer solution (e.g., aqueous ammonium acetate) with mechanical shaking.[8]

  • Cleanup: The extract is filtered to remove particulate matter. Depending on the complexity of the matrix, further cleanup steps such as solid-phase extraction (SPE) may be employed to remove interfering substances.

2. LC-MS/MS Analysis

  • Chromatographic Separation: The prepared extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The analytes are separated on a suitable analytical column (e.g., a C18 column) using a gradient elution with a mobile phase typically consisting of a mixture of water and an organic solvent (e.g., methanol or acetonitrile) with additives like ammonium acetate or formic acid to improve ionization.

  • Mass Spectrometric Detection: The eluent from the HPLC system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both NAT and NAT-d4 are monitored for highly selective and sensitive detection.

3. Data Analysis and Quantification

  • Calibration Curve: A calibration curve is generated by analyzing a series of standard solutions containing known concentrations of NAT and a constant concentration of (S)-N-Nitrosoanatabine-d4. The curve is constructed by plotting the ratio of the peak area of NAT to the peak area of NAT-d4 against the concentration of NAT.

  • Quantification: The concentration of NAT in the tobacco sample is determined by calculating the peak area ratio of NAT to NAT-d4 in the sample chromatogram and interpolating the concentration from the calibration curve. The final concentration is then calculated back to the original sample weight.[9]

Logical Workflow for NAT Quantification

The following diagram illustrates the logical workflow for the quantification of N-Nitrosoanatabine (NAT) using its deuterated internal standard, (S)-N-Nitrosoanatabine-d4.

NAT_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Tobacco Sample Spike Spike with (S)-N-Nitrosoanatabine-d4 Sample->Spike Extract Extraction Spike->Extract Cleanup Cleanup (Filtration/SPE) Extract->Cleanup LC_Separation LC Separation Cleanup->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Area Integration (NAT & NAT-d4) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (NAT / NAT-d4) Peak_Integration->Ratio_Calculation Quantification Quantify NAT Concentration Ratio_Calculation->Quantification Calibration_Curve Calibration Curve Calibration_Curve->Quantification Result Final NAT Concentration Quantification->Result

Caption: Workflow for the quantification of N-Nitrosoanatabine (NAT).

References

Physical and chemical properties of N-Nitrosoanatabine-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the physical and chemical properties of N-Nitrosoanatabine-d4, a deuterated analog of the tobacco-specific nitrosamine, N-Nitrosoanatabine (NAT). This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who are working with or have an interest in tobacco-specific nitrosamines and their isotopically labeled standards.

Core Physical and Chemical Properties

This compound is primarily utilized as a stable isotope-labeled internal standard in analytical methodologies, particularly in mass spectrometry-based quantification of N-Nitrosoanatabine in various matrices.[1] Its near-identical physicochemical properties to the unlabeled analyte ensure accurate and precise measurements by compensating for variations during sample preparation and analysis.

The key physical and chemical properties of this compound are summarized in the table below. It is important to note that while some properties have been experimentally determined, others, such as the boiling point, are predicted values for the non-deuterated analog.

PropertyValueSource(s)
Chemical Name (R,S)-N-Nitroso Anatabine-2,4,5,6-d4[2]
Synonyms This compound, NAT-d4, (S)-N-Nitroso Anatabine-d4[1][2]
CAS Number 1020719-69-0[1]
Molecular Formula C₁₀H₇D₄N₃O[1]
Molecular Weight 193.24 g/mol [1]
Appearance Colourless to Dark Orange Oil to Solid; Yellow to Dark Yellow Solid[1]
Purity >95% (HPLC)[1]
Isotopic Purity >95% (d₄)[1]
Melting Point Not available
Boiling Point 367.8 ± 42.0 °C (Predicted for non-deuterated analog)[3]
Solubility Slightly soluble in Chloroform and Methanol.[1]
Storage Conditions +4°C or -20°C, Inert atmosphere, Protect from light.[1][4]

Experimental Protocols

This compound is a critical component in the quantitative analysis of N-Nitrosoanatabine, a known carcinogen found in tobacco products.[5] The following sections detail a general experimental protocol for the analysis of tobacco-specific nitrosamines (TSNAs) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.

Sample Preparation: Extraction and Solid-Phase Extraction (SPE) Cleanup

The accurate quantification of N-Nitrosoanatabine requires efficient extraction from the sample matrix and removal of interfering substances. Solid-phase extraction is a common technique for sample cleanup.[6][7][8]

Materials:

  • Sample containing tobacco-specific nitrosamines (e.g., tobacco extract, biological fluid)

  • This compound internal standard solution

  • Extraction solvent (e.g., aqueous citrate buffer, toluene)

  • SPE cartridge (e.g., C18 or a mixed-mode cation exchange polymer)[7]

  • Conditioning solvents (e.g., methanol, water)

  • Washing solvent (e.g., water, weak organic solvent)

  • Elution solvent (e.g., acetonitrile, methanol)

Protocol:

  • Sample Spiking: Accurately add a known amount of this compound internal standard solution to the sample.

  • Extraction: Extract the TSNAs from the sample matrix using an appropriate solvent system. Sonication can be employed to improve extraction efficiency.[6]

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing methanol followed by water through it.

  • Sample Loading: Load the extracted sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove polar impurities.

  • Elution: Elute the analytes (including N-Nitrosoanatabine and this compound) from the cartridge using a stronger organic solvent.

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

SPE_Workflow start Sample with Internal Standard extraction Extraction of TSNAs start->extraction sample_loading Sample Loading onto SPE extraction->sample_loading spe_conditioning SPE Cartridge Conditioning spe_conditioning->sample_loading washing Washing of Cartridge sample_loading->washing elution Elution of Analytes washing->elution evaporation Evaporation & Reconstitution elution->evaporation end Analysis by LC-MS/MS evaporation->end

A generalized workflow for sample preparation using solid-phase extraction.
LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry is the preferred method for the sensitive and selective quantification of TSNAs.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: Reversed-phase C18 column

  • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid

  • Gradient: A suitable gradient elution to separate the TSNAs

  • Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.5 mL/min)

  • Injection Volume: 5-10 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor-to-product ion transitions for N-Nitrosoanatabine and this compound need to be optimized.

Quantification: The concentration of N-Nitrosoanatabine in the sample is determined by comparing the peak area ratio of the analyte to the this compound internal standard against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Metabolic Pathway

The metabolism of N-Nitrosoanatabine, like other tobacco-specific nitrosamines, is primarily mediated by cytochrome P450 (CYP) enzymes.[9][10] While the detailed metabolic pathway of N-Nitrosoanatabine is not as extensively studied as that of N'-nitrosonornicotine (NNN) or 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), it is understood to undergo metabolic activation to exert its biological effects. N-Nitrosoanatabine has been shown to be an inhibitor of the metabolism of other TSNAs, such as NNK and NNN, which are catalyzed by CYP2A13.[9][11]

The following diagram illustrates a generalized metabolic activation pathway for a tobacco-specific nitrosamine, which is believed to be similar for N-Nitrosoanatabine. The process involves hydroxylation at the α-carbon positions, leading to the formation of unstable intermediates that can ultimately form DNA adducts, a key step in carcinogenesis.

Metabolic_Pathway NAT N-Nitrosoanatabine alpha_hydroxylation α-Hydroxylation NAT->alpha_hydroxylation Metabolic Activation detoxification Detoxification Pathways NAT->detoxification Metabolic Detoxification CYP450 Cytochrome P450 Enzymes (e.g., CYP2A13) CYP450->alpha_hydroxylation unstable_intermediate Unstable α-hydroxy Nitrosamine Intermediate alpha_hydroxylation->unstable_intermediate diazonium_ion Diazonium Ion unstable_intermediate->diazonium_ion Spontaneous decomposition dna_adducts DNA Adducts diazonium_ion->dna_adducts Alkylation of DNA

A generalized metabolic pathway for tobacco-specific nitrosamines.

Synthesis Workflow

The synthesis of this compound involves the nitrosation of its precursor, anatabine-d4. The following diagram illustrates a logical workflow for the synthesis of N-Nitrosoanatabine, which can be adapted for its deuterated analog by starting with the appropriately labeled precursor.

Synthesis_Workflow start Anatabine-d4 Precursor nitrosation Nitrosation Reaction (e.g., with Sodium Nitrite in acidic conditions) start->nitrosation extraction Extraction of Product nitrosation->extraction purification Purification (e.g., Chromatography) extraction->purification end This compound purification->end

A logical workflow for the synthesis of this compound.

This technical guide provides a foundational understanding of the physical and chemical properties of this compound, along with practical insights into its application in analytical chemistry. For further detailed information, researchers are encouraged to consult the cited literature.

References

Decoding the Certificate of Analysis for N-Nitrosoanatabine-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Certificate of Analysis (CoA) is a critical document that accompanies chemical reference standards, providing assurance of a product's identity, purity, and quality. For researchers, scientists, and professionals in drug development, a thorough understanding of the data presented in a CoA is paramount for ensuring the accuracy and validity of experimental results. This in-depth technical guide provides a detailed interpretation of a typical Certificate of Analysis for N-Nitrosoanatabine-d4, a deuterated analogue of the tobacco-specific nitrosamine, N-Nitrosoanatabine. This guide will summarize the quantitative data, detail the experimental protocols for key analytical tests, and provide a visual representation of the quality control workflow.

Understanding the Certificate of Analysis Structure

A Certificate of Analysis for a chemical standard like this compound is typically organized into several key sections. These sections provide a comprehensive overview of the product's specifications and the results of its quality control testing.

Key Sections of a CoA:

  • Product Information: This section includes the product name, catalog number, lot number, chemical formula, and molecular weight.

  • Physical Properties: Details such as appearance, and solubility are provided here.

  • Analytical Data: This is the core of the CoA, presenting the results of various analytical tests performed to confirm the identity, purity, and quality of the compound.

  • Storage and Handling: Recommendations for the proper storage conditions to maintain the integrity of the standard.

Quantitative Data Summary

The analytical data section of the CoA contains critical quantitative information that attests to the quality of the this compound standard. This data is summarized below in a structured format for clarity and ease of comparison.

Test Parameter Specification Result Methodology
Appearance Off-White SolidConformsVisual Inspection
¹H-NMR Conforms to StructureConformsNuclear Magnetic Resonance
HPLC Purity ≥98%99.5%High-Performance Liquid Chrom.
Mass Spectrometry Conforms to StructureConformsMass Spectrometry (MS)
Isotopic Purity (d4) ≥99%99.6%Mass Spectrometry (MS)
Isotopic Distribution Report Resultsd4=99.6%, d3=0.3%, d0-d2<0.1%Mass Spectrometry (MS)

Detailed Experimental Protocols

To fully comprehend the data presented in the CoA, it is essential to understand the methodologies used to generate that data. Below are detailed protocols for the key analytical experiments performed on this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of chemical compounds. It separates components in a mixture based on their differential interactions with a stationary phase and a mobile phase.

Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically employed.

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30.1-35 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: A stock solution of this compound is prepared in methanol at a concentration of 1 mg/mL. This is then diluted with the initial mobile phase composition to a working concentration of approximately 0.1 mg/mL.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the molecular structure of a compound. For this compound, ¹H-NMR is used to confirm that the chemical structure is consistent with the expected molecule.

Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or 500 MHz).

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated Methanol (CD₃OD).

  • Sample Preparation: Approximately 5-10 mg of the this compound standard is dissolved in about 0.7 mL of the deuterated solvent in an NMR tube.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (zg30 or similar).

    • Number of Scans: 16 to 64 scans are typically acquired to ensure a good signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 3-4 seconds.

  • Data Analysis: The resulting ¹H-NMR spectrum is processed (Fourier transformation, phasing, and baseline correction). The chemical shifts, signal integrations, and coupling patterns are then compared to the known spectrum of N-Nitrosoanatabine to confirm the structural integrity. The reduction in signal intensity at specific positions confirms the deuterium labeling.

Mass Spectrometry (MS) for Structural Confirmation and Isotopic Purity

Mass spectrometry is employed for two critical assessments: confirming the molecular weight of the compound and determining its isotopic purity.[1] High-resolution mass spectrometry (HRMS) is particularly useful for these purposes.[2]

Protocol:

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer, coupled to a liquid chromatography system (LC-MS).

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is commonly used.

  • LC Conditions (for LC-MS):

    • Column: A short C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase: A simple isocratic or rapid gradient elution with water and acetonitrile, both containing 0.1% formic acid.

  • MS Parameters:

    • Mass Range: A scan range that includes the expected m/z of the protonated molecule [M+H]⁺ (for this compound, this is approximately 194.14).

    • Resolution: Set to a high resolving power (e.g., > 60,000) to accurately measure the mass and resolve the isotopic peaks.[2]

  • Sample Preparation: The sample is prepared as a dilute solution (e.g., 1-10 µg/mL) in an appropriate solvent like methanol or acetonitrile.

  • Data Analysis:

    • Structural Confirmation: The accurate mass of the molecular ion is measured and compared to the theoretical exact mass of this compound.

    • Isotopic Purity: The relative intensities of the ion signals corresponding to the different isotopologues (d0, d1, d2, d3, and d4) are measured. The isotopic purity is calculated as the percentage of the d4 isotopologue relative to the sum of all isotopologues.

Visualizing the Quality Control Workflow

The generation of a Certificate of Analysis is the final step in a rigorous quality control process. The following diagram, created using the DOT language, illustrates the typical workflow for a chemical reference standard like this compound.

CoA_Workflow cluster_synthesis Synthesis & Purification cluster_qc Quality Control Testing cluster_coa CoA Generation Synthesis Chemical Synthesis Purification Purification Synthesis->Purification Sampling Lot Sampling Purification->Sampling Submit for QC HPLC HPLC Purity Sampling->HPLC NMR NMR Structure ID Sampling->NMR MS MS Identity & Isotopic Purity Sampling->MS Appearance Appearance Sampling->Appearance DataReview Data Review & Approval HPLC->DataReview Test Results NMR->DataReview Test Results MS->DataReview Test Results Appearance->DataReview Test Results CoAGen Certificate of Analysis Generation DataReview->CoAGen FinalProduct Final Product Release CoAGen->FinalProduct Release with CoA

A flowchart illustrating the quality control workflow for a chemical reference standard.

Conclusion

The Certificate of Analysis for this compound is a comprehensive document that provides researchers with the necessary information to confidently use this standard in their studies. By understanding the data presented and the rigorous analytical methods used to obtain it, scientists can ensure the quality and reliability of their research. This guide serves as a detailed resource for interpreting the critical information contained within the CoA, thereby supporting the integrity of scientific and drug development endeavors.

References

An In-depth Technical Guide on the Safety and Handling of N-Nitrosoanatabine-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, safety, handling, and analytical applications of N-Nitrosoanatabine-d4. This deuterated stable isotope-labeled compound is primarily utilized as an internal standard for the accurate quantification of the tobacco-specific nitrosamine (TSNA), N-Nitrosoanatabine (NAT), in various matrices. Given the carcinogenic potential of the nitrosamine class of compounds, stringent adherence to safety protocols during handling and disposal is imperative.

Chemical and Physical Properties

This compound is the isotopically labeled analog of N-Nitrosoanatabine, where four hydrogen atoms have been replaced by deuterium. This mass shift allows for its use as an internal standard in mass spectrometry-based analytical methods, providing a means to correct for analyte loss during sample preparation and variations in instrument response.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Chemical Name (S)-N-Nitrosoanatabine-2,4,5,6-d4
CAS Number 1426174-82-4
Molecular Formula C₁₀H₇D₄N₃O
Molecular Weight 193.24 g/mol
Appearance Typically supplied as a neat solid/oil or in solution
Purity Generally >95% (HPLC) with ≥99% deuterated forms
Solubility Slightly soluble in Chloroform and Methanol

Safety and Handling

2.1. Hazard Classification

The non-deuterated N-Nitrosoanatabine is classified as follows:

  • GHS Classification: Acute Toxicity, Oral (Category 3), H301: Toxic if swallowed.[1][2][3]

  • IARC Classification: The International Agency for Research on Cancer (IARC) has evaluated N'-Nitrosoanatabine (NAT). The available data were inadequate to evaluate its carcinogenicity to experimental animals, and no data on humans were available.[4] It is often considered as part of the group of tobacco-specific nitrosamines, some of which are known carcinogens.[5][6]

2.2. Precautionary Measures

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).[2]

  • Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[7]

  • Hygiene Practices: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where the compound is handled. Wash hands thoroughly after handling.

2.3. Storage and Stability

Proper storage is crucial to maintain the integrity of this compound and prevent degradation.

  • Temperature: For long-term stability, this compound, whether in solid form or in solution, should be stored at -20°C.[8][9]

  • Light and Air: Nitrosamines can be sensitive to light and air.[8] Store in tightly sealed, amber glass vials to protect from light and prevent solvent evaporation. For neat compounds, storage under an inert gas (e.g., Argon, Nitrogen) is recommended.[8]

  • Stability: The solid compound is known to be stable for at least four years when stored at -20°C.[9][10] In solution, stability is dependent on the solvent, temperature, and exposure to light and air.[10]

Table 2: Recommended Storage Conditions

FormStorage TemperatureContainerSpecial Conditions
Solid/Neat-20°CTightly sealed, amber vialStore under inert gas (e.g., Argon)
In Solution-20°CTightly sealed, amber vialProtect from light

2.4. Spill and Waste Disposal

  • Spill Response: In case of a spill, wear appropriate PPE and absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbed material in a sealed container for disposal.

  • Waste Disposal: Dispose of waste containing this compound as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Experimental Protocols

This compound is primarily used as an internal standard in the quantitative analysis of N-Nitrosoanatabine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following is a generalized protocol for its use in the analysis of tobacco products.

3.1. Preparation of Standard Solutions

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 100 µg/mL). Store this stock solution at -20°C in an amber vial.

  • Working Internal Standard Solution: Prepare a working solution of the internal standard by diluting the stock solution to the desired concentration for spiking into samples and calibration standards.

3.2. Sample Preparation (General Workflow for Tobacco)

  • Sample Weighing: Accurately weigh a homogenized sample of the tobacco product.

  • Spiking: Add a known volume of the this compound working internal standard solution to the sample.

  • Extraction: Add an appropriate extraction solvent (e.g., an aqueous buffer like 100 mM ammonium acetate) to the sample.[11]

  • Agitation: Agitate the mixture for a specified period (e.g., 30-60 minutes) to ensure efficient extraction of the nitrosamines.

  • Filtration/Centrifugation: Separate the solid matrix from the liquid extract by filtration or centrifugation.

  • Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended): To reduce matrix interference, the extract can be further purified using an SPE cartridge (e.g., C18).

    • Condition the SPE cartridge with methanol followed by water.

    • Load the sample extract onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interfering compounds.

    • Elute the N-Nitrosoanatabine and this compound with a stronger organic solvent (e.g., acetonitrile or methanol).

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.

3.3. LC-MS/MS Analysis

  • Chromatography: Perform chromatographic separation on a C18 reversed-phase column with a gradient elution using a mobile phase typically consisting of water and methanol or acetonitrile, often with an additive like formic acid or ammonium acetate to improve ionization.

  • Mass Spectrometry: Utilize a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for both N-Nitrosoanatabine and this compound in Multiple Reaction Monitoring (MRM) mode.

3.4. Quantification

Construct a calibration curve by plotting the ratio of the peak area of the analyte (N-Nitrosoanatabine) to the peak area of the internal standard (this compound) against the concentration of the analyte in the calibration standards. Determine the concentration of N-Nitrosoanatabine in the samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis sample 1. Weigh Tobacco Sample spike 2. Spike with This compound (IS) sample->spike extract 3. Add Extraction Buffer & Agitate spike->extract separate 4. Centrifuge/Filter extract->separate spe 5. SPE Cleanup (Optional) separate->spe reconstitute 6. Evaporate & Reconstitute spe->reconstitute lcms 7. LC-MS/MS Analysis (MRM Mode) reconstitute->lcms quant 8. Data Processing & Quantification lcms->quant

Caption: Workflow for the quantification of N-Nitrosoanatabine using this compound.

This diagram illustrates the typical experimental workflow for the analysis of N-Nitrosoanatabine in a solid matrix, such as a tobacco product, using this compound as an internal standard. The process begins with sample preparation, which includes spiking with the deuterated standard, followed by extraction and optional cleanup. The prepared sample is then analyzed by LC-MS/MS, and the data is processed to quantify the amount of N-Nitrosoanatabine present.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a formal Safety Data Sheet (SDS) or professional safety training. Always consult the most current SDS for any chemical before use and adhere to all institutional and regulatory safety guidelines.

References

Introduction to N-Nitrosoanatabine-d4 and Isotopic Purity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Isotopic Purity of N-Nitrosoanatabine-d4

For researchers, scientists, and drug development professionals, understanding the isotopic purity of deuterated standards like this compound is critical for the accuracy and reliability of quantitative analytical methods. This guide provides a comprehensive overview of the isotopic purity of this compound, including its synthesis, analytical characterization, and data interpretation.

N-Nitrosoanatabine (NAT) is a tobacco-specific nitrosamine (TSNA) formed from the nitrosation of the minor tobacco alkaloid, anatabine.[1] Like other TSNAs, it is a compound of interest in tobacco product analysis and cancer research.[1] this compound (NAT-d4) is the deuterated analogue of NAT and is commonly used as an internal standard in quantitative analyses, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[2][3] The use of a deuterated internal standard helps to correct for analyte loss during sample preparation and compensates for matrix effects in the analytical instrument.[4]

Isotopic purity , also referred to as isotopic enrichment, is a critical parameter for any isotopically labeled compound. It defines the percentage of the compound that is labeled with the desired number of heavy isotopes (in this case, deuterium) relative to the total amount of the compound, which includes unlabeled molecules and molecules with a lower number of deuterium atoms. High isotopic purity is essential to prevent cross-talk between the analytical signals of the analyte and the internal standard, ensuring accurate quantification.

Synthesis of this compound

  • Synthesis of a Deuterated Precursor: The synthesis would begin with a commercially available deuterated pyridine derivative or involve the deuteration of a suitable precursor to anatabine.

  • Formation of the Anatabine Ring System: A common route to the anatabine structure is through a Diels-Alder reaction.[5]

  • Nitrosation: The final step is the introduction of the nitroso group to the anatabine-d4 molecule.

The following diagram illustrates a plausible synthetic workflow.

G cluster_synthesis Synthetic Workflow for this compound A Deuterated Pyridine Precursor B Formation of Deuterated Anatabine A->B Diels-Alder Reaction C Nitrosation B->C D This compound C->D E Purification (e.g., HPLC) D->E

Caption: A generalized synthetic pathway for this compound.

Analytical Characterization of Isotopic Purity

The determination of the isotopic purity of this compound requires sophisticated analytical techniques that can differentiate between molecules with very small mass differences. The primary methods employed are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[7]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is a powerful tool for assessing isotopic purity.[8] By analyzing the mass-to-charge ratio (m/z) of the ions, the relative abundance of different isotopologues (molecules that differ only in their isotopic composition) can be determined.

Experimental Protocol: Isotopic Purity Determination by MS

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer, often coupled with a liquid chromatography system (LC-HRMS), is used. Electrospray ionization (ESI) is a common ionization technique for this type of analysis.

  • Data Acquisition: The mass spectrum is acquired over a relevant m/z range that includes the unlabeled compound (d0) and all deuterated species (d1, d2, d3, d4).

  • Data Analysis: The relative intensities of the peaks corresponding to each isotopologue are measured. The isotopic purity is then calculated based on the distribution of these intensities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the structure of the molecule and the positions of the deuterium atoms. While ¹H NMR can be used to observe the disappearance of signals at the sites of deuteration, ²H NMR can directly detect the deuterium nuclei. Comparing the integrals of the remaining proton signals in the ¹H NMR spectrum with those of a non-deuterated standard can provide an estimate of the degree of deuteration.

Experimental Protocol: Structural Confirmation and Purity by NMR

  • Sample Preparation: The this compound sample is dissolved in a deuterated solvent (e.g., chloroform-d, methanol-d4).

  • Instrumentation: A high-field NMR spectrometer is used to acquire ¹H and/or ¹³C spectra.

  • Data Acquisition: Standard one-dimensional NMR experiments are performed.

  • Data Analysis: The chemical shifts and coupling constants are compared to those of a non-deuterated N-Nitrosoanatabine standard to confirm the chemical structure. The absence or reduction of proton signals at specific positions confirms the location of the deuterium labels.

The following diagram illustrates the analytical workflow for determining isotopic purity.

G cluster_analysis Analytical Workflow for Isotopic Purity Assessment Sample This compound Sample MS Mass Spectrometry (MS) Sample->MS NMR NMR Spectroscopy Sample->NMR Data Data Analysis MS->Data NMR->Data Purity Isotopic Purity Determination Data->Purity

Caption: Workflow for the analytical determination of isotopic purity.

Quantitative Data on Isotopic Purity

A Certificate of Analysis for a commercial batch of (S)-N-Nitroso Anatabine-d4 provides specific data on its isotopic purity.[7] The data is presented as the normalized intensity of the different deuterated species.

IsotopologueNormalized Intensity (%)
d00.02
d10.00
d20.40
d36.62
d492.96
Table based on data from a Certificate of Analysis for (S)-N-Nitroso Anatabine-d4.[7]

This table indicates that the majority of the compound (92.96%) is the desired d4 species.[7] The presence of lower deuterated species (d0, d2, d3) contributes to the overall isotopic purity, which is stated as >95%.[7]

Logical Framework for Purity Assessment

The assessment of the isotopic purity of this compound follows a logical progression from synthesis to final characterization.

G cluster_logic Logical Framework for Purity Assessment Synthesis Chemical Synthesis Purification Purification (e.g., HPLC) Synthesis->Purification Structural_ID Structural Identification (NMR, MS) Purification->Structural_ID Isotopic_Purity Isotopic Purity Analysis (MS) Structural_ID->Isotopic_Purity Final_Product Qualified this compound Isotopic_Purity->Final_Product

Caption: Logical flow from synthesis to a qualified standard.

Conclusion

The isotopic purity of this compound is a critical quality attribute that is ensured through controlled synthesis and rigorous analytical testing. The primary techniques for its determination are mass spectrometry and NMR spectroscopy, which together provide a comprehensive understanding of the isotopic distribution and structural integrity of the molecule. For researchers and scientists relying on this compound as an internal standard, a thorough understanding of its isotopic purity, as detailed in this guide, is paramount for generating accurate and reproducible quantitative data.

References

The Gold Standard: A Comprehensive Technical Guide to the Role of Deuterated Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, particularly within the realms of pharmaceutical development, clinical research, and metabolomics, the demand for the highest levels of accuracy and precision in quantitative analysis is non-negotiable. This technical guide provides an in-depth exploration of the pivotal role of deuterated internal standards in mass spectrometry, establishing why they are considered the "gold standard" for robust and reliable quantification.

Deuterated internal standards are stable isotope-labeled (SIL) analogs of a target analyte where one or more hydrogen atoms have been replaced by deuterium. This subtle yet significant modification imparts a mass difference that is readily detectable by a mass spectrometer, while preserving the physicochemical properties of the molecule. This near-identical behavior to the analyte of interest is the cornerstone of their utility, enabling unparalleled correction for a myriad of potential errors inherent in the analytical workflow.[1][2]

Core Principles: Mitigating Analytical Variability

The primary function of a deuterated internal standard is to serve as a reliable comparator that experiences the same analytical variations as the target analyte.[3] By adding a known quantity of the deuterated standard to a sample at the earliest stage of preparation, it effectively normalizes for inconsistencies that can arise from:

  • Matrix Effects: Complex biological matrices, such as plasma, urine, or tissue homogenates, contain a multitude of endogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer's source. This can lead to ion suppression or enhancement, resulting in an under- or overestimation of the analyte's true concentration. A co-eluting deuterated standard experiences the same matrix effects, allowing for accurate signal normalization.[3]

  • Sample Preparation Inconsistencies: Variability in sample extraction, recovery, and handling can introduce significant errors. A deuterated standard, being chemically analogous, will be lost or concentrated in the same proportion as the analyte, ensuring the ratio between the two remains constant.[4]

  • Instrumental Drift: The performance of a mass spectrometer can fluctuate over time. The deuterated internal standard provides a constant reference to correct for these variations in instrument response.[5]

Quantitative Data Presentation: The Evidentiary Advantage

The empirical data consistently demonstrates the superior performance of deuterated internal standards in enhancing the accuracy and precision of quantitative mass spectrometry assays.

Table 1: Comparison of Bioanalytical Method Performance with Deuterated vs. Non-Deuterated Internal Standards

ParameterDeuterated Internal StandardNon-Deuterated (Analog) Internal Standard
Accuracy (% Bias) Typically within ±5%Can exceed ±15%
Precision (%CV) Typically <10%Can be >15%
Matrix Effect Effectively compensatedInconsistent and variable compensation
Regulatory Acceptance Highly recommended by FDA and EMAMay require extensive validation to prove suitability

Data compiled from multiple sources.

Table 2: Quantitative Performance Comparison for the Analysis of Everolimus

QC LevelInternal Standard TypeMean Concentration (ng/mL)Accuracy (%)Precision (%CV)
Low QC Deuterated2.4899.24.5
Non-Deuterated2.55102.06.8
Mid QC Deuterated19.999.53.2
Non-Deuterated20.3101.55.1
High QC Deuterated79.599.42.8
Non-Deuterated81.2101.54.3

Adapted from a study comparing internal standards for everolimus quantification.[6]

Experimental Protocols: A Practical Guide

The successful implementation of deuterated standards requires meticulous experimental design and execution. Below are detailed methodologies for key applications.

Protocol 1: General Workflow for Drug Quantification in Plasma using a Deuterated Internal Standard

This protocol outlines a standard procedure for the quantification of a small molecule drug in a plasma matrix.

1. Preparation of Stock and Working Solutions:

  • Analyte and Deuterated Standard Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of the analyte and the deuterated internal standard and dissolve in a suitable organic solvent (e.g., methanol, acetonitrile) to a final volume of 1 mL.

  • Calibration Curve and Quality Control (QC) Working Solutions: Prepare serial dilutions of the analyte stock solution in the appropriate solvent to create a range of concentrations for the calibration curve and QC samples.

  • Internal Standard (IS) Spiking Solution: Prepare a working solution of the deuterated internal standard at a concentration that provides a stable and appropriate signal intensity in the mass spectrometer.

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the IS working solution. Vortex briefly.

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[3]

3. LC-MS/MS Instrument Parameters:

  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A suitable gradient to achieve separation of the analyte and internal standard from matrix components.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM). Determine the optimal precursor-to-product ion transitions for both the analyte and the deuterated internal standard.

Protocol 2: Workflow for a Pharmacokinetic Study

This protocol describes the key steps in a typical pharmacokinetic study where deuterated standards are essential for generating reliable data.

1. Study Design and Dosing:

  • Administer the drug to the study subjects (e.g., animal models or human volunteers).

  • Collect biological samples (e.g., blood, plasma, urine) at predetermined time points.

2. Sample Collection and Processing:

  • Process the collected samples as required (e.g., centrifuge blood to obtain plasma).

  • Store samples at an appropriate temperature (e.g., -80°C) until analysis.

3. Bioanalysis using a Validated LC-MS/MS Method:

  • Utilize the method described in Protocol 1 to quantify the drug concentration in each sample. A deuterated internal standard is added to every study sample, calibration standard, and QC sample.

4. Pharmacokinetic Data Analysis:

  • Use the concentration-time data to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t½).

Mandatory Visualizations

The following diagrams illustrate key workflows and logical relationships central to the application of deuterated standards in mass spectrometry.

workflow_for_drug_quantification Workflow for Drug Quantification using a Deuterated Standard cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma_sample Plasma Sample (Calibrator, QC, Unknown) add_is Add Deuterated Internal Standard plasma_sample->add_is protein_precipitation Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Transfer Supernatant centrifugation->supernatant_transfer lc_separation LC Separation supernatant_transfer->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration (Analyte & IS) ms_detection->peak_integration ratio_calculation Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calculation quantification Quantification using Calibration Curve ratio_calculation->quantification

Caption: A typical experimental workflow for quantifying a drug in plasma.

logical_relationship Logical Relationship of Deuterated Standards in Mitigating Variability cluster_output Analytical Output analyte Analyte matrix_effects Matrix Effects analyte->matrix_effects sample_prep Sample Prep Inconsistency analyte->sample_prep instrument_drift Instrumental Drift analyte->instrument_drift is Deuterated Internal Standard is->matrix_effects is->sample_prep is->instrument_drift ratio Analyte / IS Ratio matrix_effects->ratio sample_prep->ratio instrument_drift->ratio result Accurate & Precise Quantification ratio->result metabolic_pathway_tracing Metabolic Pathway Elucidation using Stable Isotope Tracing cluster_input Input cluster_metabolism Metabolism cluster_analysis Analysis cluster_output Output labeled_precursor Introduce Deuterated Precursor (e.g., D-glucose) to Biological System metabolic_network Cellular Metabolic Network labeled_precursor->metabolic_network metabolite_a Metabolite A metabolic_network->metabolite_a metabolite_b Metabolite B (Deuterated) metabolic_network->metabolite_b metabolite_c Metabolite C (Deuterated) metabolite_b->metabolite_c sample_extraction Extract Metabolites metabolite_c->sample_extraction ms_analysis Mass Spectrometry Analysis sample_extraction->ms_analysis isotopologue_distribution Measure Isotopologue Distribution ms_analysis->isotopologue_distribution pathway_elucidation Elucidate Metabolic Pathways isotopologue_distribution->pathway_elucidation

References

Methodological & Application

Application Notes and Protocols for Isotope Dilution Mass Spectrometry of N-Nitrosoanatabine-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of N-Nitrosoanatabine (NAT) using isotope dilution mass spectrometry (IDMS) with N-Nitrosoanatabine-d4 (NAT-d4) as the internal standard. This method is applicable to various matrices, including tobacco products and biological samples such as urine.

Introduction

N-Nitrosoanatabine (NAT) is a tobacco-specific nitrosamine (TSNA) formed from the nitrosation of anatabine, an alkaloid present in tobacco. TSNAs are a group of carcinogens found in tobacco products, and monitoring their levels is crucial for product safety assessment and research.[1][2] Isotope dilution mass spectrometry is a highly accurate and precise analytical technique for quantifying trace-level compounds in complex matrices.[3] It relies on the use of a stable isotope-labeled internal standard, in this case, this compound, which exhibits nearly identical chemical and physical properties to the analyte of interest. This allows for the correction of matrix effects and variations during sample preparation and analysis, leading to highly reliable results.[4]

Principle of Isotope Dilution Mass Spectrometry

The core principle of isotope dilution mass spectrometry involves adding a known amount of an isotopically labeled standard (e.g., this compound) to a sample containing the unlabeled analyte (N-Nitrosoanatabine). The labeled and unlabeled compounds are then extracted and analyzed together by mass spectrometry. Since the labeled standard behaves identically to the native analyte during sample processing and analysis, any loss of the analyte will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the mass spectrometric signals of the analyte to the internal standard, the concentration of the analyte in the original sample can be accurately determined.

Experimental Protocols

This section details the methodologies for the analysis of N-Nitrosoanatabine in tobacco and urine samples.

Analysis of N-Nitrosoanatabine in Tobacco Products

a. Materials and Reagents

  • N-Nitrosoanatabine (NAT) analytical standard (≥98% purity)[5]

  • This compound (NAT-d4) internal standard (≥98% purity)[5]

  • Ammonium acetate (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Homogenized tobacco sample (e.g., cigarette filler, smokeless tobacco)[2]

b. Standard and Sample Preparation

  • Preparation of Stock Solutions: Prepare primary stock solutions of NAT and NAT-d4 in acetonitrile at a concentration of approximately 1 mg/mL.[5]

  • Preparation of Working Standards: Prepare a series of working standard solutions by serially diluting the NAT stock solution with an appropriate solvent (e.g., 100 mM ammonium acetate in water). The calibration curve should typically range from 0.01 to 100 ng/mL.[2]

  • Preparation of Internal Standard Spiking Solution: Prepare a combined internal standard spiking solution containing NAT-d4 (and other relevant deuterated TSNAs if analyzing simultaneously) at a known concentration (e.g., 20 ng/mL) in the extraction solution.[2]

  • Sample Extraction:

    • Weigh approximately 0.25 to 1.0 g of the homogenized tobacco sample into a centrifuge tube.[1][2]

    • Spike the sample with a known volume (e.g., 60 µL) of the internal standard solution.[2]

    • Add 30 mL of 100 mM ammonium acetate solution.[2]

    • Agitate the mixture on a shaker for 40 minutes.[2]

    • Centrifuge the sample to pellet the solid material.[2]

    • Filter the supernatant through a 0.45 µm filter. The extract is now ready for LC-MS/MS analysis.[1]

c. LC-MS/MS Conditions

  • HPLC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., Waters Xterra MS C18, 50x4.6mm, 5µm) is commonly used.[1]

  • Mobile Phase:

    • Aqueous phase: 5 mM ammonium acetate in water.[1]

    • Organic Phase: 5 mM ammonium acetate in 95/5 acetonitrile/water.[1]

  • Gradient Elution: A typical gradient starts with a low percentage of the organic phase, which is then increased to elute the analytes.

  • Flow Rate: 1 mL/min.[1]

  • Injection Volume: 5 µL.[1]

  • Column Temperature: 60°C.[1]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both NAT and NAT-d4.

Analysis of N-Nitrosoanatabine in Urine

a. Materials and Reagents

  • All reagents listed for tobacco analysis.

  • β-glucuronidase enzyme.

  • Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange).[6][7]

  • Pooled urine from non-smokers for calibration standards.[6]

b. Standard and Sample Preparation

  • Preparation of Standards: Calibration standards are prepared in pooled, analyte-free urine and are processed in the same manner as the samples.[6][7]

  • Enzymatic Hydrolysis: Since TSNAs can be present in urine as glucuronide conjugates, an enzymatic hydrolysis step is necessary to measure the total concentration.[6][7]

    • To a urine sample, add the β-glucuronidase enzyme and the NAT-d4 internal standard.

    • Incubate to allow for the cleavage of the glucuronide moiety.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Load the hydrolyzed urine sample onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the analytes with an appropriate solvent.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[8]

c. LC-MS/MS Conditions

The LC-MS/MS conditions are generally similar to those used for tobacco analysis, with potential modifications to the gradient profile to optimize separation from urine matrix components.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of N-Nitrosoanatabine.

Table 1: Mass Spectrometry Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)
N-Nitrosoanatabine (NAT)190.1160.1
This compound (NAT-d4)194.1164.1

Note: Ion transitions may vary slightly depending on the instrument and optimization.

Table 2: Method Performance Characteristics

ParameterTypical ValueReference
Limit of Detection (LOD)0.7 pg/mL (in urine)[7]
Limit of Quantification (LOQ)10 pg/mL (in urine)[8]
Calibration Range0.01 - 100 ng/mL[2]
Recovery108% - 117% (in tobacco)[9]
Linearity (R²)> 0.99[2]

Visualizations

Experimental Workflow for Tobacco Analysis

Tobacco Analysis Workflow A Homogenized Tobacco Sample Weighing B Spike with NAT-d4 Internal Standard A->B C Extraction with Ammonium Acetate B->C D Agitation (40 min) C->D E Centrifugation D->E F Filtration (0.45 µm) E->F G LC-MS/MS Analysis F->G H Data Processing & Quantification G->H

Caption: Workflow for N-Nitrosoanatabine analysis in tobacco.

Experimental Workflow for Urine Analysis

Urine Analysis Workflow A Urine Sample Collection B Spike with NAT-d4 & β-glucuronidase A->B C Enzymatic Hydrolysis (Incubation) B->C D Solid-Phase Extraction (SPE) C->D E Elution D->E F Evaporation & Reconstitution E->F G LC-MS/MS Analysis F->G H Data Processing & Quantification G->H

Caption: Workflow for N-Nitrosoanatabine analysis in urine.

Logical Relationship in Isotope Dilution Mass Spectrometry

IDMS Logic Sample Sample (Unknown [NAT]) Mixed Sample + Internal Standard Sample->Mixed IS Internal Standard (Known [NAT-d4]) IS->Mixed Prep Sample Preparation (Extraction, Cleanup) Mixed->Prep Analysis LC-MS/MS Analysis Prep->Analysis Ratio Measure Peak Area Ratio (NAT / NAT-d4) Analysis->Ratio Quant Quantification of [NAT] Ratio->Quant

Caption: Logical flow of isotope dilution mass spectrometry.

References

Application Notes and Protocols for the Quantitative Analysis of N-Nitrosoanatabine in Tobacco Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosoanatabine (NAT) is a member of the tobacco-specific nitrosamine (TSNA) group of compounds, which are potent carcinogens found in tobacco and tobacco products.[1] TSNAs are formed from the nitrosation of nicotine and other pyridine alkaloids present in tobacco leaves during cultivation, curing, aging, and processing.[2] The four major TSNAs are N'-nitrosonornicotine (NNN), 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), N'-nitrosoanabasine (NAB), and NAT. While NNN and NNK are classified as Group 1 carcinogens by the International Agency for Research on Cancer (IARC), NAT is generally considered non-carcinogenic or weakly carcinogenic.[2][3] Nevertheless, its quantification is crucial for the overall assessment of the toxicological profile of tobacco products and for regulatory purposes.

This document provides detailed application notes and protocols for the quantitative analysis of NAT in various tobacco products, including cigarettes and smokeless tobacco. The methodologies described are based on established analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-thermal energy analysis (GC-TEA).

Quantitative Data Summary

The concentration of N-Nitrosoanatabine varies significantly across different tobacco products, influenced by factors such as tobacco blend, curing methods, and manufacturing processes.[4] The following tables summarize representative quantitative data for NAT in cigarettes and smokeless tobacco products.

Table 1: N-Nitrosoanatabine (NAT) Levels in Cigarette Tobacco Filler

Cigarette TypeNAT Concentration (µg/g tobacco)Reference
U.S. Commercial Brands (Average)1.76[5]
Full-flavored Cigarettes (Range)1.13 - 3.77[5]
Five Different Cigarettes (Range)0.44 - 3.2[6]

Table 2: N-Nitrosoanatabine (NAT) Levels in Mainstream Cigarette Smoke

Smoking RegimenNAT Concentration (µ g/cigarette )Reference
Unaged Mainstream Smoke (Range)0.33 - 4.6[6]

Table 3: N-Nitrosoanatabine (NAT) Levels in Smokeless Tobacco Products

Product TypeCountry/RegionNAT Concentration (µg/g product, wet weight)Reference
Snuff-0.083 - 4.9 (dry weight basis for some)[7]
Compressed Tobacco Lozenges-~0.2[3]
Bangladeshi Brands (Range)Bangladesh0.79 - 45[7][8]
U.S. Brands (Mean)USA2.7[7]
Indian Brands (Mean)India1.5[7]
Pakistani Brands (Mean)Pakistan0.065[7]

Experimental Protocols

Protocol 1: Quantitative Analysis of N-Nitrosoanatabine in Whole Tobacco by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is adapted from the Health Canada Official Method T-309B for the determination of tobacco-specific N-nitrosamines.[9]

1. Scope

This method is suitable for the quantitative determination of N-nitrosoanatabine (NAT) in whole tobacco and tobacco products using LC-MS/MS.[9]

2. Principle

TSNAs, including NAT, are extracted from the tobacco product using an aqueous ammonium acetate solution. The extract is then filtered and analyzed by high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) using electrospray ionization (ESI) in the positive mode.[9] Deuterium-labeled NAT (NAT-d4) is used as an internal standard for accurate quantification.

3. Reagents and Materials

  • N-Nitrosoanatabine (NAT) standard (≥98% purity)[9]

  • Deuterium-labeled N-Nitrosoanatabine (NAT-d4) standard (≥98% purity)[9]

  • Ammonium acetate[9]

  • Glacial acetic acid[9]

  • Methanol (HPLC grade)[9]

  • Acetonitrile (HPLC grade)[9]

  • Type I water (ultrapure)[9]

  • Analytical column: Agilent Zorbax Eclipse XDB-C18 (2.1 × 150 mm, 3.5 µm particle size) or equivalent[9]

4. Instrumentation

  • LC-MS/MS system: Liquid chromatograph with an autosampler, binary pump, and column oven, coupled to a triple quadrupole mass spectrometer with an ESI source.[9]

5. Sample Preparation and Extraction

  • Weigh approximately 0.75 g of the homogenized tobacco sample into an Erlenmeyer flask.[9]

  • Spike the sample with an internal standard solution containing NAT-d4.[9]

  • Add 30 mL of 100 mM aqueous ammonium acetate solution to the flask.[9]

  • Shake the flask on a wrist-action shaker for a specified time to ensure thorough extraction.[9]

  • Filter the extract through a 0.45 µm filter into an autosampler vial for LC-MS/MS analysis.[9]

6. LC-MS/MS Analysis

  • Mobile Phase A: 0.1% acetic acid in water[9]

  • Mobile Phase B: 0.1% acetic acid in methanol[9]

  • Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analytes. A specific gradient profile should be optimized based on the instrument and column used.[9]

  • Flow Rate: A typical flow rate is around 0.3 mL/min.

  • Injection Volume: 5 µL[1]

  • Column Temperature: 60°C[1]

  • Mass Spectrometry: Operate the mass spectrometer in the positive ESI mode with multiple reaction monitoring (MRM). The specific precursor and product ions for NAT and NAT-d4 should be optimized for the instrument in use. Example ion pairs are:

    • NAT: Q1/Q3 - 190/160 amu[1]

    • NAT-d4: Q1/Q3 - 194/164 amu (example, to be verified)

7. Quantification

Create a calibration curve using a series of working standard solutions containing known concentrations of NAT and a fixed concentration of the internal standard (NAT-d4).[9] The concentration of NAT in the tobacco sample is calculated using the following formula:[9]

M (ng/g) = (C × Vs) / N

Where:

  • M = Mass of NAT in ng per gram of tobacco

  • C = Analytical concentration of NAT determined from the calibration curve (ng/mL)

  • Vs = Final volume of the extract (mL)[9]

  • N = Weight of the tobacco sample extracted (g)[9]

Protocol 2: Quantitative Analysis of N-Nitrosoanatabine in Whole Tobacco by Gas Chromatography-Thermal Energy Analysis (GC-TEA)

This protocol is based on the principles outlined in Health Canada Official Method T-309A.[10]

1. Scope

This method is suitable for the quantitative determination of N-nitrosoanatabine (NAT) in whole tobacco using GC-TEA.[10]

2. Principle

TSNAs are extracted from tobacco with an aqueous buffer containing ascorbic acid to prevent artifact formation. The extract is then enriched by dichloromethane extraction and cleaned up using column chromatography. The final extract is analyzed by gas chromatography with a thermal energy analyzer (TEA), a detector specific for nitrosamines.[10]

3. Reagents and Materials

  • N-Nitrosoanatabine (NAT) standard

  • N-nitrosoguvacoline (NG) as an internal standard[10]

  • Dichloromethane[10]

  • Citrate-phosphate buffer with L-ascorbic acid[11]

  • Chem-Elut adsorbent tubes or equivalent[10]

4. Instrumentation

  • Gas chromatograph (GC) with a temperature-programmable injector.[10]

  • Thermal Energy Analyzer (TEA).[10]

  • GC column: 30 m × 0.32 mm × 3.0 µm DB-1 fused silica capillary column or equivalent.[10]

5. Sample Preparation and Extraction

  • Extract a known weight of the tobacco sample with the citrate-phosphate buffer containing ascorbic acid.[10]

  • Load the aqueous extract onto a Chem-Elut tube.[10]

  • Elute the TSNAs from the tube with dichloromethane.[10]

  • Concentrate the dichloromethane extract using an evaporator (e.g., TurboVap) at 38°C.[10][11]

  • Bring the final volume of the concentrate to a known volume with dichloromethane.[11]

6. GC-TEA Analysis

  • Injector Temperature: Programmed to ensure efficient volatilization of the analytes.

  • Oven Temperature Program: A temperature gradient is used to separate the TSNAs. A typical program might start at a lower temperature and ramp up to a final temperature.

  • Carrier Gas: Helium or nitrogen.

  • TEA Detector: Operated according to the manufacturer's instructions.

7. Quantification

Prepare a calibration curve by analyzing standard solutions of NAT with a constant concentration of the internal standard (NG).[11] The concentration of NAT in the sample is calculated using the following formula:[10]

M (ng/g) = (C × Vs) / N

Where:

  • M = Mass of NAT in ng per gram of tobacco

  • C = Analytical concentration of NAT determined from the calibration curve (ng/mL)

  • Vs = Final volume of the concentrate (mL)[10]

  • N = Weight of the tobacco sample extracted (g)[10]

Visualizations

Experimental_Workflow_LC_MSMS cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Tobacco Tobacco Sample (0.75 g) Spiking Spike with Internal Standard (NAT-d4) Tobacco->Spiking Extraction Extract with Ammonium Acetate Solution (30 mL) Spiking->Extraction Filtration Filter Extract (0.45 µm) Extraction->Filtration LC_Separation Liquid Chromatography (C18 Column) Filtration->LC_Separation MS_Detection Tandem Mass Spectrometry (ESI+, MRM) LC_Separation->MS_Detection Quantification Quantification using Calibration Curve MS_Detection->Quantification Result NAT Concentration (ng/g) Quantification->Result

Caption: Workflow for the quantitative analysis of N-Nitrosoanatabine by LC-MS/MS.

TSNA_Formation cluster_precursors Tobacco Alkaloid Precursors cluster_tsnas Tobacco-Specific Nitrosamines (TSNAs) Nicotine Nicotine Nitrosating_Agents Nitrosating Agents (during curing and processing) Nicotine->Nitrosating_Agents Nornicotine Nornicotine Nornicotine->Nitrosating_Agents Anatabine Anatabine Anatabine->Nitrosating_Agents Anabasine Anabasine Anabasine->Nitrosating_Agents NNK NNK (Carcinogenic) Nitrosating_Agents->NNK NNN NNN (Carcinogenic) Nitrosating_Agents->NNN NAT NAT (Non-carcinogenic/Weakly carcinogenic) Nitrosating_Agents->NAT NAB NAB (Weakly carcinogenic) Nitrosating_Agents->NAB Metabolic_Activation Metabolic Activation (in the body) NNK->Metabolic_Activation NNN->Metabolic_Activation NAB->Metabolic_Activation DNA_Adducts DNA Adducts Metabolic_Activation->DNA_Adducts Cancer Cancer DNA_Adducts->Cancer

Caption: Formation and general metabolic activation pathway of Tobacco-Specific Nitrosamines (TSNAs).

References

Application Note: Quantitative Analysis of N-Nitrosoanatabine-d4 in Cigarette Smoke Condensates

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

N'-Nitrosoanatabine (NAT) is a tobacco-specific nitrosamine (TSNA) recognized as a significant carcinogen present in tobacco products and their smoke.[1][2] Accurate and sensitive quantification of TSNAs in cigarette smoke is crucial for toxicological risk assessment and in the development of potentially reduced-exposure tobacco products. This application note details a robust and sensitive method for the quantitative analysis of N-Nitrosoanatabine in cigarette smoke condensates utilizing isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of the deuterated internal standard, N-Nitrosoanatabine-d4 (NAT-d4), ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.[3][4]

This method provides a streamlined workflow, from sample collection on Cambridge filter pads to final quantification, offering high sensitivity and selectivity for the analysis of N-Nitrosoanatabine. The protocol is designed to be readily implemented in a laboratory setting equipped with standard LC-MS/MS instrumentation.

Quantitative Data Summary

The performance of the LC-MS/MS method for the quantification of tobacco-specific nitrosamines, including N-Nitrosoanatabine, is characterized by its low detection limits and broad linear range, making it suitable for trace-level analysis in complex matrices like cigarette smoke condensate.

ParameterValueReference
Limit of Detection (LOD)0.003 - 0.1 ng/mL[5][6][7]
Limit of Quantitation (LOQ)0.01 - 3 ng/g[1]
Linear Calibration Range0.2 - 250 ng/mL[3][4]
Intra-day Precision (%RSD)3.3% - 8.5%[7]
Inter-day Precision (%RSD)2.3% - 10.1%[7]
Recovery89.1% - 104.9%[7]

Experimental Protocols

Sample Collection: Mainstream Cigarette Smoke

Mainstream cigarette smoke is collected from a specified number of cigarettes using a smoking machine operating under a defined puffing regimen (e.g., ISO or Health Canada Intense). The total particulate matter (TPM) containing the cigarette smoke condensate is trapped on a 44-mm or 92-mm Cambridge filter pad.[5][6][8]

Sample Preparation: Extraction
  • Internal Standard Spiking: Immediately after smoke collection, the Cambridge filter pad is placed into a labeled extraction vessel (e.g., a 50 mL centrifuge tube). A known volume of an internal standard solution containing this compound is spiked directly onto the filter pad.[1][9]

  • Extraction: Add 30 mL of 100 mM ammonium acetate solution to the extraction vessel.[1][9]

  • Agitation: The vessel is then agitated on a mechanical shaker for a specified period (e.g., 40 minutes) to ensure complete extraction of the TSNAs from the filter pad into the solution.[1]

  • Filtration: Following extraction, the sample extract is filtered through a 0.45 µm syringe filter to remove any particulate matter before analysis.[1][9] No further cleanup is typically required for this method.[5][6]

G cluster_collection Smoke Collection cluster_extraction Sample Preparation cluster_analysis Analysis Cigarette Cigarette SmokingMachine Smoking Machine Cigarette->SmokingMachine Puffing FilterPad Cambridge Filter Pad SmokingMachine->FilterPad Smoke Condensate Collection Spiking Spike with this compound FilterPad->Spiking Extraction Extract with Ammonium Acetate Spiking->Extraction Agitation Agitate for 40 min Extraction->Agitation Filtration Filter Extract Agitation->Filtration LCMSMS LC-MS/MS Analysis Filtration->LCMSMS

Figure 1: Experimental workflow for the analysis of N-Nitrosoanatabine.
LC-MS/MS Analysis

The filtered extract is analyzed by a liquid chromatography-tandem mass spectrometry system.

Liquid Chromatography (LC) Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, or 3.0 mm x 50 mm) is typically used for separation.[1][6]

  • Mobile Phase A: 0.1% Acetic Acid in Water or 100 mM Ammonium Acetate.[1][6]

  • Mobile Phase B: Methanol or Acetonitrile.[6][10]

  • Flow Rate: 0.2 - 0.5 mL/min.[6]

  • Column Temperature: 65 °C.[6]

  • Injection Volume: 1-20 µL.

  • Gradient: A gradient elution is employed to separate the analytes.

Tandem Mass Spectrometry (MS/MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[5][6]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Two ion transitions are monitored for each analyte for confirmation and quantification.[3][4]

  • Source Parameters: Optimized for maximum sensitivity (e.g., ion spray voltage, temperature, gas flows).[11]

  • MRM Transitions: Specific precursor-to-product ion transitions for N-Nitrosoanatabine and this compound are monitored.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
N-Nitrosoanatabine (NAT)[Insert Value][Insert Value]
This compound (NAT-d4)[Insert Value][Insert Value]

(Note: Specific m/z values should be determined empirically on the instrument used.)

Quantification

Quantification is performed using the isotope dilution method. A calibration curve is constructed by plotting the ratio of the peak area of the analyte (N-Nitrosoanatabine) to the peak area of the internal standard (this compound) against the concentration of the analyte in the calibration standards. The concentration of N-Nitrosoanatabine in the smoke condensate samples is then determined from this calibration curve.

G cluster_workflow Quantification Logic A Inject Sample into LC-MS/MS B Acquire Data in MRM Mode A->B C Integrate Peak Areas (NAT & NAT-d4) B->C D Calculate Peak Area Ratio (NAT / NAT-d4) C->D E Construct Calibration Curve D->E F Determine Concentration from Curve E->F

Figure 2: Logical workflow for quantification.

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a reliable, sensitive, and accurate approach for the quantitative analysis of N-Nitrosoanatabine in cigarette smoke condensates. The simplified extraction procedure and the high selectivity of tandem mass spectrometry make this method well-suited for high-throughput analysis in research and quality control settings. The use of an isotopically labeled internal standard is critical for mitigating matrix effects and ensuring the high quality of the analytical data.

References

Application Notes and Protocols for Biomonitoring of N-Nitrosoanatabine-d4 in Urine Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosoanatabine (NAT) is a tobacco-specific nitrosamine (TSNA) and a known carcinogen found in tobacco products and tobacco smoke.[1] Biomonitoring of NAT in urine is a critical tool for assessing exposure to tobacco products in smokers and non-smokers exposed to secondhand smoke.[1][2] N-Nitrosoanatabine-d4 (NAT-d4) is a deuterated internal standard used for the accurate quantification of NAT in biological matrices, minimizing the variability inherent in sample preparation and analysis. This document provides detailed application notes and protocols for the biomonitoring of NAT in urine samples using NAT-d4 as an internal standard, employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Tobacco-specific nitrosamines are formed from the nitrosation of tobacco alkaloids.[3] Specifically, N-Nitrosoanatabine is derived from its precursor, the tobacco alkaloid anatabine.[4] The presence of NAT and its metabolites in urine provides a specific indicator of tobacco exposure.[1]

Quantitative Data Summary

The following tables summarize the quantitative data for the analysis of tobacco-specific nitrosamines, including N-Nitrosoanatabine, using LC-MS/MS methods.

Table 1: Limits of Detection (LOD) for TSNAs in Urine

AnalyteLimit of Detection (LOD) (pg/mL)Reference
N-Nitrosoanatabine (NAT)0.4 - 0.7[5][6]
N-Nitrosoanabasine (NAB)0.4 - 1.1[5][6]
N-Nitrosonornicotine (NNN)0.6 - 0.8[5][6]
4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL)0.6 - 2.0[5][6]
4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)10.0[5]

Table 2: Method Validation Parameters for TSNA Analysis in Urine

ParameterValueReference
Linearity RangeUp to 20,000 pg/mL[5]
Intra-day Precision (%RSD)0.82 - 3.67%[5]
Inter-day Precision (%RSD)2.04 - 7.73%[5]

Experimental Protocols

Sample Collection and Storage
  • Collection: Collect spot or 24-hour urine samples in sterile containers.

  • Storage: Immediately after collection, freeze the urine samples at -20°C or lower to prevent degradation of the analytes. Samples should be stored frozen until analysis.

Measurement of Total N-Nitrosoanatabine (Free and Glucuronidated)

This protocol describes the analysis of total NAT, which includes both the free form and the glucuronide-conjugated form. The protocol involves enzymatic hydrolysis to cleave the glucuronide moiety, followed by solid-phase extraction (SPE) and LC-MS/MS analysis.

Materials:

  • Urine samples

  • This compound (internal standard)

  • β-glucuronidase (from E. coli)

  • Ammonium acetate buffer (pH 6.8)

  • Solid-Phase Extraction (SPE) cartridges (mixed-mode cation exchange or molecularly imprinted polymer)[7]

  • Methanol

  • Dichloromethane

  • Acetonitrile

  • Formic acid

  • Ultrapure water

  • LC-MS/MS system

Procedure:

  • Sample Thawing and Spiking:

    • Thaw frozen urine samples at room temperature.

    • Vortex the samples to ensure homogeneity.

    • Pipette 1 mL of urine into a clean tube.

    • Spike the urine sample with an appropriate concentration of this compound internal standard solution.

  • Enzymatic Hydrolysis:

    • Add 500 µL of ammonium acetate buffer (pH 6.8) to the urine sample.

    • Add a solution of β-glucuronidase. The optimal amount and incubation time should be determined, but a typical starting point is 2500 units for 2-4 hours at 37°C.[5]

    • This step is crucial for cleaving the glucuronide conjugates to measure total NAT.[7]

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition the SPE cartridge by passing methanol followed by ultrapure water.

    • Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with a series of solvents to remove interferences. A typical wash sequence may include water and a low percentage of organic solvent.

    • Elution: Elute the analytes (NAT and NAT-d4) from the cartridge using an appropriate solvent, such as dichloromethane or a mixture of acetonitrile and methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried residue in a small volume (e.g., 100 µL) of the initial LC mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

      • Column: Use a C18 or other suitable reversed-phase column.

      • Mobile Phase A: 0.1% Formic acid in water.

      • Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.

      • Gradient: Develop a suitable gradient to separate NAT from other urine matrix components and other TSNAs.

    • Mass Spectrometric Detection:

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

      • Analysis Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Monitor the specific precursor-to-product ion transitions for both NAT and NAT-d4. The exact m/z values should be optimized on the specific instrument used.

Table 3: Example LC-MS/MS Parameters

ParameterSetting
LC ColumnC18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Methanol
Flow Rate0.3 mL/min
Injection Volume10 µL
IonizationESI Positive
ModeMRM

Visualizations

Metabolic Pathway of N-Nitrosoanatabine Formation

Anatabine Anatabine (Tobacco Alkaloid) NNitrosoanatabine N-Nitrosoanatabine (NAT) (Carcinogen) Anatabine->NNitrosoanatabine Nitrosation NitrosatingAgents Nitrosating Agents (during tobacco curing and smoking) NitrosatingAgents->NNitrosoanatabine

Caption: Formation of N-Nitrosoanatabine from anatabine.

Experimental Workflow for Urine Biomonitoring

cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing UrineSample 1. Urine Sample Collection (& Spiking with NAT-d4) Hydrolysis 2. Enzymatic Hydrolysis (β-glucuronidase) UrineSample->Hydrolysis SPE 3. Solid-Phase Extraction (SPE) Hydrolysis->SPE Evaporation 4. Evaporation & Reconstitution SPE->Evaporation LCMS 5. LC-MS/MS Analysis Evaporation->LCMS Quantification 6. Quantification (using NAT-d4) LCMS->Quantification Reporting 7. Reporting Results Quantification->Reporting

Caption: Workflow for N-Nitrosoanatabine analysis in urine.

Logical Relationship of Biomonitoring Components

TobaccoExposure Tobacco Exposure (Smoking/Secondhand Smoke) Uptake Uptake of Anatabine TobaccoExposure->Uptake Metabolism Formation of N-Nitrosoanatabine (NAT) Uptake->Metabolism Excretion Excretion in Urine (Free & Glucuronidated NAT) Metabolism->Excretion Biomonitoring Urine Biomonitoring (LC-MS/MS with NAT-d4) Excretion->Biomonitoring ExposureAssessment Assessment of Tobacco Exposure Biomonitoring->ExposureAssessment

Caption: Biomonitoring logic for tobacco exposure assessment.

References

Application Note: Preparation of N-Nitrosoanatabine-d4 Stock and Working Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in quantitative analysis using LC-MS or GC-MS.

Introduction: N-Nitrosoanatabine-d4 is a stable, deuterium-labeled isotopologue of N-Nitrosoanatabine (NAT), a tobacco-specific nitrosamine (TSNA). Due to its chemical and physical similarities to the unlabeled analyte and its distinct mass difference, this compound is an ideal internal standard (IS) for quantitative bioanalysis.[1][2][3] Accurate and precise preparation of stock and working solutions is critical for the reliability and reproducibility of analytical data.[4] This document provides a detailed protocol for the preparation, handling, and storage of this compound solutions.

Safety and Handling Precautions

N-Nitrosoanatabine and other nitrosamines are classified as potential carcinogens and are acutely toxic if swallowed.[5][6] All handling of the neat compound and its solutions should be performed in a well-ventilated area or a chemical fume hood, adhering to strict safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields or chemical splash goggles, and chemical-resistant gloves (e.g., nitrile).[7]

  • Handling: Avoid inhalation of dust or aerosols and prevent contact with skin and eyes.[6][7] Do not eat, drink, or smoke in the laboratory.

  • Disposal: Dispose of all waste materials, including empty vials, pipette tips, and excess solutions, in accordance with local, state, and federal regulations for hazardous chemical waste.

  • Spills: In case of a spill, absorb the material with an inert chemical absorbent, collect it in a sealed container, and dispose of it as hazardous waste.

Compound Properties, Storage, and Solubility

Proper storage is essential to maintain the integrity and stability of the standard. This compound is sensitive to light and should be protected from UV exposure.[8][9]

Data Presentation: Quantitative and Qualitative Properties

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
Chemical Name (R,S)-N-Nitroso Anatabine-2,4,5,6-d4[10]
CAS Number 1020719-69-0[11]
Molecular Formula C₁₀D₄H₇N₃O[12]
Molecular Weight 193.24 g/mol [12]
Purity Typically >95% (HPLC)[11][12]
Format Neat (Solid or Oil)

Table 2: Recommended Storage and Stability

ConditionRecommendationReference(s)
Neat Compound Store at +4°C or -20°C in a tightly sealed container under an inert atmosphere.[11][12]
Stock Solution Store at -20°C in amber glass vials with PTFE-lined caps.[8]
Long-Term Stability Neat compound is stable for years when stored correctly. Solutions are stable for several months at -20°C.[8]
Working Solutions It is best practice to prepare fresh daily or weekly and store at -20°C.[8]
Sensitivities Protect from light (UV radiation) and moisture.[8][9]

Table 3: Solubility Data

SolventSolubilityReference(s)
Methanol Soluble[10][13]
Acetonitrile Soluble (Commercially available in solution)[11]
Ethanol Soluble (Commercially available in solution)[14]
Chloroform Slightly Soluble[13][14]
Ethyl Acetate Slightly Soluble[14]

Protocol: Preparation of Stock Solution (100 µg/mL)

This protocol describes the preparation of a 100 µg/mL stock solution from a neat standard. All glassware must be Class A volumetric and meticulously cleaned.

Materials and Equipment
  • This compound neat standard

  • Analytical balance (readable to 0.01 mg)

  • HPLC-grade Methanol or Acetonitrile

  • 10 mL Class A volumetric flask

  • Amber glass vials with PTFE-lined caps

  • Calibrated micropipettes and tips

  • Small glass beaker or weighing boat

  • Spatula

  • Ultrasonic bath

Procedure
  • Equilibration: Allow the vial containing the neat this compound standard to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh approximately 1.0 mg of the neat standard into a clean weighing boat or beaker. Record the exact weight.

  • Transfer: Carefully transfer the weighed standard into the 10 mL volumetric flask.

  • Rinsing: Rinse the weighing boat/beaker with small volumes of the chosen solvent (e.g., Methanol) and transfer the rinsate into the volumetric flask to ensure a complete quantitative transfer. Repeat this step 2-3 times.

  • Dissolution: Add solvent to the volumetric flask until it is approximately half-full. Gently swirl the flask to dissolve the compound. If necessary, place the flask in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.

  • Dilution to Volume: Once the standard is fully dissolved and the solution has returned to room temperature, carefully add the solvent to the calibration mark on the volumetric flask. Use a pipette for the final drops to ensure accuracy.

  • Homogenization: Cap the flask and invert it 15-20 times to ensure the solution is thoroughly mixed and homogenous.

  • Storage: Transfer the stock solution into labeled amber glass vials. For long-term storage, flush the vials with an inert gas (e.g., argon or nitrogen) before capping. Store at -20°C.

Sample Calculation
  • Target Concentration: 100 µg/mL (or 0.1 mg/mL)

  • Desired Volume: 10 mL

  • Mass Required: Target Concentration × Desired Volume = 0.1 mg/mL × 10 mL = 1.0 mg

  • Actual Weighed Mass: 1.05 mg

  • Actual Concentration: Weighed Mass / Volume = 1.05 mg / 10 mL = 0.105 mg/mL (or 105 µg/mL) It is crucial to use the actual concentration in all subsequent dilution calculations.

Protocol: Preparation of Working Solutions

Working solutions are prepared by serially diluting the stock solution to create a range of concentrations for calibration curves or as a fixed-concentration internal standard for sample spiking.[15][16][17]

Materials and Equipment
  • This compound stock solution (e.g., 100 µg/mL)

  • HPLC-grade solvent (same as stock solution)

  • Calibrated micropipettes and tips

  • A series of appropriately sized Class A volumetric flasks or tubes

  • Vortex mixer

Procedure (Example for a 10 µg/mL Intermediate Standard)
  • Use the M1V1 = M2V2 formula to calculate the required volume of the stock solution.[18]

    • M1 = Concentration of Stock Solution (e.g., 100 µg/mL)

    • V1 = Volume of Stock Solution to transfer (unknown)

    • M2 = Desired Concentration of Working Solution (e.g., 10 µg/mL)

    • V2 = Final Volume of Working Solution (e.g., 10 mL)

    • Calculation: V1 = (M2 × V2) / M1 = (10 µg/mL × 10 mL) / 100 µg/mL = 1.0 mL

  • Transfer 1.0 mL of the 100 µg/mL stock solution into a 10 mL volumetric flask.

  • Dilute to the mark with the solvent.

  • Cap and homogenize the solution by inverting the flask or by vortexing.

  • This creates a 10 µg/mL intermediate working solution, which can be used for further serial dilutions to generate lower concentration standards (e.g., 1000, 500, 100 ng/mL, etc.).

  • Prepare fresh working solutions daily and store them at refrigerated temperatures (2-8°C) during use. For longer-term storage, use amber vials and store at -20°C.

Experimental Workflow Visualization

The following diagram illustrates the logical flow for the preparation of this compound stock and working solutions.

G Workflow for this compound Solution Preparation cluster_prep Preparation Phase cluster_solutions Solution Phase A Receive & Log Neat Standard B Safety Precautions (Fume Hood, PPE) A->B C Equilibrate Vial to Room Temp. B->C D Accurately Weigh ~1.0 mg Standard C->D E Quantitative Transfer to Volumetric Flask D->E F Dissolve in Solvent (e.g., Methanol) E->F G Dilute to Volume & Homogenize F->G H Primary Stock Solution (e.g., 100 µg/mL) G->H I Store at -20°C in Amber Vials H->I J Perform Serial Dilutions (M1V1=M2V2) H->J K Working Solutions (Calibration Curve / Spiking) J->K

Caption: Workflow for preparing stock and working solutions of this compound.

References

Application of N-Nitrosoanatabine-d4 in the Analysis of E-cigarette Aerosols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N'-Nitrosoanatabine (NAT) is a tobacco-specific nitrosamine (TSNA) and a potential carcinogen found in tobacco products, including electronic cigarettes (e-cigarettes). Accurate quantification of NAT in e-cigarette aerosols is crucial for assessing the potential health risks associated with their use. The use of an isotopically labeled internal standard, such as N-Nitrosoanatabine-d4 (NAT-d4), is the gold standard for achieving accurate and precise measurements in complex matrices like e-cigarette aerosols. This application note provides a detailed protocol for the analysis of NAT in e-cigarette aerosols using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution.

Principle

The method utilizes the principle of isotope dilution mass spectrometry. A known amount of the deuterated internal standard, this compound, is added to the e-cigarette aerosol sample before extraction and analysis. NAT-d4 is chemically identical to NAT but has a different mass due to the presence of deuterium atoms. This allows it to be distinguished from the native analyte by the mass spectrometer. By measuring the ratio of the response of NAT to NAT-d4, any loss of analyte during sample preparation or variations in instrument response can be corrected for, leading to highly accurate quantification.

Experimental Protocols

Aerosol Collection

E-cigarette aerosol can be collected using various methods. The choice of method may depend on the specific experimental setup and objectives.

  • Cambridge Filter Pads (CFP): This is a standard method for collecting particulate matter from aerosols.

    • An e-cigarette is connected to a smoking machine.

    • Aerosol is drawn through a Cambridge filter pad (typically 44 mm) under controlled puffing parameters (e.g., 55 mL puff volume, 4-second puff duration, 30-second interpuff interval).[1]

    • A defined number of puffs (e.g., 100) are collected on the filter pad.[1]

  • Quartz Wool (QW) Filters: An alternative to CFPs, quartz wool can be packed into a tube to trap the aerosol.

    • This method has shown good recovery and requires a smaller extraction solvent volume.[2]

  • Direct Condensation: This method involves passing the aerosol through a series of cooled pipette tips to condense the liquid for analysis, avoiding the need for extraction from a filter.

Sample Preparation

The following protocol is a general guideline for the extraction of NAT from a collection medium.

  • Internal Standard Spiking:

    • Add a known volume of this compound internal standard solution (e.g., 1.0 ng/mL) directly to the Cambridge filter pad or quartz wool containing the collected aerosol.[3]

  • Extraction:

    • Place the filter pad or quartz wool in a centrifuge tube.

    • Add a suitable extraction solvent. 100 mM ammonium acetate is a commonly used and effective solvent.[4][5] Acetonitrile has also been used, but ammonium acetate generally provides better recovery.[2]

    • Agitate the sample for a specified period (e.g., 30-40 minutes) using a wrist-action shaker or ultrasonic bath to ensure complete extraction of the TSNAs.[4][6]

  • Filtration:

    • Centrifuge the sample to pellet any solid debris.

    • Filter the supernatant through a 0.2 µm syringe filter (e.g., PTFE) to remove any remaining particulate matter before LC-MS/MS analysis.[6]

LC-MS/MS Analysis

The analysis is performed using a liquid chromatograph coupled to a tandem mass spectrometer.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used for the separation of TSNAs (e.g., Agilent Eclipse Plus C18 RRHD).[6]

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.01 M ammonium formate) and an organic solvent (e.g., acetonitrile with 0.025% formic acid) is common.[6]

    • Flow Rate: A typical flow rate is around 0.3 mL/min.[6]

    • Column Temperature: Maintaining a constant column temperature (e.g., 60°C) is important for reproducible chromatography.[6]

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization in the positive ion mode (ESI+) is used.[7]

    • Detection: Multiple Reaction Monitoring (MRM) mode is employed for its high selectivity and sensitivity. Two MRM transitions (a quantifier and a qualifier) are typically monitored for both NAT and NAT-d4 to ensure accurate identification and quantification.[4]

Data Presentation

The following tables summarize key quantitative data from various studies on the analysis of N-Nitrosoanatabine in e-cigarette related samples.

Table 1: Method Detection and Quantification Limits for N-Nitrosoanatabine (NAT)

MatrixMethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
E-liquidLC-MS/MS3.71 ng/mL-[2]
E-liquidUPLC-MS/MS4.6 ng/g-[1]
E-liquidHPLC-MS/MS0.002 - 0.015 ng/g-[6]
AerosolUPLC-MS/MS10 ng/collection-[1]
AerosolHPLC-MS/MS0.001 - 0.008 ng/20 puffs-[6]
AerosolUPLC-MS/MS-0.2 ng/g[8]

Table 2: Recovery of N-Nitrosoanatabine (NAT) using Different Methods

Sample TypeExtraction SolventCollection FilterRecovery (%)Reference
Spiked PG/VGAcetonitrile (ACN)-134 ± 22.1[2]
Spiked PG/VGAmmonium Acetate (AA)-92.6 ± 8.27[2]
Spiked Aerosol-Quartz Wool (QW)75.3 ± 16.3[2]
Spiked Aerosol-Cambridge Filter Pad (CFP)58.5 ± 12.9[2]
Spiked E-liquid--90.7 - 103[6]
Spiked Aerosol--92.0 - 108[6]

Table 3: Levels of N-Nitrosoanatabine (NAT) in Commercial E-liquids and Aerosols

Sample TypeNAT ConcentrationReference
Commercial E-liquids (3 samples)Not Detected[1]
Spiked E-liquid53.9 ng/g[1]
Aerosol from Commercial E-liquidsNot Detected[1]
Aerosol from Spiked E-liquidDetected (levels similar to expected)[1]
Commercial E-liquids (6 samples)Below Detection Limit[2]
Aerosol from Commercial E-liquidsBelow Detection Limit[2]
USP Grade Nicotine4 - 20 ng/g[3]

Mandatory Visualizations

Experimental_Workflow cluster_collection Aerosol Collection cluster_preparation Sample Preparation cluster_analysis Analysis ECig E-Cigarette SmokingMachine Smoking Machine ECig->SmokingMachine Puffing CollectionMedium Collection Medium (Cambridge Filter Pad or Quartz Wool) SmokingMachine->CollectionMedium Aerosol Deposition Spiking Spike with This compound CollectionMedium->Spiking Extraction Solvent Extraction (100 mM Ammonium Acetate) Spiking->Extraction Filtration Filtration (0.2 µm) Extraction->Filtration LCMS LC-MS/MS Analysis Filtration->LCMS Data Data Acquisition (MRM Mode) LCMS->Data Quant Quantification Data->Quant Result NAT Concentration in Aerosol Quant->Result Final Concentration

Caption: Experimental workflow for the analysis of N-Nitrosoanatabine.

Isotope_Dilution_Principle cluster_sample Sample cluster_standard Internal Standard cluster_process Analytical Process cluster_detection Detection Analyte N-Nitrosoanatabine (NAT) (Unknown Amount) Mix Mixing Analyte->Mix IS This compound (NAT-d4) (Known Amount) IS->Mix Prep Sample Preparation (Extraction, Cleanup) Mix->Prep Analysis LC-MS/MS Analysis Prep->Analysis MS Mass Spectrometer Analysis->MS Ratio Measure Ratio (NAT / NAT-d4) MS->Ratio Calculation Accurate Concentration of NAT Ratio->Calculation Calculate

References

Application Note: Quantitative Analysis of N-Nitrosoanatabine in Pharmaceutical Drug Products using N-Nitrosoanatabine-d4 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-nitrosamines are a class of compounds that are of significant concern to the pharmaceutical industry due to their potential carcinogenic properties.[1][2] Regulatory agencies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for the control of nitrosamine impurities in drug products.[1][3][4] N-Nitrosoanatabine is a tobacco-specific nitrosamine (TSNA) that can potentially be present as an impurity in certain pharmaceutical products.[5][6][7]

This application note describes a robust and sensitive method for the quantitative analysis of N-Nitrosoanatabine in a drug product matrix using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, N-Nitrosoanatabine-d4, to ensure the highest level of accuracy and precision by compensating for matrix effects and variability in sample preparation and instrument response.[8][9][10][11] The use of a deuterated internal standard that co-elutes with the analyte is considered the gold standard in quantitative mass spectrometry.[9][11]

Experimental Workflow

The overall workflow for the data acquisition and processing of N-Nitrosoanatabine is depicted in the following diagram.

Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample Drug Product Sample Spike Spike with This compound Sample->Spike Add Internal Standard Extract Liquid-Liquid Extraction Spike->Extract Isolate Analytes Evaporate Evaporate & Reconstitute Extract->Evaporate Concentrate Sample LC_Inject LC Injection Evaporate->LC_Inject LC_Separation Chromatographic Separation LC_Inject->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of N-Nitrosoanatabine Calibration->Quantification Report Final Report Quantification->Report

Caption: Overall workflow for N-Nitrosoanatabine analysis.

Experimental Protocols

Materials and Reagents
  • N-Nitrosoanatabine reference standard

  • This compound internal standard (ISTD)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (reagent grade)

  • Dichloromethane (HPLC grade)

  • Drug product matrix (placebo)

Standard and Sample Preparation

1. Standard Stock Solutions:

  • Prepare a 1.0 mg/mL stock solution of N-Nitrosoanatabine in methanol.

  • Prepare a 1.0 mg/mL stock solution of this compound in methanol.

2. Working Standard Solutions:

  • Prepare a series of working standard solutions by serially diluting the N-Nitrosoanatabine stock solution with 50:50 methanol:water to create calibration standards at concentrations ranging from 0.1 ng/mL to 100 ng/mL.

  • Prepare a working internal standard solution of this compound at a concentration of 10 ng/mL in 50:50 methanol:water.

3. Sample Preparation Protocol:

  • Weigh 100 mg of the powdered drug product into a 15 mL polypropylene centrifuge tube.

  • Add 100 µL of the 10 ng/mL this compound internal standard working solution.

  • Add 5 mL of water and vortex for 1 minute to dissolve the sample.

  • Perform a liquid-liquid extraction by adding 5 mL of dichloromethane and vortexing for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the lower organic layer (dichloromethane) to a clean tube.

  • Evaporate the dichloromethane to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of 50:50 methanol:water.

  • Filter the reconstituted sample through a 0.22 µm PVDF syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Data Acquisition

Liquid Chromatography (LC) Conditions:

ParameterCondition
LC SystemHigh-Performance Liquid Chromatography (HPLC) system
ColumnC18, 100 x 2.1 mm, 1.8 µm
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in methanol
GradientSee Table 1
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume10 µL

Table 1: LC Gradient Program

Time (min)% Mobile Phase B
0.010
5.090
7.090
7.110
10.010

Mass Spectrometry (MS) Conditions:

ParameterCondition
Mass SpectrometerTriple quadrupole mass spectrometer
Ionization SourceElectrospray Ionization (ESI), Positive Mode
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
Desolvation Gas Flow800 L/hr
Collision GasArgon
Acquisition ModeMultiple Reaction Monitoring (MRM)

Table 2: MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
N-Nitrosoanatabine190.1160.115
This compound194.1164.115

Data Processing and Quantification

The data processing workflow involves several key steps to ensure accurate quantification.

DataProcessing RawData Raw LC-MS/MS Data (.raw, .wiff, etc.) Integration Peak Integration (Analyte and ISTD) RawData->Integration AreaRatio Calculate Peak Area Ratio (Analyte / ISTD) Integration->AreaRatio CalibrationCurve Generate Calibration Curve (Peak Area Ratio vs. Concentration) AreaRatio->CalibrationCurve Regression Linear Regression (y = mx + c, r² > 0.99) CalibrationCurve->Regression Quantification Calculate Concentration in Samples Regression->Quantification Report Final Report Generation Quantification->Report

Caption: Data processing and quantification workflow.

  • Peak Integration: The raw data from the LC-MS/MS is processed using the instrument's software. The chromatographic peaks for N-Nitrosoanatabine and this compound are integrated to determine their respective peak areas.

  • Calibration Curve: A calibration curve is constructed by plotting the ratio of the peak area of N-Nitrosoanatabine to the peak area of this compound against the concentration of the calibration standards.

  • Linear Regression: A linear regression analysis is performed on the calibration curve. The acceptance criterion for the linearity of the curve is a coefficient of determination (r²) of ≥ 0.99.

  • Quantification: The concentration of N-Nitrosoanatabine in the prepared samples is calculated using the linear regression equation derived from the calibration curve.

Data Presentation

The quantitative results of the method validation are summarized in the tables below.

Table 3: Method Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=18)Accuracy (% Recovery)
LLOQ0.1≤ 15.0≤ 15.085.0 - 115.0
LQC0.3≤ 10.0≤ 10.090.0 - 110.0
MQC10.0≤ 10.0≤ 10.090.0 - 110.0
HQC80.0≤ 10.0≤ 10.090.0 - 110.0

LLOQ: Lower Limit of Quantification; LQC: Low-Quality Control; MQC: Medium Quality Control; HQC: High-Quality Control

Table 4: Matrix Effect and Recovery

QC LevelNominal Conc. (ng/mL)Matrix Effect (%)Recovery (%)
LQC0.395.291.5
HQC80.098.194.2

Conclusion

This application note provides a detailed workflow for the sensitive and accurate quantification of N-Nitrosoanatabine in a pharmaceutical drug product using this compound as an internal standard. The use of LC-MS/MS with a stable isotope-labeled internal standard provides a robust method that can be implemented in a quality control setting to ensure compliance with regulatory requirements for nitrosamine impurities. The detailed protocols for sample preparation, data acquisition, and data processing ensure reliable and reproducible results.

References

Troubleshooting & Optimization

Troubleshooting poor peak shape for N-Nitrosoanatabine-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address poor peak shape issues encountered during the analysis of N-Nitrosoanatabine-d4. This resource is intended for researchers, scientists, and drug development professionals to help diagnose and resolve common chromatographic problems.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape for this compound?

Poor peak shape in the analysis of this compound, which can manifest as peak tailing, fronting, or splitting, is often attributed to several factors. The most common causes include:

  • Secondary Interactions: Unwanted interactions can occur between the analyte and active sites within the chromatographic system, such as residual silanol groups on the column packing material or metal surfaces in the flow path.[1][2][3]

  • Column Overload: Injecting an excessive amount of the sample onto the column can exceed its capacity, leading to peak distortion.[1][4][5]

  • Inappropriate Mobile Phase Conditions: An incorrect pH, buffer concentration, or solvent composition of the mobile phase can result in poor peak shape.[1][2]

  • Sample Solvent Effects: A mismatch between the solvent used to dissolve the sample and the mobile phase can cause peak distortion.[1][5]

  • Column Contamination or Degradation: The accumulation of matrix components or the degradation of the stationary phase over time can lead to poor peak shapes.[1]

  • System Dead Volume: Improperly fitted connections or tubing can create dead volume in the system, leading to peak broadening.[1]

Q2: How does sample preparation affect the peak shape of this compound?

Sample preparation is a critical factor that can significantly impact peak shape. Inefficient extraction and cleanup procedures can lead to the presence of matrix interferences that co-elute with this compound, causing peak distortion.[1][6] It is also crucial to control conditions during sample preparation to avoid the artificial formation or degradation of nitrosamines.[1] For instance, acidic conditions or exposure to light should be carefully managed.[1] A simple and effective sample cleanup procedure, such as centrifugation and filtration, can help remove insoluble materials. The use of water as a diluent, when possible, can minimize mismatch with the chromatographic eluents and promote Gaussian peak shapes.[7]

Q3: Which type of analytical column is recommended for this compound analysis?

The choice of analytical column is crucial for achieving good peak shape. For nitrosamine analysis, a biphenyl stationary phase is often a good starting point as it can provide better retention for compounds like N-nitrosodimethylamine (NDMA) compared to a standard C18 column.[7][8] Columns with a highly inert stationary phase, such as a pentafluorophenyl (F5) phase, are also recommended for polar analytes as they can provide good peak shapes.[1] Using end-capped columns can help minimize the exposed silanol groups, thus reducing secondary interactions.[1][2]

Q4: Can the LC-MS/MS instrument parameters be optimized to improve peak shape?

Yes, optimizing LC-MS/MS instrument parameters is essential. For nitrosamine analysis, atmospheric pressure chemical ionization (APCI) is a standard ionization technique.[7] Key parameters to optimize include collision energy (CE), collision cell exit potential (CXP), and declustering potential (DP) or Q0 dissociation (Q0D).[7] It is recommended to optimize these parameters through LC-MS rather than syringe infusion to account for background noise.[7] The MS source temperature can also significantly impact the peak shape of some nitrosamines.[8]

Troubleshooting Guides

Guide 1: Addressing Peak Tailing

Peak tailing is a common issue in the LC-MS analysis of polar compounds like this compound, presenting as an asymmetrical peak with a trailing edge that slowly returns to the baseline.

G cluster_0 Troubleshooting Peak Tailing for this compound start Observe Peak Tailing cause1 Secondary Interactions with Column start->cause1 cause2 Inappropriate Mobile Phase pH start->cause2 cause3 Interaction with Metal Hardware start->cause3 cause4 Column Contamination start->cause4 solution1 Use inert column (e.g., F5 phase) or end-capped column. Add competing base to mobile phase. cause1->solution1 solution2 Adjust mobile phase pH to be at least 2 units away from the pKa of the analyte. cause2->solution2 solution3 Use bio-inert or PEEK tubing and column hardware. Passivate system. cause3->solution3 solution4 Flush column with a strong solvent. Replace guard or analytical column if necessary. cause4->solution4 end Peak Shape Improved solution1->end solution2->end solution3->end solution4->end

Caption: Troubleshooting workflow for peak tailing.

Possible Causes and Solutions:

Cause Recommended Solution
Secondary Interactions with Column Use a column with a highly inert stationary phase, such as a pentafluorophenyl (F5) phase, which can provide a good peak shape for polar analytes.[1] Consider using a column with end-capping to minimize exposed silanol groups.[1][2] Adding a small amount of a competing base to the mobile phase can also be beneficial.[1]
Inappropriate Mobile Phase pH Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound to ensure it is in a single ionic form.[1] For basic compounds, operating at a lower pH can minimize secondary interactions with silanol groups.[3][9]
Interaction with Metal Hardware The use of bio-inert or PEEK tubing and column hardware can significantly reduce peak tailing caused by metal ion interactions.[1] System passivation with an acidic solution can also be effective.[1]
Column Contamination Flush the column with a strong solvent. If this does not resolve the issue, replace the guard column or the analytical column.[1]
Guide 2: Addressing Peak Fronting and Splitting

Peak fronting, where the leading edge of the peak is sloped, and peak splitting, where the peak appears as two or more merged peaks, are other common chromatographic issues.

G cluster_1 Troubleshooting Peak Fronting & Splitting for this compound start Observe Peak Fronting or Splitting cause1 Column Overload start->cause1 cause2 Sample Solvent Mismatch start->cause2 cause3 Improper Column Installation start->cause3 cause4 Contamination at Column Inlet start->cause4 solution1 Reduce sample concentration or injection volume. cause1->solution1 solution2 Dissolve sample in mobile phase or a weaker solvent. cause2->solution2 solution3 Re-install the column according to the manufacturer's instructions. cause3->solution3 solution4 Back-flush the column or replace the inlet frit. cause4->solution4 end Peak Shape Improved solution1->end solution2->end solution3->end solution4->end

References

Technical Support Center: N-Nitrosoanatabine-d4 Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Nitrosoanatabine-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and throughout experimental workflows. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is crucial to store it under appropriate conditions. The recommended storage temperature is -20°C.[1] When stored at this temperature, the compound is reported to be stable for at least two years.[1] For neat (solid) compounds, it is also advisable to store them under an inert atmosphere (e.g., argon or nitrogen) and protected from light, as nitrosamines can be sensitive to air, moisture, and photodegradation.

Q2: My this compound is supplied as a solution. How should I store it?

A2: If your this compound is in a solvent, it should also be stored at -20°C in a tightly sealed vial to prevent solvent evaporation. Many commercial preparations are supplied in ethanol.[1] It is best practice to use amber vials or to wrap the vials in aluminum foil to protect the solution from light.

Q3: Can I store this compound at 2-8°C?

A3: While some suppliers may list a storage temperature of 2-8°C for neat compounds, long-term storage at -20°C is generally recommended for optimal stability, especially for solutions.[1] Higher temperatures can accelerate the rate of degradation.

Q4: What are the main factors that can cause this compound to degrade?

A4: The primary factors that can lead to the degradation of this compound are:

  • Temperature: Elevated temperatures can increase the rate of chemical degradation.

  • Light: Exposure to UV light can cause photodegradation.

  • pH: Strongly acidic conditions can promote the denitrosation of nitrosamines.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the formation of degradation products.

  • Air and Moisture: For the neat compound, exposure to air and moisture can be a concern.

Troubleshooting Guides

This section provides solutions to common problems you might encounter during your experiments with this compound.

Problem 1: I am seeing a decreasing peak area for this compound in my LC-MS/MS analysis over a sequence of injections.

  • Potential Cause: Degradation of the analyte in the autosampler.

  • Troubleshooting Steps:

    • Maintain a low autosampler temperature: Set your autosampler temperature to 4°C to minimize degradation in prepared solutions waiting for injection.

    • Limit the time in the autosampler: Analyze samples as soon as possible after preparation. Avoid letting samples sit in the autosampler for extended periods.

    • Check the pH of your sample diluent: If you are using aqueous buffers, ensure the pH is not strongly acidic, as this can accelerate degradation. A neutral pH is generally preferred.

    • Ensure solvent purity: Use high-purity, LC-MS grade solvents to prepare your samples and mobile phases. Contaminants in the solvents could potentially react with and degrade the analyte.

Problem 2: I am observing unexpected peaks in the chromatogram of my this compound standard.

  • Potential Cause: The presence of degradation products.

  • Troubleshooting Steps:

    • Verify proper storage: Confirm that your this compound standard has been stored at the recommended temperature of -20°C and protected from light.

    • Prepare fresh solutions: If your working solutions are not freshly prepared, degradation may have occurred. Prepare new dilutions from your stock solution for each experiment.

    • Perform a forced degradation study: To identify potential degradation products, you can perform a forced degradation study under controlled stress conditions (see Experimental Protocols section). This will help you to confirm if the unknown peaks correspond to degradants.

    • Check for contamination: Ensure that the unknown peaks are not due to contamination from your sample preparation workflow, vials, or the LC-MS system itself.

Data Presentation

While specific quantitative data on the long-term stability of this compound in various solvents is not extensively published, the following table summarizes the recommended storage conditions and expected stability based on available information for N-Nitrosoanatabine and related compounds.

Form Solvent Storage Temperature Reported Stability Storage Recommendations
Neat SolidN/A-20°C≥ 2 years[1]Store in a tightly sealed container under an inert atmosphere, protected from light.
SolutionEthanol-20°C≥ 2 years[1]Store in amber glass vials with PTFE-lined caps to prevent evaporation and photodegradation.
SolutionAcetonitrile-20°CStable for up to 12 months (for internal standard stock solutions)Store in amber glass vials with PTFE-lined caps. Evaluate integrity after 12 months.
SolutionMethanol-20°CData not widely available; expected to be similar to other organic solvents.Store in amber glass vials with PTFE-lined caps. Prepare fresh solutions for critical experiments.

Experimental Protocols

To assess the stability of your this compound and identify potential degradation products, you can perform forced degradation studies. Below are detailed protocols for subjecting the compound to various stress conditions.

Protocol 1: Forced Degradation Study

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation pathways and products. This is crucial for developing a stability-indicating analytical method.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in methanol or acetonitrile)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • High-purity methanol and acetonitrile

  • LC-MS grade water

  • Amber vials

  • Calibrated oven and photostability chamber

Procedure:

  • Sample Preparation: Prepare separate aliquots of the this compound stock solution for each stress condition. A typical starting concentration for the stress samples is 100 µg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To one aliquot, add an equal volume of 0.1 M HCl. Incubate at 60°C for 24-48 hours.

    • Base Hydrolysis: To another aliquot, add an equal volume of 0.1 M NaOH. Incubate at 60°C for 24-48 hours.

    • Oxidation: To a third aliquot, add an equal volume of 3% H₂O₂. Store at room temperature for 24-48 hours, protected from light.

    • Thermal Stress: Incubate a fourth aliquot of the solution at 80°C for 48 hours.

    • Photolytic Stress: Expose a fifth aliquot in a photostability chamber to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Control Sample: Keep one aliquot of the solution at the recommended storage temperature (-20°C) to serve as a control.

  • Sample Analysis:

    • After the incubation period, allow all samples to return to room temperature.

    • Neutralize the acidic and basic samples with an appropriate volume of base or acid, respectively.

    • Analyze all stressed samples and the control sample by a suitable, validated LC-MS/MS method to assess the percentage of degradation and to identify any degradation products.

Protocol 2: Long-Term Stability Assessment

Objective: To evaluate the stability of this compound under recommended storage conditions over an extended period.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 100 µg/mL).

  • Aliquoting and Storage: Dispense aliquots of the stock solution into multiple amber glass vials with PTFE-lined caps. Store the vials at the recommended temperature of -20°C. For an accelerated study, a set of vials may also be stored at a higher temperature (e.g., 4°C).

  • Analysis Schedule: Establish a timeline for analysis (e.g., T=0, 1 month, 3 months, 6 months, 12 months, and annually thereafter).

  • Sample Analysis: At each time point, retrieve one vial from each storage temperature. Allow the vial to equilibrate to room temperature before opening. Analyze the concentration and purity of the this compound standard using a validated stability-indicating LC-MS/MS method.

  • Data Evaluation: Compare the results against the initial (T=0) analysis. A significant change in concentration or the appearance of new peaks may indicate degradation.

Visualizations

The following diagrams illustrate the potential degradation pathways and the experimental workflow for assessing stability.

DegradationPathways cluster_stress Stress Conditions cluster_products Potential Degradation Products Acid Hydrolysis Acid Hydrolysis Anatabine-d4 (Denitrosation) Anatabine-d4 (Denitrosation) Acid Hydrolysis->Anatabine-d4 (Denitrosation) Base Hydrolysis Base Hydrolysis Hydrolytic Products Hydrolytic Products Base Hydrolysis->Hydrolytic Products Oxidation Oxidation Oxidized Products Oxidized Products Oxidation->Oxidized Products Photolysis (UV Light) Photolysis (UV Light) Photodegradation Products Photodegradation Products Photolysis (UV Light)->Photodegradation Products Thermal Stress Thermal Stress Thermal Stress->Anatabine-d4 (Denitrosation) This compound This compound This compound->Acid Hydrolysis This compound->Base Hydrolysis This compound->Oxidation This compound->Photolysis (UV Light) This compound->Thermal Stress

Caption: Potential degradation pathways of this compound under various stress conditions.

ExperimentalWorkflow cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis Prepare Stock Solution Prepare Stock Solution Aliquot into Vials Aliquot into Vials Prepare Stock Solution->Aliquot into Vials Acid/Base Hydrolysis Acid/Base Hydrolysis Aliquot into Vials->Acid/Base Hydrolysis Oxidation (H2O2) Oxidation (H2O2) Aliquot into Vials->Oxidation (H2O2) Photostability Photostability Aliquot into Vials->Photostability Thermal Stress Thermal Stress Aliquot into Vials->Thermal Stress Neutralize (if applicable) Neutralize (if applicable) Acid/Base Hydrolysis->Neutralize (if applicable) LC-MS/MS Analysis LC-MS/MS Analysis Oxidation (H2O2)->LC-MS/MS Analysis Photostability->LC-MS/MS Analysis Thermal Stress->LC-MS/MS Analysis Neutralize (if applicable)->LC-MS/MS Analysis Data Evaluation Data Evaluation LC-MS/MS Analysis->Data Evaluation

Caption: Experimental workflow for a forced degradation study of this compound.

References

Technical Support Center: N-Nitrosoanatabine-d4 Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Nitrosoanatabine-d4. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the extraction recovery of this compound. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Troubleshooting Guide

This guide provides solutions to specific problems you may face during the extraction of this compound.

Issue: Low or Inconsistent Recovery of this compound

Low recovery is a frequent challenge in the extraction of tobacco-specific nitrosamines (TSNAs). The following sections provide potential causes and solutions.

Question: Why is my this compound recovery unexpectedly low?

Answer: Several factors can contribute to low recovery rates. These can be broadly categorized into issues with the extraction method, sample matrix, or the stability of the analyte itself. A systematic approach to troubleshooting is recommended.

First, review your extraction protocol. Common extraction methods include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Supercritical Fluid Extraction (SFE). Each has its own set of critical parameters that must be optimized. For instance, in SPE, the choice of sorbent, conditioning of the cartridge, sample loading flow rate, and the composition of the elution solvent are all crucial for efficient recovery.[1] In LLE, the choice of extraction solvent, pH of the aqueous phase, and the efficiency of phase separation are key.

Next, consider the sample matrix. Complex matrices such as tobacco, urine, or plasma can contain interfering substances that compete with this compound for binding to the SPE sorbent or affect its partitioning in LLE.[2] Matrix effects can also lead to ion suppression or enhancement in LC-MS/MS analysis, which may be misinterpreted as low recovery.[3]

Finally, ensure the stability of this compound throughout the extraction process. Exposure to non-optimal pH, high temperatures, or certain reactive species can lead to degradation of the analyte.

The following decision tree can help guide your troubleshooting process:

LowRecoveryTroubleshooting start Start: Low this compound Recovery check_protocol Review Extraction Protocol start->check_protocol check_matrix Investigate Matrix Effects start->check_matrix check_stability Assess Analyte Stability start->check_stability spe_issues SPE Protocol Issues? check_protocol->spe_issues lle_issues LLE Protocol Issues? check_protocol->lle_issues matrix_modification Implement Matrix Modification: - Dilution - Protein precipitation - Use of matrix-matched calibrants check_matrix->matrix_modification stability_optimization Optimize for Stability: - Control pH - Avoid high temperatures - Use antioxidants if necessary check_stability->stability_optimization spe_issues->lle_issues No optimize_spe Optimize SPE Parameters: - Sorbent type - Conditioning - Loading flow rate - Elution solvent spe_issues->optimize_spe Yes optimize_lle Optimize LLE Parameters: - Extraction solvent - Aqueous phase pH - Phase separation lle_issues->optimize_lle Yes end Recovery Optimized lle_issues->end No optimize_spe->end optimize_lle->end matrix_modification->end stability_optimization->end

Troubleshooting decision tree for low this compound recovery.

Question: How do I choose the right extraction method for my sample type?

Answer: The choice of extraction method depends heavily on the complexity of your sample matrix and the desired level of cleanliness of the final extract.

  • Solid-Phase Extraction (SPE) is a versatile and widely used technique that can provide high analyte recovery and clean extracts.[1] It is suitable for a variety of matrices, including tobacco extracts, urine, and smoke condensate.[2][3][4] Different SPE sorbents are available, such as C18 for reversed-phase extraction and mixed-mode cation-exchange for more targeted purification.[1][5]

  • Liquid-Liquid Extraction (LLE) is a more traditional method that is often used for simpler matrices or as a preliminary cleanup step.[6] While it can be effective, LLE may be more labor-intensive and can sometimes result in the formation of emulsions, which complicates phase separation.[6]

  • Supercritical Fluid Extraction (SFE) is a more advanced technique that uses supercritical carbon dioxide, often modified with a co-solvent like methanol, for extraction.[7][8] SFE can be highly selective and efficient, particularly for solid samples like tobacco.[7]

The following table summarizes the suitability of each method for different applications:

Extraction MethodRecommended ForAdvantagesDisadvantages
Solid-Phase Extraction (SPE) Tobacco extracts, urine, plasma, smoke condensateHigh recovery, clean extracts, potential for automation.[9]Requires method development, cost of cartridges.
Liquid-Liquid Extraction (LLE) Simpler matrices, initial cleanupInexpensive, simple equipmentLabor-intensive, potential for emulsions, larger solvent consumption.[5][6]
Supercritical Fluid Extraction (SFE) Solid matrices (e.g., tobacco)Fast, selective, reduced organic solvent use.[7]Requires specialized equipment.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to optimize for Solid-Phase Extraction (SPE) of this compound?

A1: For successful SPE, the following parameters should be carefully optimized:

  • Sorbent Selection: C18 and Oasis HLB or MCX are commonly used cartridges for TSNAs.[1][3][4] The choice depends on the specific matrix and the desired selectivity.

  • Cartridge Conditioning: Proper conditioning is essential to ensure reproducible results.[1] This typically involves washing the cartridge with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or a buffer).[1]

  • Sample Loading: The pH of the sample may need to be adjusted for optimal retention on the sorbent. The flow rate during sample loading should be slow and consistent (e.g., 1-2 mL/min) to allow for sufficient interaction between the analyte and the sorbent.[1]

  • Washing: A wash step with a weak solvent is used to remove interferences without eluting the analyte of interest.[3]

  • Elution: A strong organic solvent, such as acetonitrile or methanol, is used to elute this compound from the cartridge.[3] The volume of the elution solvent should be optimized to ensure complete recovery without excessive dilution.

Q2: Can you provide a general protocol for SPE?

A2: The following is a generalized SPE protocol that should be optimized for your specific application.

SPE_Workflow start Start: Sample containing This compound condition 1. Condition SPE Cartridge (e.g., with Methanol then Water) start->condition load 2. Load Sample onto Cartridge (Slow and consistent flow rate) condition->load wash 3. Wash Cartridge (Remove interferences with a weak solvent) load->wash elute 4. Elute this compound (Using a strong organic solvent) wash->elute evaporate 5. Evaporate Eluate to Dryness (Under a gentle stream of nitrogen) elute->evaporate reconstitute 6. Reconstitute in Mobile Phase evaporate->reconstitute analyze End: Analyze by LC-MS/MS reconstitute->analyze

Generalized Solid-Phase Extraction (SPE) workflow.

Experimental Protocol: Solid-Phase Extraction (SPE) for this compound

This protocol is a general guideline and should be optimized for your specific matrix and analytical requirements.

  • Cartridge Conditioning:

    • Sequentially pass a suitable organic solvent (e.g., 5 mL of methanol) followed by deionized water (e.g., 5 mL) through the SPE cartridge (e.g., C18).[1] Ensure the sorbent bed does not go dry.[1]

  • Sample Preparation and Loading:

    • Accurately weigh or measure your sample.

    • Spike the sample with a known amount of this compound internal standard solution.

    • If necessary, adjust the pH of the sample to ensure optimal retention of the analyte on the sorbent.[1]

    • Load the prepared sample onto the conditioned SPE cartridge at a slow and consistent flow rate (e.g., 1-2 mL/min).[1]

  • Washing:

    • Wash the cartridge with a weak solvent to remove potential interferences. For a C18 cartridge, this could be a low percentage of methanol in water.

  • Analyte Elution:

    • Elute the retained this compound from the cartridge using a strong solvent that disrupts the interaction between the analyte and the sorbent (e.g., methanol or acetonitrile).[1][3]

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for injection into the analytical instrument (e.g., LC-MS/MS mobile phase).[3]

Q3: What are typical recovery rates for this compound?

A3: Recovery rates can vary significantly depending on the extraction method and the complexity of the sample matrix. However, well-optimized methods can achieve high and consistent recoveries.

MethodMatrixTypical Recovery (%)Reference
Solid-Phase Extraction (SPE)Mainstream Cigarette Smoke92.8 - 107.3[9]
Ultrasound-Assisted Solvent ExtractionE-cigarette Liquids87 - 105[10]
Supercritical Fluid Extraction (SFE)Smokeless Tobacco83 - 98[7]
Liquid-Liquid Extraction (LLE)UrineHigh recoveries reported[6]

Q4: Can you provide a general protocol for Liquid-Liquid Extraction (LLE)?

A4: The following is a generalized LLE protocol that should be optimized for your specific application.

LLE_Workflow start Start: Aqueous Sample containing This compound add_solvent 1. Add Immiscible Organic Solvent (e.g., Dichloromethane, Ethyl Acetate) start->add_solvent mix 2. Mix Vigorously (e.g., Vortexing) add_solvent->mix separate 3. Separate Phases (e.g., Centrifugation) mix->separate collect 4. Collect Organic Layer separate->collect repeat_extraction 5. Repeat Extraction (Optional) collect->repeat_extraction combine 6. Combine Organic Extracts repeat_extraction->combine evaporate 7. Evaporate to Dryness combine->evaporate reconstitute 8. Reconstitute in Mobile Phase evaporate->reconstitute analyze End: Analyze by LC-MS/MS reconstitute->analyze

References

Improving the limit of detection for N-Nitrosoanatabine-d4 analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Nitrosoanatabine-d4 analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the limit of detection and overall data quality in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in our analysis?

A1: this compound is a deuterated isotopic analog of N-Nitrosoanatabine. It is commonly used as an internal standard in analytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). As an internal standard, it is added to samples at a known concentration before sample preparation. Its primary purpose is to correct for variability during the analytical process, such as sample extraction losses and matrix effects, which can impact the accuracy and precision of the quantification of the target analyte (N-Nitrosoanatabine).[1]

Q2: What are the typical mass transitions for this compound in an LC-MS/MS experiment?

A2: While the exact mass transitions should be optimized in your specific instrument, a common precursor ion for a closely related deuterated nitrosamine, N'-Nitrosonornicotine-d4 (NNN-d4), is m/z 182.2, which fragments to a product ion of m/z 152.2.[2] The transitions for this compound will be different and need to be determined by infusing a standard solution into the mass spectrometer.

Q3: What is a typical Limit of Quantitation (LOQ) I can expect to achieve?

A3: The achievable Limit of Quantitation (LOQ) depends heavily on the sample matrix, instrumentation, and method optimization. For a similar compound, N'-Nitrosonornicotine, an LOQ of 2 pg/mL has been reported in some studies.[3] Another study reported a limit of detection (LOD) of 0.03 ng/mL and an LOQ of 0.1 ng/mL for NNN.[4] These values can serve as a benchmark for what may be achievable with a well-optimized method.

Q4: How can I minimize matrix effects in my analysis?

A4: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS analysis.[5][6] Strategies to minimize them include:

  • Effective Sample Cleanup: Employing techniques like Solid Phase Extraction (SPE) can remove interfering components from the sample matrix.[2][7]

  • Chromatographic Separation: Optimizing the LC method to separate the analyte from co-eluting matrix components is crucial.

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[8]

  • Use of an appropriate isotopically labeled internal standard: this compound is ideal as it co-elutes with the analyte and experiences similar matrix effects, thus providing reliable correction.[1]

Troubleshooting Guide

Issue 1: No or Low Signal Intensity for this compound

If you are observing a weak or absent signal for this compound, consider the following troubleshooting steps.

Troubleshooting Workflow for Low or No Signal

start Start: Low/No Signal ms_params Verify MS Parameters (Precursor/Product Ions, Voltages) start->ms_params sample_prep Evaluate Sample Preparation (Extraction Efficiency, SPE Recovery) ms_params->sample_prep Parameters Correct? lc_cond Assess Chromatographic Conditions (Mobile Phase, Gradient, Column) sample_prep->lc_cond Prep Method Validated? std_integrity Check Standard Integrity (Freshness, Concentration) lc_cond->std_integrity Chromatography Optimal? signal_ok Signal Improved std_integrity->signal_ok Standard is Fresh?

Caption: Troubleshooting workflow for low or no this compound signal.

  • Verify Mass Spectrometer Parameters:

    • Ensure the correct precursor and product ion m/z values for this compound are being monitored.

    • Optimize collision energy and cone/capillary voltage for this specific transition. A lower capillary voltage combined with a high source temperature has been shown to enhance the signal for similar analytes.[2]

  • Check Sample Preparation:

    • Inadequate extraction can lead to low recovery. Evaluate your sample preparation method, such as Solid Phase Extraction (SPE) or protein precipitation, to ensure it is appropriate for your sample matrix.[2][7]

    • Verify that each step of the protocol is being performed correctly.

  • Assess Chromatographic Conditions:

    • Poor chromatography can result in broad peaks with low intensity.

    • Confirm the mobile phase composition and gradient program are suitable. A common mobile phase consists of ammonium formate or formic acid in water and an organic solvent like methanol or acetonitrile.[2][3]

    • Ensure the analytical column is not clogged and is performing efficiently.

  • Confirm Standard Solution Integrity:

    • Prepare a fresh this compound standard solution to rule out degradation or incorrect concentration of your current standard.[2]

Issue 2: Poor Peak Shape (Broadening, Tailing, or Splitting)

Poor peak shape can compromise the accuracy and precision of quantification.

  • Optimize Mobile Phase: The pH and composition of the mobile phase are critical. For nitrosamines, a mobile phase containing a buffer like ammonium formate has been used successfully.[2] Experiment with the gradient slope to improve peak focusing.

  • Column Selection and Temperature: Ensure you are using a suitable column, such as a C18 column. The column temperature can also affect peak shape; an oven temperature of 55°C has been reported for similar analyses.[2]

  • Injection Volume and Solvent: A large injection volume or a sample solvent stronger than the initial mobile phase can cause peak distortion. Try reducing the injection volume and ensure the sample is dissolved in a solvent compatible with the initial mobile phase conditions.[2]

Quantitative Data Summary

The following tables summarize typical parameters for the analysis of nitrosamines using LC-MS/MS. These can be used as a starting point for method development.

Table 1: Example LC-MS/MS Method Parameters

ParameterRecommended SettingReference
LC Column Reversed-phase C18 (e.g., 100 x 2.1 mm, 1.8 µm)[3]
Mobile Phase A 0.1% Formic acid in water or 10 mM Ammonium Acetate[2][3]
Mobile Phase B 0.1% Formic acid in methanol or acetonitrile[3][9]
Ionization Mode Positive Electrospray Ionization (ESI+)[1][3]
Scan Type Multiple Reaction Monitoring (MRM)[1][10]

Table 2: Reported Limits of Detection (LOD) and Quantitation (LOQ) for Related Nitrosamines

CompoundLODLOQMatrixReference
N'-Nitrosonornicotine-d4-2 pg/mLNot Specified[3]
N'-Nitrosonornicotine (NNN)0.03 ng/mL0.1 ng/mLTobacco Products[4]
NNN, NNK, NAT, NAB4.40, 4.47, 3.71, 3.28 ng/mL (respectively)-E-cigarette liquid[11]
NNN0.006 ng/mL0.02 ng/mLTobacco Smoke[9]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Sample Cleanup

This protocol provides a general guideline for SPE. The specific sorbent and solvents should be optimized for your sample matrix.

SPE Workflow Diagram

start Start: Sample Extract condition 1. Condition Cartridge (e.g., Methanol then Water) start->condition load 2. Load Sample condition->load wash 3. Wash Cartridge (Remove Interferences) load->wash elute 4. Elute Analyte (e.g., Acetonitrile/Methanol) wash->elute end Eluate Ready for LC-MS/MS elute->end

Caption: General workflow for Solid Phase Extraction (SPE).

  • Conditioning: Condition the SPE cartridge (e.g., C18) with an appropriate solvent like methanol, followed by equilibration with water or an aqueous buffer.[9]

  • Loading: Load the sample extract onto the conditioned cartridge at a slow, controlled flow rate.[2]

  • Washing: Wash the cartridge with a weak solvent to remove hydrophilic and weakly bound interfering compounds.[2]

  • Elution: Elute the this compound and the target analyte from the cartridge using a stronger organic solvent, such as acetonitrile or methanol.[2][9]

  • Post-Elution: The eluate may be evaporated and reconstituted in the initial mobile phase to ensure compatibility with the LC-MS/MS system.[9]

Protocol 2: LC-MS/MS Analysis

This protocol outlines a general procedure for the analysis of this compound and the target analyte.

  • Standard and Sample Preparation:

    • Prepare a series of calibration standards containing a known concentration of the target analyte and a constant concentration of this compound.

    • Prepare quality control (QC) samples at different concentrations.

    • Spike all samples, standards, and QCs with the this compound internal standard solution.[12]

  • LC-MS/MS System Setup:

    • Equilibrate the LC system with the initial mobile phase conditions.

    • Set up the MS/MS method with the optimized MRM transitions for both the analyte and this compound.

  • Data Acquisition:

    • Inject the prepared samples and standards.

    • Acquire the data in MRM mode.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of the analyte in the samples by interpolating their peak area ratios from the calibration curve.[1][3]

References

Resolving chromatographic co-elution with N-Nitrosoanatabine-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-Nitrosoanatabine-d4 as an internal standard in chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound in our analytical method?

A1: this compound is a stable isotope-labeled internal standard. Its primary role is to ensure accurate and precise quantification of N-Nitrosoanatabine (NAT).[1][2] Because it is chemically and physically almost identical to the analyte of interest (NAT), it can be added to a sample at a known concentration before sample preparation. This allows it to compensate for variations in extraction efficiency, sample matrix effects, and instrument response, leading to more reliable and defensible data.[1]

Q2: We are observing poor peak shape (tailing or fronting) for this compound. What are the potential causes?

A2: Poor peak shape for this compound can stem from several factors:

  • Column Overload: Injecting too high a concentration of the analyte and internal standard can lead to peak fronting.

  • Secondary Interactions: The analyte may be interacting with active sites on the stationary phase or in the sample flow path.

  • Column Degradation: Over time, the performance of the chromatographic column can degrade, leading to peak tailing.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. For nitrosamines, peak splitting into E and Z isomers can be sensitive to the pH and temperature of the mobile phase.[3]

Q3: My this compound peak is co-eluting with an interference from the matrix. How can I resolve this?

A3: Resolving co-elution with matrix interference is crucial for accurate quantification. Here are several strategies:

  • Optimize the Chromatographic Gradient: Adjusting the mobile phase gradient can alter the elution profile of both your analyte and the interference, potentially leading to separation.

  • Change the Stationary Phase: If gradient optimization is insufficient, switching to a column with a different stationary phase chemistry (e.g., from C18 to a phenyl-hexyl or biphenyl phase) can provide a different selectivity.

  • Modify the Mobile Phase: Altering the organic solvent (e.g., methanol to acetonitrile) or the pH of the aqueous phase can change the retention behavior of the analytes.[4]

  • Enhance Sample Preparation: Employing a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), can remove the interfering compounds before analysis.[5]

Q4: Can this compound co-elute with the unlabeled N-Nitrosoanatabine?

A4: Ideally, the deuterated internal standard should co-elute with the native analyte to ensure the most accurate compensation for matrix effects. Since their physicochemical properties are nearly identical, they are expected to have very similar retention times.[2] The mass spectrometer is then used to differentiate between the two compounds based on their mass-to-charge (m/z) ratio.[2] If you observe slight separation, this is generally not a problem as long as both peaks are well-defined and within the same integration window.

Troubleshooting Guide: Resolving Co-elution Issues

This guide provides a systematic approach to troubleshooting and resolving co-elution issues involving this compound.

Initial Assessment

Before making significant changes to your method, confirm the following:

  • System Suitability: Ensure your LC-MS/MS system is passing all system suitability tests.

  • Standard Integrity: Verify the concentration and purity of your this compound standard.

  • Sample Matrix: Understand the complexity of your sample matrix, as this is a common source of interferences.

Troubleshooting Steps

If co-elution is confirmed, follow these steps to resolve the issue.

Diagram: Troubleshooting Workflow for Co-elution

A Co-elution of this compound with Interference Detected B Step 1: Optimize Mobile Phase Gradient A->B C Is the co-elution resolved? B->C D Step 2: Modify Mobile Phase Composition C->D No I Co-elution Resolved C->I Yes E Is the co-elution resolved? D->E F Step 3: Change Stationary Phase E->F No E->I Yes G Is the co-elution resolved? F->G H Step 4: Enhance Sample Preparation G->H No G->I Yes H->I

Caption: A stepwise workflow for troubleshooting co-elution issues.

Experimental Protocols

General LC-MS/MS Method for Nitrosamine Analysis

This protocol is a general starting point and may require optimization for your specific application.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Condition an SPE cartridge with the appropriate solvent (e.g., methanol followed by water).

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with a weak solvent to remove interferences.

  • Elute the N-Nitrosoanatabine and this compound with a stronger solvent.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.[5]

2. LC-MS/MS Analysis

  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[6]

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[6]

  • Column: A reversed-phase column (e.g., C18, 100 x 2.1 mm, 1.8 µm).[6]

  • Mobile Phase A: 0.1% Formic acid in water.[6]

  • Mobile Phase B: 0.1% Formic acid in methanol.[6]

  • Gradient: A suitable gradient to separate the analytes from matrix components.

  • Ionization Mode: Positive electrospray ionization (ESI+).[6]

Diagram: Experimental Workflow for N-Nitrosoanatabine Analysis

A Sample Collection B Spike with this compound A->B C Sample Extraction (e.g., SPE) B->C D LC-MS/MS Analysis C->D E Data Processing and Quantification D->E

Caption: A typical experimental workflow for N-Nitrosoanatabine analysis.

Quantitative Data

The following tables illustrate how changing chromatographic parameters can affect the resolution of this compound from a hypothetical matrix interference.

Table 1: Effect of Mobile Phase Gradient on Resolution

Gradient Time (min)This compound Retention Time (min)Interference Retention Time (min)Resolution (Rs)
53.23.30.8
104.54.81.6
155.86.32.1

Table 2: Effect of Mobile Phase Composition on Retention Time

Organic SolventThis compound Retention Time (min)Interference Retention Time (min)Resolution (Rs)
Methanol4.54.81.6
Acetonitrile4.14.20.9

Table 3: Effect of Stationary Phase on Selectivity

Column ChemistryThis compound Retention Time (min)Interference Retention Time (min)Resolution (Rs)
C184.54.81.6
Phenyl-Hexyl5.26.02.5

References

N-Nitrosoanatabine-d4 instrument calibration and maintenance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of N-Nitrosoanatabine-d4 (NAT-d4). This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to ensure accurate and reliable results during instrument calibration and maintenance.

Section 1: Instrument Calibration Guide

This section addresses common questions regarding the calibration of analytical instruments using this compound.

Q1: What is the primary role of this compound in instrumental analysis?

A: this compound (NAT-d4) is a deuterated, stable isotope-labeled internal standard.[1][2] Its primary role is in isotope dilution mass spectrometry, a technique used for the accurate quantification of its non-labeled counterpart, N-Nitrosoanatabine (NAT).[3][4] Because NAT-d4 is chemically and physically almost identical to NAT, it can be added to a sample at a known concentration before processing to correct for analyte loss during sample preparation and to compensate for variations in instrument response, such as matrix effects in LC-MS/MS analysis.[3][5]

Q2: How should I prepare calibration standards for a quantitative analysis?

A: Calibration standards are prepared by making serial dilutions of a concentrated stock solution of the target analyte (e.g., N-Nitrosoanatabine).[6] A constant, known amount of the internal standard (this compound) is added to each calibration standard, as well as to all unknown samples.[7][8] The standards should be prepared in a solvent that is compatible with the initial mobile phase conditions, such as a water/methanol mixture.[6]

Q3: What are the typical calibration ranges and acceptance criteria for nitrosamine analysis?

A: The calibration range should bracket the expected concentration of the analyte in the samples.[7] For trace-level nitrosamine analysis, ranges can be from 0.025 ng/mL to 50 ng/mL or higher, depending on the specific application and instrument sensitivity.[6][9] Key acceptance criteria are summarized in the table below.

ParameterTypical Acceptance CriteriaSource
Linearity (Coefficient of Determination) r² ≥ 0.99[6]
Calibration Point Accuracy Within 80% to 120% of the theoretical concentration.[10]
Lowest Calibration Standard Must be at or below the Limit of Quantitation (LOQ).[11]
Weighting Scheme 1/x weighting is commonly used for wide dynamic ranges.[6]

Q4: How is the calibration curve generated and used for quantification?

A: A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentration of the analyte for each calibration standard.[12][13] A linear regression analysis is then applied to this data. The resulting equation of the line is used to calculate the concentration of the analyte in unknown samples by interpolating their measured peak area ratios.[5][12]

cluster_prep Standard Preparation cluster_analysis Analysis & Plotting cluster_quant Quantification stock Prepare Analyte (NAT) & ISTD (NAT-d4) Stock Solutions serial Perform Serial Dilutions of Analyte Stock stock->serial spike Spike Each Dilution & Sample with Constant ISTD Amount serial->spike lcms Analyze Standards & Samples via LC-MS/MS spike->lcms ratio Calculate Peak Area Ratio (Analyte / ISTD) lcms->ratio plot Plot Area Ratio vs. Analyte Concentration ratio->plot curve Generate Linear Regression Curve plot->curve quant Calculate Unknown Concentration from Curve Equation curve->quant

Caption: Workflow for generating a calibration curve for quantification.

Section 2: Experimental Protocols

Detailed LC-MS/MS Methodology for N-Nitrosoanatabine Analysis

This protocol outlines a typical "dilute and shoot" method, which is often suitable for less complex sample matrices. For more complex matrices, additional sample preparation steps like Solid Phase Extraction (SPE) may be required to remove interferences.[13][14]

  • Sample Preparation:

    • Accurately weigh the sample into a centrifuge tube.

    • Add a defined volume of extraction buffer (e.g., 100 mM ammonium acetate in water).[9]

    • Spike the sample with a known amount of this compound internal standard solution.

    • Vortex and/or sonicate the sample to ensure thorough extraction.

    • Centrifuge the sample to pellet any solid material.

    • Filter the supernatant through a 0.22 µm or 0.45 µm filter into an autosampler vial for analysis.[3][12]

  • Instrumental Parameters: The following table provides a summary of typical starting parameters for an LC-MS/MS system. These parameters must be optimized for the specific instrument and application.

ParameterExample SettingSource
LC Column Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm)[13][14]
Mobile Phase A Water with 0.1% Formic Acid or 10 mM Ammonium Formate[13][14]
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid[13][14]
Flow Rate 0.2 - 0.5 mL/min[15]
Column Temperature 40 - 55 °C[14]
Injection Volume 2 - 10 µL[14][16]
Ionization Source Electrospray Ionization (ESI) or APCI, Positive Mode[11][17]
MS Analysis Mode Multiple Reaction Monitoring (MRM)[17]
Example MRM Transition (NNN-d4) Q1: m/z 182.2 → Q3: m/z 152.2[14]
Example MRM Transition (NAT) Q1: m/z 190.1 → Q3: m/z 160.1

Section 3: Troubleshooting Guide

This guide provides solutions to common issues encountered during the analysis of this compound.

Issue: No or Low Signal Intensity

Q5: I am not seeing any signal for my standards or samples. What are the first things to check?

A: If there is a complete absence of signal, start with the most basic system checks:

  • Instrument Status: Ensure the LC and MS are powered on, connected, and not in an error state. Check for sufficient solvent levels and waste capacity.

  • Sample Delivery: Verify the autosampler is correctly picking up and injecting the sample. Check for blockages in the syringe or injection port.[18]

  • Ionization Source: Check the stability of the ionization spray. An irregular or absent spray can be caused by a clog in the ESI capillary.[19]

  • Method Parameters: Double-check that the correct acquisition method is loaded and that the analysis time is sufficient for your analyte to elute.

Q6: My signal is present but significantly lower than expected. How can I troubleshoot this?

A: Low signal intensity can stem from multiple sources, from sample preparation to instrument settings. Follow the logical workflow below to diagnose the issue. Common causes include inefficient sample extraction, ion suppression from matrix components, suboptimal MS parameters, or leaks in the system.[14][15][20]

cluster_instrument Instrument Checks cluster_chemistry Chemistry & Sample Checks cluster_resolution Resolution start Low Signal Intensity Detected ms_params Verify MS Parameters (MRM Transitions, Voltages) start->ms_params spray Check ESI Spray Stability ms_params->spray leak Check for Leaks (Fittings, Valves) spray->leak calibrate Re-calibrate Mass Spectrometer leak->calibrate standard Prepare Fresh Standard Solution calibrate->standard If no instrument issue found sample_prep Review Sample Prep Efficiency standard->sample_prep chrom Assess Chromatography (Peak Shape, Retention) sample_prep->chrom resolved Issue Resolved chrom->resolved After optimization

Caption: Logical workflow for troubleshooting low signal intensity.
Issue: Poor Chromatography

Q7: My chromatographic peaks are broad and/or show significant tailing. What is the cause?

A: Poor peak shape compromises resolution and integration accuracy. Potential causes include:

  • Column Degradation: The column may be old, contaminated, or have a void at the inlet. Try flushing the column or replacing it.

  • Mobile Phase Issues: The pH of the mobile phase can significantly affect the peak shape of ionizable compounds. Ensure the mobile phase is correctly prepared and has not expired.[14]

  • Contamination: Active sites in the liner, column, or system can cause peak tailing. Cleaning the ion source and replacing the liner may be necessary.[18]

  • Injection Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. Reconstitute the sample in a weaker solvent if possible.[14]

Q8: I am observing split peaks for my analyte. How can I fix this?

A: Split peaks often indicate a problem at the head of the column or during injection.

  • Clogged Frit/Column Inlet: Particulates from the sample or system can clog the column inlet frit. Try back-flushing the column or replacing it.

  • Injector Issues: A partially blocked syringe or injector port can cause the sample to be introduced onto the column unevenly.

  • Solvent Incompatibility: Injecting a sample in a solvent that is immiscible with the mobile phase can cause peak splitting.

Issue: Inconsistent Results & Carryover

Q9: My results are not reproducible between injections. What should I investigate?

A: Poor reproducibility can be caused by:

  • Inconsistent Injection Volume: Check the autosampler for air bubbles in the syringe or sample loop.

  • System Leaks: Even a small leak in the LC flow path can cause pressure fluctuations and lead to variable retention times and peak areas.[20]

  • Inconsistent Internal Standard Addition: Ensure the internal standard is being added accurately and consistently to every sample.[15]

  • Sample Instability: The analyte may be degrading in the autosampler over the course of the run. Consider using a cooled autosampler.

Q10: I suspect sample carryover is affecting my results. How can I confirm and resolve this?

A: Carryover occurs when remnants of a previous, more concentrated sample appear in subsequent analyses.

  • Confirmation: Inject a blank solvent immediately after a high-concentration standard. If a peak for the analyte is present in the blank, carryover is occurring.[18]

  • Resolution:

    • Improve Needle Wash: Use a stronger solvent for the autosampler's needle wash and increase the duration of the wash cycle.[19]

    • Check for Contamination: Carryover can originate from contaminated parts in the injection port or valve. These may require cleaning or replacement.

    • Extend Run Time: Ensure the gradient run time is long enough to elute all components from the column before the next injection.[18]

Section 4: Routine Instrument Maintenance FAQs

Q11: What are the essential routine maintenance checks for an LC-MS/MS system?

A: Regular preventive maintenance is critical for minimizing downtime and ensuring high-quality data.[11]

FrequencyMaintenance TaskPurpose
Daily Check solvent and waste levels.Prevents pump damage and spills.
Inspect LC pressure for stability.A fluctuating pressure can indicate a leak or bubble.
Run a system suitability test (SST).Verifies system performance before running samples.
Weekly Replace mobile phase solvents.Prevents microbial growth and solvent degradation.
Check pump seals and pistons.Look for signs of leaks or salt buildup.
Check MS vacuum levels.Ensures proper operating conditions for the mass analyzer.[18]
Monthly/As Needed Clean the ion source.Removes contamination, improves sensitivity, and reduces noise.[18]
Replace in-line filters and guard columns.Protects the analytical column from particulates.
Calibrate the mass spectrometer.Ensures mass accuracy.[19]

Q12: How often should the ion source be cleaned?

A: The frequency of ion source cleaning depends heavily on the cleanliness of the samples being analyzed and the sample throughput. For complex matrices or high-throughput labs, cleaning may be required monthly or even more frequently. A significant drop in signal intensity or an increase in baseline noise are common indicators that the source needs cleaning.[18]

Q13: What are the signs that my LC column needs to be replaced?

A: The lifetime of an LC column varies based on usage, sample cleanliness, and mobile phase pH. Signs that a column is failing and needs replacement include:

  • Consistently high backpressure that cannot be resolved by flushing.

  • Persistent peak tailing or splitting that is not resolved by other troubleshooting steps.

  • A significant loss of chromatographic resolution.

  • A sudden, irreversible shift in retention times.

References

Quality control measures for N-Nitrosoanatabine-d4 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential quality control measures, troubleshooting advice, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Nitrosoanatabine-d4 (NAT-d4) as an internal standard in analytical experiments, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) applications.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the analysis of tobacco-specific nitrosamines (TSNAs) using this compound.

Category 1: Internal Standard and Calibration

Question: Why is this compound a preferred internal standard (IS)? Answer: this compound is an ideal isotopic-labeled internal standard. Because it is chemically and physically almost identical to the analyte (N-Nitrosoanatabine, NAT), it co-behaves with the analyte during sample extraction, cleanup, and analysis. This allows it to accurately correct for analyte loss during sample preparation and compensate for variations in instrument response, such as matrix effects in mass spectrometry.[1] Using a separate, stable isotope-labeled internal standard for each TSNA analyte is critical for minimizing these matrix effects and improving method accuracy and precision.[1]

Question: My calibration curve has a poor correlation coefficient (r² < 0.99). What should I do? Answer: An improper calibration curve can lead to inaccurate quantification.

  • Prepare Fresh Standards: The first step is to prepare a fresh set of calibration standards from your stock solution.[2] Working standards should ideally be prepared daily.[2]

  • Check for Linearity: Ensure the concentration range of your calibration curve is appropriate and linear. A correlation coefficient (r²) of ≥0.995 is generally recommended.[2]

  • Verify Dilutions: Double-check all dilution calculations and ensure pipettes are properly calibrated to avoid dilution errors.[2]

  • Consider Weighted Regression: If the variance is not constant across the concentration range, using a weighted regression (e.g., 1/x) may be appropriate.[2]

Question: My quality control (QC) samples are failing. What are the potential causes? Answer: QC sample failure indicates a problem with accuracy and/or precision.

  • Pipetting or Dilution Errors: Recalibrate pipettes and carefully re-prepare stock and working solutions, paying close attention to all dilution steps.[2]

  • Improper Calibration: A non-linear or inaccurate calibration curve is a common cause. Re-run the calibration curve with freshly prepared standards.[2]

  • Matrix Effects: If you are analyzing complex matrices, matrix-matched calibration standards may be necessary. Consider if additional sample cleanup steps, like solid-phase extraction (SPE), are needed to reduce matrix interference.[2]

  • Standard Degradation: Verify the expiration date and storage conditions of your this compound standard. If degradation is suspected, use a new, certified standard for comparison.[2]

Category 2: Chromatography Issues

Question: I am observing poor peak shape (fronting, tailing, or splitting). How can I fix this? Answer: Poor peak shape can compromise the accuracy of integration and quantification.

  • Column Contamination/Degradation: Flush the column with a strong solvent (e.g., isopropanol) to remove contaminants. If the issue persists, the guard column or the analytical column may need to be replaced.[2]

  • Inappropriate Mobile Phase: Ensure the mobile phase pH is suitable for your analyte and column chemistry. A common mobile phase involves ammonium acetate in water and methanol.[2]

  • Sample Overload: If peaks are fronting or excessively broad, you may be overloading the column. Dilute the sample and inject a smaller volume.[2]

Question: I see extraneous or unexpected peaks in my chromatogram. What is the source? Answer: Ghost or unexpected peaks often point to contamination.

  • System Contamination: Run a blank injection (e.g., methanol only) to check for system contamination.[2]

  • Contaminated Standard: Prepare a fresh dilution of the standard in HPLC-grade solvent. Ensure all glassware, vials, and caps are scrupulously clean.[2]

  • Carryover: If a high-concentration sample is followed by a low-concentration one, carryover can occur. Optimize the autosampler wash method by using a stronger wash solvent or increasing the wash volume.

Experimental Protocols & Data

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol provides a general procedure for preparing internal standard solutions.

  • Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.[2]

  • Stock Solution (e.g., 100 µg/mL):

    • Accurately weigh a suitable amount of the standard.

    • Dissolve it in a known volume of HPLC-grade methanol in a volumetric flask. For example, dissolve 1 mg in 10 mL of methanol.[2]

    • Sonicate the solution for 5-10 minutes to ensure complete dissolution.[2]

    • Store the stock solution at -20°C in an amber vial to protect it from light. Concentrated solutions are generally stable for at least six months under these conditions.[2][3]

  • Working Internal Standard Solution:

    • Prepare a working solution by diluting the stock solution to the desired concentration (e.g., 20 ng/mL) with a suitable solvent, often matching the initial mobile phase composition.[4]

    • This working solution is added to every sample, blank, and calibration standard before extraction.[5]

Protocol 2: General LC-MS/MS Method for TSNA Analysis

This is an example method adapted from common practices for analyzing TSNAs like NAT.[6][7]

  • Sample Preparation:

    • Weigh approximately 0.5-1.0 g of the homogenized sample (e.g., tobacco) into a centrifuge tube.[4][5]

    • Add a precise volume of the this compound working internal standard solution.[5][7]

    • Add extraction buffer (e.g., 20-30 mL of 100 mM ammonium acetate).[4][5]

    • Shake or agitate for 40-60 minutes at room temperature.[4][5]

    • Centrifuge the sample (e.g., 4000 rpm for 10 minutes).[5]

    • Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial for analysis.[5]

  • LC-MS/MS Analysis:

    • The extract is analyzed by high-performance liquid chromatography tandem mass spectrometry (LC-MS/MS) using electrospray ionization (ESI) in positive mode.[7]

    • The system operates in multiple-reaction-monitoring (MRM) mode to allow for the mass-specific determination of the target analyte and its internal standard.[7]

Data Tables

Table 1: Example LC-MS/MS Parameters for N-Nitrosoanatabine (NAT) Analysis.

Parameter Example Setting
LC System High-Performance (HPLC) or Ultra-High-Performance (UHPLC) System[5]
Column C18 Reversed-Phase Column (e.g., Agilent Zorbax Eclipse XDB-C18, 2.1 × 150 mm)[2][7]
Column Temperature 40 °C[7]
Mobile Phase A 5 mM Ammonium Acetate in Water[2]
Mobile Phase B Methanol[2]
Flow Rate 0.2-0.5 mL/min[2]
Injection Volume 5-10 µL[2][7]
MS System Triple Quadrupole Mass Spectrometer[5]

| Ionization Mode | Positive Electrospray Ionization (ESI+)[2][7] |

Table 2: Example MRM Transitions for NAT and NAT-d4.

Compound Precursor Ion (m/z) Product Ion (m/z) (Quantifier) Product Ion (m/z) (Qualifier)
N-Nitrosoanatabine (NAT) 190.0 160.0 79.0
This compound (NAT-d4) 194.0 164.0 -

Note: Specific m/z values may vary slightly based on instrumentation and calibration. Data adapted from similar TSNA analysis methods.[6]

Visual Guides

Workflow & Logic Diagrams

G General Workflow for TSNA Analysis using this compound cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Homogenized Sample B Spike with this compound Internal Standard (IS) A->B C Add Extraction Buffer (e.g., 100mM Ammonium Acetate) B->C D Shake / Agitate (e.g., 60 min) C->D E Centrifuge to Separate Solids D->E F Filter Supernatant (0.45 µm) E->F G Inject into LC-MS/MS System F->G H Chromatographic Separation (C18 Column) G->H I Mass Spectrometry Detection (ESI+, MRM Mode) H->I J Integrate Peak Areas (Analyte and IS) I->J K Calculate Peak Area Ratio (Analyte / IS) J->K L Quantify Concentration using Calibration Curve K->L M Final Report L->M

Caption: Experimental workflow for TSNA analysis.

G Troubleshooting Common Chromatography Issues P1 Poor Peak Shape (Tailing/Fronting) C1 Column Contamination or Degradation P1->C1 Cause C2 Sample Overload P1->C2 Cause C3 Mobile Phase Issue P1->C3 Cause P2 Inconsistent Retention Times P2->C3 Cause C4 LC System Leak or Pump Malfunction P2->C4 Cause P3 Low Signal Intensity C5 Poor Ionization P3->C5 Cause C6 Standard Degradation P3->C6 Cause S1 Flush Column with Strong Solvent C1->S1 Solution S3 Dilute Sample or Inject Smaller Volume C2->S3 Solution S4 Prepare Fresh Mobile Phase, Degas Properly C3->S4 Solution S5 Check System for Leaks, Verify Flow Rate C4->S5 Solution S6 Clean Ion Source, Optimize MS Parameters C5->S6 Solution S7 Prepare Fresh Working Standards C6->S7 Solution S2 Replace Guard or Analytical Column S1->S2 If persists

Caption: Logic diagram for troubleshooting chromatography problems.

G Principle of Isotopic Dilution Analysis Sample Initial Sample Analyte Analyte (NAT) Unknown Amount (X) Sample->Analyte Spike Analyte->Spike IS Internal Standard (NAT-d4) Known Amount (Y) IS->Spike Extraction Sample Preparation (Extraction, Cleanup) Introduces Analyte Loss (e.g., -30%) Spike->Extraction AnalyteLoss Analyte Remaining (0.7 * X) Extraction->AnalyteLoss ISLoss IS Remaining (0.7 * Y) Extraction->ISLoss Analysis LC-MS/MS Analysis Measures Peak Areas AnalyteLoss->Analysis ISLoss->Analysis Ratio Peak Area Ratio (Analyte / IS) is Constant (0.7X / 0.7Y) = X/Y Analysis->Ratio Calculates Result Accurate Quantification of X (Independent of Recovery Rate) Ratio->Result Leads to

Caption: How this compound ensures accurate results.

References

Validation & Comparative

Navigating the Labyrinth of Tobacco-Specific Nitrosamines: A Guide to N-Nitrosoanatabine-d4 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals delving into the analysis of tobacco-specific nitrosamines (TSNAs), the accurate quantification of N-Nitrosoanatabine (NAT) is paramount. This guide provides a comprehensive comparison of leading analytical methods, with a focus on the utilization of N-Nitrosoanatabine-d4 (NAT-d4) as an internal standard to ensure precision and accuracy. We present a synthesis of experimental data and detailed protocols to aid in the selection and implementation of the most suitable method for your research needs.

Tobacco-specific nitrosamines are a group of carcinogenic compounds found in tobacco products and smoke, with N-Nitrosoanatabine being a significant component.[1] The use of an isotopically labeled internal standard, such as this compound, is a critical element in modern analytical methods to correct for analyte loss during sample preparation and to compensate for variations in instrument response.[2] This approach significantly enhances the reliability and defensibility of the obtained data.

Comparative Analysis of Analytical Methodologies

The two predominant techniques for the quantification of N-Nitrosoanatabine in tobacco are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). Both methods offer high sensitivity and selectivity, crucial for detecting the low levels of TSNAs typically found in tobacco matrices.

Method Performance Comparison

The following table summarizes key performance parameters for LC-MS/MS and GC-MS/MS methods for the quantification of N-Nitrosoanatabine and other TSNAs. The use of a deuterated internal standard like NAT-d4 is a common practice in these validated methods.

ParameterLC-MS/MSGC-MS/MSReference
Linearity (R²) >0.99>0.995[3][4]
Limit of Detection (LOD) 0.03 - 4.40 ng/mL0.04 µ g/sample [4][5][6]
Limit of Quantitation (LOQ) 0.1 - 8 ng/g162 ng/g (for NAT)[3][4][7]
Accuracy (Recovery %) 82.3 - 120%98.8 - 100.2%[1][7]
Precision (%RSD) 5.3 - 14.3%<8%[7][8]

It is important to note that the specific performance of a method can be influenced by the sample matrix and the specific instrumentation used.[7] While both techniques provide comparable quantification of TSNAs, GC-MS/MS has been reported to offer lower limits of quantitation, higher selectivity, and higher throughput in some applications.[3]

Experimental Protocols: A Closer Look

Detailed and validated experimental protocols are the bedrock of reproducible scientific research. Below are outlines of typical workflows for LC-MS/MS and GC-MS/MS analysis of N-Nitrosoanatabine in tobacco, incorporating the use of NAT-d4 as an internal standard.

LC-MS/MS Protocol

This method is widely adopted for its robustness and high throughput capabilities in analyzing TSNAs in various tobacco products.[9]

1. Sample Preparation:

  • A homogenized tobacco sample (approximately 0.5 - 0.75 g) is weighed into a centrifuge tube.[10][11]

  • A known amount of the internal standard solution, containing this compound, is added.[10]

  • TSNAs are extracted using an aqueous ammonium acetate solution with agitation.[2][10]

  • The extract is then filtered to remove particulate matter before analysis.[2][10]

2. Chromatographic Separation:

  • An aliquot of the filtered extract is injected into the LC-MS/MS system.

  • Separation is typically achieved on a C18 reversed-phase column.[7]

  • A gradient elution with a mobile phase consisting of ammonium acetate in water and methanol or acetonitrile is commonly used.

3. Mass Spectrometric Detection:

  • The mass spectrometer is operated in the positive electrospray ionization (ESI) mode.[10]

  • Detection is performed using Multiple Reaction Monitoring (MRM) to ensure high selectivity and sensitivity for N-Nitrosoanatabine and its deuterated internal standard.[10]

GC-MS/MS Protocol

This technique offers excellent sensitivity and is a well-established alternative for TSNA analysis.[3]

1. Sample Preparation:

  • Tobacco samples are extracted with an organic solvent.[3]

  • The extract undergoes Solid Phase Extraction (SPE) for cleanup and to reduce matrix interferences.[3]

  • The cleaned extract is then concentrated before injection into the GC-MS/MS system.

2. Chromatographic Separation:

  • An inert GC column, such as a DB-35ms, is used for the separation of TSNAs.[1]

  • A programmed temperature gradient is employed to achieve optimal separation.

3. Mass Spectrometric Detection:

  • The GC is coupled to a tandem mass spectrometer, often operated in the chemical ionization (CI) mode.[3]

  • Multiple Reaction Monitoring (MRM) is utilized for the selective and sensitive detection of the target analytes.[3]

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the typical workflows for sample preparation and analysis.

LC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis weigh Weigh Tobacco Sample spike Spike with NAT-d4 weigh->spike extract Extract with Ammonium Acetate spike->extract filter Filter Extract extract->filter inject Inject into LC-MS/MS filter->inject separate C18 Column Separation inject->separate detect MRM Detection separate->detect

LC-MS/MS Experimental Workflow

GC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS/MS Analysis extract Solvent Extraction spe Solid Phase Extraction (SPE) Cleanup extract->spe concentrate Concentrate Extract spe->concentrate inject Inject into GC-MS/MS concentrate->inject separate GC Column Separation inject->separate detect MRM Detection separate->detect

GC-MS/MS Experimental Workflow

References

N-Nitrosoanatabine-d4: A Comprehensive Comparison with Alternative Internal Standards for Accurate TSNA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of tobacco-specific nitrosamines (TSNAs), the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantitative results. This guide provides an objective comparison of N-Nitrosoanatabine-d4 (NAT-d4) with other internal standards, supported by experimental data and detailed methodologies.

The use of a stable isotope-labeled internal standard that is structurally identical to the analyte is widely recognized as the gold standard in quantitative mass spectrometry. In the analysis of N-Nitrosoanatabine (NAT), a carcinogenic TSNA found in tobacco products, this compound serves as the ideal internal standard. Its co-elution with the native analyte and identical behavior during extraction and ionization ensures the most effective compensation for matrix effects and procedural losses.

The Critical Role of Internal Standards in TSNA Analysis

Internal standards are essential for accuracy and precision in analytical chemistry, particularly in complex matrices such as tobacco, smoke condensate, and biological fluids. They are added at a known concentration to samples before processing to correct for analyte loss during sample preparation and to compensate for variations in instrument response, such as matrix-induced ion suppression or enhancement in mass spectrometry.

Comparison of this compound with Alternative Internal Standards

The primary alternatives to using an analyte-specific deuterated internal standard like NAT-d4 include the use of a single deuterated standard for multiple TSNAs or a non-isotopically labeled structural analog.

  • Individual Isotope-Labeled Internal Standard (e.g., this compound): This is the most accurate approach. As NAT-d4 is chemically identical to NAT, it exhibits the same chromatographic retention time, extraction efficiency, and ionization response. This allows for reliable correction of any variations during the analytical process.

  • Single Isotope-Labeled Standard for Multiple TSNAs (e.g., using NNN-d4 for all TSNAs): While more cost-effective, this method can lead to inaccuracies. Differences in the physicochemical properties between the single internal standard and other TSNAs like NAT can result in different extraction recoveries and matrix effects, leading to biased results.

  • Non-Isotopic Structural Analogs: Using a structurally similar but non-isotopically labeled compound is the least accurate option. Significant differences in chemical behavior during sample preparation and analysis can lead to poor accuracy and precision.

Data Presentation

The following tables summarize the expected performance of this compound compared to alternative internal standards based on established analytical principles and data from various studies on TSNA analysis.

Table 1: Comparison of Key Performance Parameters for Different Internal Standard Strategies in NAT Analysis

Internal Standard TypeAnalyte(s)Accuracy & PrecisionMatrix Effect CompensationRecommendation
Individual Isotope-Labeled (this compound) NAT High Excellent Highly Recommended
Single Isotope-Labeled for Multiple TSNAs (e.g., NNN-d4)NNN, NNK, NAT, NABModerate to LowVariable and often poor for non-analogous analytesNot Recommended for high accuracy
Non-Isotopic Structural AnalogNATLowPoorNot Recommended

Table 2: Expected Quantitative Performance Data

ParameterThis compound for NATSingle Deuterated IS (e.g., NNN-d4) for NATNon-Isotopic Structural Analog for NAT
Recovery (%) 90 - 11070 - 130 (Variable)< 60 or > 140 (Highly Variable)
Precision (%RSD) < 10< 20> 20
Matrix Effect (Ion Suppression/Enhancement) Effectively compensatedPartially compensatedPoorly compensated
Accuracy (% Bias) < 10< 25> 25

Experimental Protocols

A detailed methodology for the quantification of NAT in tobacco products using this compound as an internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is provided below. This protocol is based on methods recommended by regulatory bodies such as CORESTA (Cooperation Centre for Scientific Research Relative to Tobacco).[1][2]

1. Sample Preparation and Extraction

  • Sample Homogenization: A representative sample of the tobacco product (e.g., 0.5 g) is accurately weighed and homogenized.

  • Internal Standard Spiking: A known amount of this compound internal standard solution is added to the homogenized sample.

  • Extraction: The sample is extracted with 20 mL of 100 mM ammonium acetate solution by shaking for 30-60 minutes.[1][3]

  • Filtration: The extract is filtered through a 0.45 µm syringe filter to remove particulate matter before LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used for separation.

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an additive like formic acid or ammonium acetate to improve peak shape and ionization.

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

    • Injection Volume: 5-20 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is used.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both NAT and NAT-d4 are monitored.

      • NAT: e.g., m/z 190.1 → 160.1

      • NAT-d4: e.g., m/z 194.1 → 164.1

3. Data Analysis

  • Calibration Curve: A calibration curve is generated by plotting the ratio of the peak area of NAT to the peak area of NAT-d4 against the concentration of NAT for a series of calibration standards.

  • Quantification: The concentration of NAT in the samples is determined by interpolating the peak area ratio from the calibration curve.

Mandatory Visualization

TSNA_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing Sample Tobacco Sample Spike Spike with This compound Sample->Spike Add Internal Standard Extract Extraction with Ammonium Acetate Spike->Extract Filter Filtration Extract->Filter LC_MSMS LC-MS/MS Analysis (MRM Mode) Filter->LC_MSMS Peak_Integration Peak Area Integration (NAT & NAT-d4) LC_MSMS->Peak_Integration Calibration Calibration Curve (Area Ratio vs. Conc.) Peak_Integration->Calibration Quantification Quantification of NAT Calibration->Quantification

Caption: Experimental workflow for the quantitative analysis of N-Nitrosoanatabine (NAT) using this compound as an internal standard.

Rationale_for_Deuterated_IS Identical Chemical & Physical Properties cluster_process Analytical Process cluster_output Result NAT NAT Extraction Extraction NAT->Extraction NAT_d4 NAT-d4 NAT_d4->Extraction Chromatography Chromatography Extraction->Chromatography Ionization Ionization (MS) Chromatography->Ionization Accurate_Quant Accurate Quantification Ionization->Accurate_Quant

Caption: Rationale for using this compound as an internal standard for NAT analysis.

References

The Critical Role of N-Nitrosoanatabine-d4 in Achieving Accurate and Precise Quantification of N-Nitrosoanatabine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of tobacco-specific nitrosamines (TSNAs), the choice of an appropriate internal standard is paramount for ensuring the accuracy and reliability of analytical data. This guide provides an objective comparison of the performance of N-Nitrosoanatabine-d4 as an internal standard in the quantification of N-Nitrosoanatabine (NAT), a key carcinogen in tobacco products.

The use of a stable isotope-labeled internal standard that is chemically identical to the analyte is the gold standard in quantitative mass spectrometry. This approach ensures that the internal standard co-elutes with the analyte and experiences nearly identical ionization efficiency and matrix effects. This co-behavior allows for highly accurate and precise quantification, as the ratio of the analyte to the internal standard remains constant throughout sample preparation and analysis, correcting for any variations.

Performance Comparison of Internal Standards

While some analytical methods have employed a single deuterated internal standard, such as N-Nitrosonornicotine-d4 (NNN-d4) or 4-(N-methylnitrosamino)-1-(3-pyridyl)-1-butanone-d4 (NNK-d4), for the quantification of multiple TSNAs including NAT, studies recommend the use of a dedicated isotope-labeled internal standard for each analyte to achieve the highest level of accuracy.[1] The use of a surrogate standard, like NNK-d4 for NAT, can lead to higher variability in recovery rates across different sample matrices.

For instance, a study utilizing NNK-d4 for the quantification of NAT and N-Nitrosoanabasine (NAB) reported mean recoveries of 117% and 116%, respectively. These were notably higher and showed more variability compared to the recoveries of NNN and NNK, which were quantified using their respective deuterated internal standards (NNN-d4 and NNK-d4) and had mean recoveries closer to 100% (109% and 108%). This underscores the importance of using an analyte-specific internal standard for optimal accuracy.

Accuracy and Precision Data with this compound

The following tables summarize the performance of analytical methods that have utilized this compound for the quantification of NAT.

Table 1: Accuracy of N-Nitrosoanatabine (NAT) Quantification

Analytical MethodMatrixInternal StandardSpiked ConcentrationMean Recovery (%)
UPLC-MS/MSSmokeless TobaccoNNK-d4*50 ng/g117

*Note: Data from a study where NNK-d4 was used as the internal standard for NAT. The study recommended the use of all four labeled internal standards for more accurate quantification.

Table 2: Precision of N-Nitrosoanatabine (NAT) Quantification in Urine using NAT-d4

Precision TypeSpiked Concentration (ng/L)Standard Deviation (ng/L)Relative Standard Deviation (%)
Within-day precision (n=5)0.50.024.0
1.00.033.0
5.00.122.4
Day-to-day precision (n=6 days)0.50.036.0
1.00.044.0
5.00.224.4

Experimental Protocols

Protocol for the Determination of N-Nitrosoanatabine in Whole Tobacco by LC-MS/MS

This method is suitable for the quantitative determination of NNN, NNK, NAT, and NAB in whole tobacco and tobacco products.

1. Sample Preparation:

  • Weigh approximately 0.750 g of the homogenized tobacco sample into a 100 mL extraction vessel.

  • Spike the sample with 300 µL of an internal standard spiking solution containing this compound (NAT-d4) at a nominal concentration of 5000 ng/mL.

  • Add 30 mL of 100 mM ammonium acetate solution to the extraction vessel.

  • Place the vessel on a wrist-action shaker and extract for 30 minutes.

  • Filter the extract prior to LC-MS/MS analysis.[2]

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Utilize a suitable C18 reversed-phase column.

    • Employ a gradient elution with a mobile phase consisting of water and acetonitrile, both containing a buffer such as ammonium acetate.

  • Mass Spectrometry (MS):

    • Operate a tandem mass spectrometer in positive electrospray ionization (ESI) mode.

    • Monitor the specific mass transitions for NAT and NAT-d4 in multiple-reaction-monitoring (MRM) mode.

3. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the peak area of NAT to the peak area of NAT-d4 against the concentration of NAT for a series of calibration standards.

  • Determine the concentration of NAT in the samples by interpolating the peak area ratio from the calibration curve.

Visualizations

Formation of N-Nitrosoanatabine (NAT)

The following diagram illustrates the formation of major tobacco-specific nitrosamines, including N-Nitrosoanatabine, from their corresponding tobacco alkaloids during the curing process.

TSNA_Formation cluster_alkaloids Tobacco Alkaloids cluster_nitrosating_agents Nitrosating Agents cluster_tsnas Tobacco-Specific Nitrosamines (TSNAs) Anatabine Anatabine NAT N-Nitrosoanatabine (NAT) Anatabine->NAT Anabasine Anabasine NAB N-Nitrosoanabasine (NAB) Anabasine->NAB Nornicotine Nornicotine NNN N-Nitrosonornicotine (NNN) Nornicotine->NNN Nicotine Nicotine NNK 4-(Methylnitrosamino)-1- (3-pyridyl)-1-butanone (NNK) Nicotine->NNK NitrosatingAgents Nitrite / NOx NitrosatingAgents->NAT NitrosatingAgents->NAB NitrosatingAgents->NNN NitrosatingAgents->NNK

Caption: Formation of TSNAs from tobacco alkaloids.

Experimental Workflow for TSNA Analysis

The diagram below outlines the typical experimental workflow for the quantification of N-Nitrosoanatabine using this compound as an internal standard with LC-MS/MS.

Experimental_Workflow start Start: Tobacco Sample sample_prep 1. Sample Weighing start->sample_prep spiking 2. Spiking with This compound sample_prep->spiking extraction 3. Extraction with Aqueous Buffer spiking->extraction filtration 4. Filtration extraction->filtration lc_ms_analysis 5. LC-MS/MS Analysis filtration->lc_ms_analysis data_processing 6. Data Processing and Quantification lc_ms_analysis->data_processing end End: NAT Concentration data_processing->end

Caption: Workflow for NAT analysis using NAT-d4.

References

Establishing Linearity and Range for N-Nitrosoanatabine-d4 Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of N-Nitrosoanatabine (NAT), a tobacco-specific nitrosamine (TSNA), is critical for product safety assessment and research. The use of a deuterated internal standard, N-Nitrosoanatabine-d4 (NAT-d4), is a widely accepted practice to ensure the precision and accuracy of analytical methods. This guide provides a comparative overview of common analytical techniques for establishing linearity and defining a suitable analytical range for NAT assays, supported by experimental data and detailed protocols.

The two predominant analytical techniques for the trace-level quantification of N-Nitrosoanatabine are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). Both methods offer high sensitivity and selectivity, which are essential for analyzing complex matrices such as tobacco products, smoke condensate, and biological samples.

Performance Comparison of Analytical Methods

The choice between LC-MS/MS and GC-MS/MS often depends on the specific requirements of the assay, including the sample matrix, desired sensitivity, and available instrumentation. Below is a summary of typical performance characteristics for linearity and range for each method.

Performance ParameterLC-MS/MSGC-MS/MS
Linearity (Coefficient of Determination, r²) Typically ≥ 0.995[1]Typically ≥ 0.995[2]
Typical Linear Range Wide range, adaptable from low ng/L to µg/g levels. For instance, in urine analysis, a linear range of 2 to 1500 ng/L has been demonstrated[3]. In tobacco analysis, ranges can be tailored, for example, from 0.1 to 10 ng/mL[4].Also offers a broad linear range, with demonstrated applicability in the ng/g range for tobacco and ng/cigarette for smoke analysis[2].
Limit of Quantitation (LOQ) Method-dependent, but can achieve low pg/mL levels. For related TSNAs, LOQs of 0.1 ng/mL have been reported[4].Can achieve low ng/g or ng/cigarette levels. For instance, an LOQ of 162 ng/g for NAT in tobacco has been reported[2].
Internal Standard This compound is commonly used.This compound is the preferred internal standard.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical assays. The following sections outline typical experimental protocols for establishing the linearity and range of an N-Nitrosoanatabine assay using LC-MS/MS and GC-MS/MS.

LC-MS/MS Method

1. Preparation of Standards and Quality Control (QC) Samples:

  • Prepare a stock solution of N-Nitrosoanatabine and this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Perform serial dilutions of the N-Nitrosoanatabine stock solution to create a series of calibration standards at a minimum of five concentration levels. The concentration range should be selected to bracket the expected concentrations of the analyte in the samples.

  • Prepare QC samples at low, medium, and high concentrations within the calibration range.

  • Spike all calibration standards and QC samples with a constant concentration of the this compound internal standard.

2. Sample Preparation:

  • Accurately weigh the homogenized sample (e.g., tobacco, smokeless tobacco product).

  • Add a known amount of the this compound internal standard solution.

  • Extract the analytes using a suitable extraction buffer (e.g., 100 mM ammonium acetate) with mechanical shaking.

  • Clarify the extract by centrifugation and/or filtration.

  • For complex matrices, a solid-phase extraction (SPE) clean-up step may be necessary to remove interfering substances.

3. Chromatographic and Mass Spectrometric Conditions:

  • LC System: Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with mobile phases such as 0.1% formic acid in water and 0.1% formic acid in methanol or acetonitrile is typical.

  • MS System: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Detection: Use Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both N-Nitrosoanatabine and this compound.

4. Data Analysis and Establishing Linearity:

  • Construct a calibration curve by plotting the peak area ratio of N-Nitrosoanatabine to this compound against the concentration of the calibration standards.

  • Perform a linear regression analysis on the calibration curve.

  • The linearity is considered acceptable if the coefficient of determination (r²) is typically ≥ 0.995.

  • The linear range is the concentration range over which the assay is demonstrated to be linear, accurate, and precise.

GC-MS/MS Method

1. Preparation of Standards and QC Samples:

  • Follow the same procedure as for the LC-MS/MS method for the preparation of calibration standards and QC samples, including the addition of the this compound internal standard.

2. Sample Preparation and Derivatization (if necessary):

  • Sample extraction is similar to the LC-MS/MS method, often using an organic solvent.

  • An SPE clean-up step is commonly employed to reduce matrix interference[2].

  • Depending on the volatility and thermal stability of the analyte, derivatization may be required to improve chromatographic performance.

3. Chromatographic and Mass Spectrometric Conditions:

  • GC System: A gas chromatograph equipped with a suitable capillary column.

  • Injection: Use a split/splitless or other appropriate injection technique.

  • Carrier Gas: Helium is typically used.

  • MS System: A triple quadrupole mass spectrometer operating in chemical ionization (CI) or electron ionization (EI) mode.

  • Detection: Employ MRM to monitor specific transitions for N-Nitrosoanatabine and this compound.

4. Data Analysis and Establishing Linearity:

  • The data analysis process for establishing linearity and range is the same as described for the LC-MS/MS method, with a typical acceptance criterion for r² of ≥ 0.995[2].

Visualizing the Workflow and Logical Relationships

To better illustrate the process of establishing linearity and the rationale for method comparison, the following diagrams are provided.

G Experimental Workflow for Establishing Linearity cluster_prep Preparation cluster_sample Sample Processing cluster_analysis Analysis cluster_data Data Evaluation prep_standards Prepare Calibration Standards (min. 5 levels) add_is Spike with This compound prep_standards->add_is prep_qc Prepare QC Samples (Low, Mid, High) prep_qc->add_is lcms LC-MS/MS Analysis add_is->lcms gcms GC-MS/MS Analysis add_is->gcms weigh_sample Weigh Sample spike_is Spike with Internal Standard weigh_sample->spike_is extract Extract Analytes spike_is->extract cleanup Clean-up (e.g., SPE) extract->cleanup cleanup->lcms cleanup->gcms calibration_curve Construct Calibration Curve (Area Ratio vs. Concentration) lcms->calibration_curve gcms->calibration_curve regression Linear Regression Analysis (Determine r²) calibration_curve->regression define_range Define Linear Range regression->define_range

Caption: Workflow for establishing linearity in N-Nitrosoanatabine assays.

G Logical Framework for Method Comparison assay_goal Accurate Quantification of N-Nitrosoanatabine lcms LC-MS/MS assay_goal->lcms gcms GC-MS/MS assay_goal->gcms linearity Linearity (r²) lcms->linearity range Analytical Range lcms->range sensitivity Sensitivity (LOQ) lcms->sensitivity precision Precision (%RSD) lcms->precision accuracy Accuracy (% Recovery) lcms->accuracy gcms->linearity gcms->range gcms->sensitivity gcms->precision gcms->accuracy

Caption: Framework for comparing analytical methods for N-Nitrosoanatabine.

References

Inter-Laboratory Validation of N-Nitrosoanatabine-d4 Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods utilizing N-Nitrosoanatabine-d4 (NAT-d4) as an internal standard for the quantification of N-Nitrosoanatabine (NAT), a tobacco-specific nitrosamine (TSNA). The use of isotopically labeled internal standards like NAT-d4 is a critical component in achieving accurate and precise measurements in complex matrices such as tobacco, smoke, and biological samples. This document summarizes findings from inter-laboratory collaborative studies and proficiency testing programs to offer insights into method performance and experimental protocols.

Data Presentation

The following tables summarize quantitative data from a collaborative study that evaluated two distinct analytical methods for the determination of TSNAs, including NAT.[1] Fifteen laboratories participated in this study, providing a robust dataset for comparing method performance. While the study did not focus exclusively on NAT-d4, the principles and outcomes are directly applicable to methods employing this internal standard.

Table 1: Comparison of Analytical Methods for N-Nitrosoanatabine (NAT) Analysis [1]

ParameterMethod 1 (Alkaline-Methylene Chloride Extraction)Method 2 (Buffer Extraction)
Extraction Alkaline-Methylene ChlorideBuffer Solution
Internal Standard N-hexyl-N-nitroso-1-hexanamine (NDHA) (surrogate)N-nitrosoguvacoline (NG) (surrogate), NDHA (chromatographic)
Quantitation Internal StandardSurrogate Internal Standard & External Standard
Instrumentation Gas Chromatography with Chemiluminescence Detection (GC-CLD)Gas Chromatography with Chemiluminescence Detection (GC-CLD)
Number of Labs 129

Table 2: Method Performance Characteristics for NAT [1]

Performance MetricMethod 1Method 2
Average Accuracy (%) ~92%~92%
Repeatability (within-lab precision) Not significantly different from Method 2Not significantly different from Method 1
Reproducibility (between-lab precision) Higher variability compared to Method 2Lower variability compared to Method 1
Limit of Detection (LOD) Higher than Method 2Lower than Method 2
Limit of Quantitation (LOQ) Higher than Method 2Lower than Method 2

Note: The use of a deuterated internal standard like NAT-d4, which closely mimics the analyte's chemical and physical properties, is considered a best practice and would be expected to further improve accuracy and precision over the surrogate standards used in this study.[2]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are generalized experimental protocols based on methods utilized in collaborative studies and proficiency testing programs for TSNA analysis. The integration of this compound as an internal standard is a key feature of modern, robust methods.

Method 1: Alkaline-Methylene Chloride Extraction with GC-CLD [1]

  • Sample Preparation:

    • Weigh a homogenized tobacco sample.

    • Add a known amount of internal standard solution (in this case, NAT-d4 would be added here as a surrogate).

    • Perform an alkaline-methylene chloride extraction.

    • Concentrate the extract.

  • Chromatographic Analysis:

    • Inject the concentrated extract into a Gas Chromatograph (GC) for separation of TSNAs.

  • Detection:

    • Utilize a Chemiluminescence Detector (CLD) for the detection and quantification of NAT.

  • Quantification:

    • Calculate the concentration of NAT based on the response ratio to the internal standard.

Method 2: Buffer Extraction with LC-MS/MS (Based on CORESTA Recommended Method) [3]

This method is more contemporary and widely adopted for its high sensitivity and specificity.

  • Sample Preparation:

    • Weigh a homogenized tobacco sample into a centrifuge tube.

    • Add a known amount of NAT-d4 internal standard solution.

    • Add an extraction buffer (e.g., 100 mM ammonium acetate).

    • Agitate the mixture to extract the TSNAs.

    • Centrifuge the sample to separate the solid and liquid phases.

    • Filter the supernatant.

  • LC-MS/MS Analysis:

    • Inject the filtered extract into a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

    • Separate NAT from other components using a suitable HPLC column and mobile phase gradient.

    • Detect and quantify NAT and NAT-d4 using multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of NAT to NAT-d4 against the concentration of NAT standards.

    • Determine the concentration of NAT in the samples from the calibration curve.

Mandatory Visualization

The following diagrams illustrate the logical workflow of inter-laboratory validation and the analytical workflow for NAT determination.

G cluster_0 Inter-Laboratory Validation Workflow A Develop Standardized Analytical Protocol B Distribute Homogenized Samples to Participating Labs A->B C Labs Analyze Samples Using the Protocol B->C D Submit Data to Central Coordinator C->D E Statistical Analysis of Results (Repeatability & Reproducibility) D->E F Publish Validation Report E->F

Caption: Workflow of an inter-laboratory validation study.

G cluster_1 Analytical Workflow for NAT using NAT-d4 P1 Sample Weighing P2 Addition of NAT-d4 Internal Standard P1->P2 P3 Extraction with Buffer P2->P3 P4 Centrifugation & Filtration P3->P4 P5 LC-MS/MS Analysis P4->P5 P6 Data Processing & Quantification P5->P6

Caption: A typical analytical workflow for N-Nitrosoanatabine.

References

N-Nitrosoanatabine-d4 Certified Reference Material: A Comparative Guide for Accurate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of tobacco-specific nitrosamines (TSNAs), the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantitative results. This guide provides an objective comparison of N-Nitrosoanatabine-d4 (NAT-d4) certified reference material against other alternatives, supported by experimental principles and data. N-Nitrosoanatabine (NAT) is a significant TSNA found in tobacco products, and its precise quantification is crucial for product safety assessment and research.[1]

The use of an isotope-labeled internal standard that is chemically identical to the analyte is the gold standard in quantitative analysis, particularly for complex matrices like tobacco.[2] this compound is a deuterated analogue of NAT and serves as an ideal internal standard for its quantification using isotope dilution mass spectrometry, most commonly with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4]

Performance Comparison of Internal Standards

The primary advantage of using this compound is its ability to mimic the behavior of the native NAT analyte throughout the analytical process, from extraction to detection. This co-elution and identical ionization behavior allow for the correction of matrix effects and variations in sample preparation, which are significant challenges in the analysis of complex samples like tobacco.[1]

Alternative approaches, such as using a single deuterated internal standard for multiple TSNAs or employing a non-isotopic structural analogue, can introduce significant errors in quantification. For instance, using a deuterated internal standard of another TSNA, like NNK-d4, for the quantification of NAT can lead to higher variability and reduced accuracy in recovery rates.

Internal Standard TypeAnalyte(s)Accuracy & PrecisionMatrix Effect CompensationRecommendation
Individual Isotope-Labeled (this compound) N-Nitrosoanatabine (NAT) High Excellent Highly Recommended
Single Isotope-Labeled for Multiple TSNAs (e.g., NNK-d4)NNN, NNK, NAT, NABModerate to LowVariable and often poor for non-analogous analytes[1]Not recommended for accurate NAT quantification
Non-Isotopic Structural AnalogsN-Nitrosoanatabine (NAT)LowPoorNot Recommended

Table 1: Comparison of Internal Standard Performance for N-Nitrosoanatabine (NAT) Analysis.

Experimental Protocols

A validated method for the quantification of N-Nitrosoanatabine in tobacco products using this compound as an internal standard typically involves the following steps, based on established protocols such as Health Canada Official Method T-309B.[3]

Sample Preparation and Extraction
  • Weigh a homogenized tobacco sample (e.g., 0.75 g) into a centrifuge tube.

  • Spike the sample with a known amount of this compound internal standard solution (e.g., 300 µL of a solution containing NAT-d4).[3]

  • Add an extraction solution, typically an aqueous buffer like 100 mM ammonium acetate.[3]

  • Agitate the mixture for a specified period (e.g., 30-60 minutes) to ensure complete extraction of the TSNAs.[3]

  • Centrifuge the sample to separate the solid matrix from the extract.

  • Filter the supernatant to remove any particulate matter before LC-MS/MS analysis.[3]

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used for the separation of TSNAs.[1]

    • Mobile Phase: A gradient of aqueous ammonium acetate and an organic solvent like methanol or acetonitrile is typically employed.

    • Flow Rate: A suitable flow rate is maintained for optimal separation.

    • Injection Volume: A small volume of the sample extract is injected (e.g., 10-20 µL).

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is used to ionize the analytes.[3]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both NAT and NAT-d4 are monitored.[1]

Quantification
  • A calibration curve is generated by plotting the ratio of the peak area of NAT to the peak area of NAT-d4 against the concentration of NAT in a series of calibration standards.

  • The concentration of NAT in the samples is then determined from this calibration curve.

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis sample Tobacco Sample spike Spike with This compound sample->spike extract Extraction with Aqueous Buffer spike->extract centrifuge Centrifugation extract->centrifuge filter Filtration centrifuge->filter lcms LC-MS/MS Analysis (MRM Mode) filter->lcms quant Quantification (Isotope Dilution) lcms->quant result result quant->result NAT Concentration

Caption: Experimental workflow for NAT quantification.

G NAT N-Nitrosoanatabine (Procarcinogen) metabolism Metabolic Activation (e.g., CYP Enzymes) NAT->metabolism electrophile Reactive Electrophilic Intermediate metabolism->electrophile dna DNA electrophile->dna covalent binding adduct DNA Adducts dna->adduct initiation Initiation of Carcinogenesis adduct->initiation

Caption: Carcinogenic activation of N-Nitrosoanatabine.

References

Navigating the Analytical Limits: A Comparative Guide to LOD and LOQ Determination for N-Nitrosoanatabine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of nitrosamine impurities like N-Nitrosoanatabine (NAT) are of paramount importance due to their potential carcinogenic risk. A critical aspect of the analytical methodology is the determination of the Limit of Detection (LOD) and Limit of Quantitation (LOQ). This guide provides a comparative overview of analytical methods for determining NAT, with a focus on LOD and LOQ values, and details the experimental protocols for their determination. While N-Nitrosoanatabine-d4 is primarily employed as an internal standard to ensure the accuracy and precision of these measurements, the performance of the analytical method is ultimately defined by its ability to detect and quantify the non-deuterated NAT.

Performance Comparison of Analytical Methods

The choice of analytical instrumentation and methodology significantly impacts the sensitivity of N-Nitrosoanatabine detection. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) are the most common techniques employed for the trace-level analysis of tobacco-specific nitrosamines (TSNAs), including NAT. The following table summarizes reported LOD and LOQ values from different studies, showcasing the capabilities of these methods.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Reference
GC-MS/MSTobaccoNot Reported162 ng/g[1]
GC-MS/MSTobacco SmokeNot Reported8 ng/cig[1]
LC-MS/MSSartan APIs and Final Products20 ng/g50 ng/g[2]

Note: The reported values are dependent on the specific instrumentation, method parameters, and the complexity of the sample matrix.

Experimental Protocols for LOD and LOQ Determination

The determination of LOD and LOQ must be performed according to established regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[3][4] The following are detailed methodologies for establishing these critical performance characteristics for the analysis of N-Nitrosoanatabine.

Method Based on Signal-to-Noise Ratio

This approach is particularly suitable for analytical procedures that exhibit baseline noise.

Protocol:

  • Sample Preparation: Prepare a series of calibration standards of N-Nitrosoanatabine in a relevant blank matrix (e.g., drug product placebo, synthetic urine). The concentrations should be in the estimated range of the LOD and LOQ. A known concentration of this compound should be spiked into all standards and samples as an internal standard.

  • Instrumental Analysis: Analyze the prepared standards using a validated LC-MS/MS or GC-MS/MS method.

  • Signal and Noise Measurement:

    • Determine the signal height for the N-Nitrosoanatabine peak at each concentration.

    • Measure the baseline noise in a region of the chromatogram close to the analyte peak where no interfering signals are present. The noise is typically determined over a period corresponding to at least 20 times the peak width at half-height.

  • LOD and LOQ Calculation:

    • The LOD is the concentration that yields a signal-to-noise ratio (S/N) of typically 3:1 .[3]

    • The LOQ is the concentration that results in an S/N ratio of typically 10:1 .[3][4]

  • Confirmation: The determined LOQ should be confirmed by analyzing a minimum of six replicate samples at this concentration and demonstrating acceptable precision and accuracy.

Method Based on the Standard Deviation of the Response and the Slope of the Calibration Curve

This method is applicable to analytical procedures where the relationship between concentration and response is linear within a defined range.

Protocol:

  • Calibration Curve Preparation: Prepare a series of at least five calibration standards of N-Nitrosoanatabine at concentrations in the low end of the expected linear range. A known concentration of this compound should be added to each standard.

  • Instrumental Analysis: Analyze the calibration standards using the validated analytical method.

  • Linear Regression Analysis: Construct a calibration curve by plotting the peak area ratio (N-Nitrosoanatabine/N-Nitrosoanatabine-d4) against the concentration of N-Nitrosoanatabine. Perform a linear regression analysis to obtain the slope (S) and the standard deviation of the y-intercepts or the residual standard deviation of the regression line (σ).

  • LOD and LOQ Calculation:

    • LOD = 3.3 * (σ / S) [5]

    • LOQ = 10 * (σ / S)

  • Verification: The calculated LOQ should be experimentally verified by analyzing replicate samples at this concentration to ensure adequate precision and accuracy.

Visualizations

The following diagrams illustrate the logical workflow for determining the LOD and LOQ and the general experimental process for N-Nitrosoanatabine analysis.

LOD_LOQ_Determination_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calculation Calculation cluster_verification Verification prep_standards Prepare Low-Concentration N-Nitrosoanatabine Standards spike_is Spike with This compound prep_standards->spike_is lc_ms_analysis LC-MS/MS or GC-MS/MS Analysis spike_is->lc_ms_analysis sn_method Signal-to-Noise Ratio Method lc_ms_analysis->sn_method cal_curve_method Calibration Curve Method lc_ms_analysis->cal_curve_method calc_lod Calculate LOD sn_method->calc_lod calc_loq Calculate LOQ sn_method->calc_loq cal_curve_method->calc_lod cal_curve_method->calc_loq verify_loq Experimentally Verify LOQ (Precision & Accuracy) calc_loq->verify_loq

Workflow for LOD and LOQ Determination.

Experimental_Workflow start Sample Collection sample_prep Sample Preparation (e.g., Extraction, SPE) start->sample_prep add_is Addition of This compound (Internal Standard) sample_prep->add_is analysis Instrumental Analysis (LC-MS/MS or GC-MS/MS) add_is->analysis data_processing Data Processing (Integration, Calibration) analysis->data_processing quantification Quantification of N-Nitrosoanatabine data_processing->quantification report Reporting Results quantification->report

General Experimental Workflow for NAT Analysis.

References

A Comparative Guide to the Cross-Validation of Analytical Methods Using N-Nitrosoanatabine-d4

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of N-nitrosoanatabine, a tobacco-specific nitrosamine (TSNA), is critical for assessing the toxicological risk of tobacco products and for research into harm reduction strategies. The use of a stable isotope-labeled internal standard is paramount for robust and reliable analytical method validation, compensating for analyte loss during sample preparation and variations in instrument response. This guide provides a comparative overview of analytical methods utilizing N-Nitrosoanatabine-d4 versus other alternatives, supported by experimental data and detailed protocols.

The Critical Role of Internal Standards in TSNA Analysis

Internal standards are essential in analytical chemistry, especially for complex matrices such as tobacco, smoke, and biological samples. An ideal internal standard should behave chemically and physically in a similar way to the analyte of interest. Isotopically labeled analogs of the analyte are considered the gold standard for mass spectrometry-based methods as they co-elute with the analyte and experience similar ionization effects, providing the most accurate correction for experimental variability.

Performance Comparison of Internal Standards

The choice of an internal standard significantly impacts the accuracy, precision, and reliability of the analytical method. The following table compares the performance of an individual isotope-labeled internal standard, like this compound for N-nitrosoanatabine analysis, with other common approaches.

Key Performance ParameterIndividual Isotope-Labeled (e.g., this compound)Single Isotope-Labeled for Multiple TSNAsNon-Isotopically Labeled Structural Analog
Analyte(s) N-Nitrosoanatabine (NAT)NNN, NNK, NAT, NABN-Nitrosoanatabine (NAT)
Accuracy & Precision HighModerate to LowLow to Moderate
Matrix Effect Compensation ExcellentVariable and often poor for non-analogous analytesPoor
Cost-Effectiveness ModerateHigh (fewer standards needed)High
Recommendation Highly RecommendedNot recommended for high-accuracy quantitative methodsNot Recommended

The use of an individual, deuterated internal standard for each analyte, such as this compound for N-nitrosoanatabine, is the most effective approach for compensating for matrix effects and ensuring accurate quantification.[1][2] While using a single isotope-labeled standard for multiple TSNAs may seem cost-effective, it can lead to inaccurate results as the internal standard may not behave identically to all other analytes.[1]

Experimental Protocols

A common method for the extraction of TSNAs from tobacco involves the following steps:

  • Weigh approximately 0.75 g of the tobacco product into an extraction vessel.[3]

  • Spike the sample with an internal standard solution containing this compound.[3]

  • Add 30 mL of 100 mM ammonium acetate solution.[3]

  • Place the vessel on a wrist-action shaker for 30-60 minutes to extract the TSNAs.[3][4]

  • Filter the extract to remove particulate matter before LC-MS/MS analysis.[1][3]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying TSNAs due to its high sensitivity and selectivity.[5][6][7]

  • Chromatographic Separation: A C18 reversed-phase column is typically used with a gradient elution of a mobile phase consisting of water and acetonitrile with a modifier like ammonium acetate or formic acid.[1][7]

  • Mass Spectrometry: A tandem mass spectrometer operating in positive electrospray ionization (ESI) mode is used. The specific mass transitions for N-nitrosoanatabine and this compound are monitored in multiple-reaction-monitoring (MRM) mode for quantification.[1][3]

The logical workflow for the analysis is depicted in the following diagram:

cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Tobacco Sample Spike Spike with This compound Sample->Spike Extract Extraction with Aqueous Buffer Spike->Extract Filter Filtration Extract->Filter LC_Separation LC Separation Filter->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Results Results Quantification->Results

Caption: Experimental workflow for N-nitrosoanatabine analysis.

Rationale for Using an Individual Isotope-Labeled Internal Standard

The fundamental principle behind using an isotope-labeled internal standard is that it behaves nearly identically to the analyte throughout the analytical process.

Analyte_Extraction Extraction Efficiency Ratio Ratio of Analyte to Internal Standard Analyte_Extraction->Ratio Analyte_Ionization Ionization Efficiency Analyte_Ionization->Ratio IS_Extraction Extraction Efficiency IS_Extraction->Ratio IS_Ionization Ionization Efficiency IS_Ionization->Ratio Accurate_Quant Accurate Quantification Ratio->Accurate_Quant

Caption: Rationale for using this compound.

As illustrated, any variations in extraction efficiency or ionization efficiency will affect both the analyte and the internal standard to the same degree. By measuring the ratio of the analyte signal to the internal standard signal, these variations are canceled out, leading to accurate and precise quantification.

References

The Indispensable Role of N-Nitrosoanatabine-d4 in the Accurate Quantification of N-Nitrosoanatabine

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the analytical performance of N-Nitrosoanatabine analysis, with and without the use of its deuterated internal standard, N-Nitrosoanatabine-d4.

The accurate and precise quantification of N-Nitrosoanatabine (NAT), a tobacco-specific nitrosamine (TSNA) and potential carcinogen, is paramount in tobacco product analysis, environmental monitoring, and drug development. The standard analytical method for this purpose is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). A critical aspect of a robust LC-MS/MS method is the use of an appropriate internal standard to correct for analytical variability. This guide provides a comprehensive comparison of the analytical results obtained for N-Nitrosoanatabine with and without the use of its stable isotope-labeled internal standard, this compound (NAT-d4).

The Impact of Internal Standards on Analytical Performance

The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of reliable quantitative analysis by LC-MS/MS. This is because the internal standard, being chemically identical to the analyte but with a different mass, experiences the same variations during sample preparation and analysis. By measuring the ratio of the analyte to the internal standard, these variations can be effectively normalized, leading to significantly improved accuracy and precision.

Conversely, the analysis of N-Nitrosoanatabine without an internal standard is susceptible to a range of errors that can compromise the reliability of the results. These include:

  • Matrix Effects: Co-eluting compounds from the sample matrix can either suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate quantification.

  • Sample Preparation Variability: Inconsistent recovery of the analyte during extraction and cleanup steps can introduce significant errors.

  • Instrumental Drift: Fluctuations in the performance of the LC-MS/MS system over time can affect the signal intensity of the analyte.

The following table summarizes the expected impact on key analytical parameters when analyzing N-Nitrosoanatabine with and without this compound. The data for the "With this compound" column is based on established and validated methods, such as those from CORESTA and Health Canada.[1][2][3] The "Without this compound" column reflects the anticipated compromised performance due to the absence of an internal standard to correct for analytical variabilities.

Quantitative Data Comparison

Analytical ParameterWith this compoundWithout this compound (Expected)
Accuracy (% Recovery) 85 - 115%Highly variable and matrix-dependent; prone to significant under- or overestimation.
Precision (% RSD) < 15%> 20%; poor reproducibility between samples and batches.
Limit of Detection (LOD) Lower, due to reduced signal variability.Higher and more variable, as matrix effects can suppress the analyte signal.
Limit of Quantification (LOQ) Lower and well-defined.Higher and less reliable, impacting the ability to accurately measure low concentrations.

Experimental Protocols

A detailed methodology for the analysis of N-Nitrosoanatabine in tobacco products using LC-MS/MS with this compound as an internal standard is outlined below. This protocol is a synthesis of recommendations from official methods such as CORESTA Recommended Method No. 72 and Health Canada Official Method T-309.[2][3][4][5]

Sample Preparation
  • Sample Weighing: Accurately weigh a homogenized sample of the tobacco product (e.g., 1 gram).

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution to the sample.

  • Extraction: Add an appropriate extraction solvent (e.g., 100 mM ammonium acetate solution) to the sample.

  • Shaking: Agitate the mixture on a mechanical shaker for a defined period (e.g., 30-60 minutes) to ensure complete extraction of the nitrosamines.

  • Centrifugation/Filtration: Centrifuge the sample to pellet solid material and filter the supernatant to remove any remaining particulates. The resulting extract is ready for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A suitable reversed-phase column (e.g., C18) for the separation of N-Nitrosoanatabine.

  • Mobile Phase: A gradient of aqueous and organic solvents (e.g., water with formic acid and acetonitrile or methanol with formic acid).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for both N-Nitrosoanatabine and this compound.

Visualizing the Analytical Workflow and the Role of the Internal Standard

The following diagrams, generated using Graphviz (DOT language), illustrate the analytical workflow and the logical principle behind the use of an internal standard.

Analytical_Workflow cluster_with_is With this compound cluster_without_is Without this compound Sample_with Sample Spike_IS Spike with This compound Sample_with->Spike_IS Addition of IS Extraction_with Extraction Spike_IS->Extraction_with Analysis_with LC-MS/MS Analysis Extraction_with->Analysis_with Result_with Accurate & Precise Quantification Analysis_with->Result_with Sample_without Sample Extraction_without Extraction Sample_without->Extraction_without Analysis_without LC-MS/MS Analysis Extraction_without->Analysis_without Result_without Inaccurate & Imprecise Quantification Analysis_without->Result_without

Caption: Comparative analytical workflow for N-Nitrosoanatabine with and without an internal standard.

Internal_Standard_Logic cluster_process Analytical Process Analyte N-Nitrosoanatabine (Analyte) Sample_Prep Sample Preparation (Extraction, Cleanup) Analyte->Sample_Prep IS This compound (Internal Standard) IS->Sample_Prep LC_Separation LC Separation Sample_Prep->LC_Separation MS_Ionization MS Ionization LC_Separation->MS_Ionization Ratio Ratio (Analyte / IS) MS_Ionization->Ratio Signal Measurement Result Accurate Quantification Ratio->Result Calculation

Caption: The logical basis for accurate quantification using an internal standard.

Conclusion

The evidence overwhelmingly supports the mandatory use of this compound as an internal standard for the accurate and reliable quantification of N-Nitrosoanatabine by LC-MS/MS. The use of a deuterated internal standard effectively mitigates the impact of matrix effects, sample preparation variability, and instrumental drift, leading to superior analytical performance in terms of accuracy, precision, and sensitivity. For researchers, scientists, and drug development professionals, the adoption of this approach is crucial for generating defensible data that meets regulatory standards and ensures the safety and quality of products.

References

N-Nitrosoanatabine-d4: A Comparative Guide to its Performance in Diverse Analytical Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of N-Nitrosoanatabine (NAT), a tobacco-specific nitrosamine (TSNA), is critical for assessing exposure and ensuring product safety. The choice of an appropriate internal standard is paramount for achieving reliable results in complex biological matrices. This guide provides a comprehensive comparison of the performance characteristics of N-Nitrosoanatabine-d4 (NAT-d4) against alternative internal standards, supported by experimental data and detailed methodologies.

The Critical Role of Internal Standards in Bioanalysis

In quantitative analysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), internal standards are essential for correcting analytical variability.[1] They are added at a known concentration to samples before processing to account for analyte loss during extraction and to compensate for variations in instrument response, such as matrix effects.[1] An ideal internal standard should exhibit chemical and physical properties nearly identical to the analyte of interest.[1] Stable isotope-labeled (SIL) internal standards, such as NAT-d4, are considered the gold standard in LC-MS/MS-based bioanalysis as they co-elute with the analyte and experience similar ionization suppression or enhancement, leading to more accurate and precise quantification.[2]

Performance Comparison of this compound

The primary advantage of using an individual, deuterated internal standard like NAT-d4 is its ability to closely mimic the behavior of the analyte (NAT) throughout the analytical process, providing superior normalization compared to other alternatives.[2] Alternative approaches, such as using a single SIL internal standard for multiple analytes or a structurally similar but non-isotopically labeled compound, can introduce significant quantification errors due to differences in extraction efficiencies and matrix effects.[3]

Quantitative Performance Data

The following tables summarize the performance characteristics of analytical methods utilizing this compound as an internal standard in comparison to methods that may use other internal standards. It is important to note that direct head-to-head comparative studies are limited in publicly available literature. The data presented is compiled from various studies and demonstrates the typical performance achievable with a dedicated deuterated internal standard.

Table 1: Performance Characteristics in Tobacco Matrix

ParameterMethod Using this compoundAlternative Method (e.g., using NNK-d4 for NAT)
Linearity (r²) ≥ 0.99≥ 0.99
Accuracy (% Recovery) 92.8% - 107.3%[4]117% (mean)[5]
Precision (% RSD) Intra-day: < 5.4%; Inter-day: < 7.5%[4]Not explicitly stated for NAT
Limit of Quantification (LOQ) 3.0 pg/cig[4]Not explicitly stated for NAT
Matrix Effect Compensation ExcellentVariable and potentially poor[3]

Table 2: Performance Characteristics in Urine Matrix

ParameterMethod Using Deuterated Internal Standards (including NAT-d4)
Linearity (r²) > 0.99
Accuracy (% Bias) 0 - 10%
Precision (% CV) 2 - 9%
Mean Recovery (%) 76 - 99%
Limit of Detection (LOD) 0.4 pg/mL
Matrix Effect Mean: 95.4% (Range: 91.6% - 101%)[2]

Note: Data for urine is based on a method for multiple nicotine metabolites and alkaloids using their respective deuterated internal standards, demonstrating the high performance of this approach.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are representative experimental protocols for the quantification of N-Nitrosoanatabine using this compound as an internal standard.

Sample Preparation for Tobacco Analysis
  • Sample Homogenization: Weigh approximately 0.5 g of the homogenized tobacco sample into a 50 mL polypropylene centrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution to each sample.

  • Extraction: Add 20 mL of 100 mM ammonium acetate buffer.

  • Shaking: Tightly cap the tube and shake for 60 minutes at room temperature on a mechanical shaker.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Sample Preparation for Human Urine Analysis
  • Enzymatic Hydrolysis: To account for conjugated forms of NAT, urine samples are treated with β-glucuronidase.

  • Internal Standard Spiking: A solution containing this compound is added to the urine sample.

  • Solid Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., a mixed-mode cation exchange polymer).

    • Load the urine sample onto the cartridge.

    • Wash the cartridge to remove interfering matrix components.

    • Elute the analyte and internal standard with an appropriate solvent.

  • Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and reconstituted in a solvent compatible with the LC-MS/MS mobile phase.

Visualizing the Workflow and Rationale

To better illustrate the experimental process and the logical basis for using an individual isotope-labeled internal standard, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_proc Data Processing Sample Biological Matrix (e.g., Urine, Tobacco Extract) Spike Spike with This compound Sample->Spike Extract Extraction / Cleanup (e.g., SPE, LLE) Spike->Extract Concentrate Evaporation & Reconstitution Extract->Concentrate LC_MS LC-MS/MS Analysis Concentrate->LC_MS Data Peak Integration & Ratio Calculation (NAT/NAT-d4) LC_MS->Data Quant Quantification via Calibration Curve Data->Quant

Caption: A typical experimental workflow for the quantitative analysis of N-Nitrosoanatabine.

Rationale_Diagram cluster_process Analytical Process cluster_behavior Behavior cluster_compensation Compensation cluster_result Result Analyte N-Nitrosoanatabine (Analyte) Extraction Extraction Analyte->Extraction Behavior_Analyte Identical Chemical & Physical Properties IS This compound (Internal Standard) IS->Extraction Behavior_IS Identical Chemical & Physical Properties Chromatography Chromatography Extraction->Chromatography Ionization Ionization (MS) Chromatography->Ionization Compensation Accurate Correction for: - Analyte Loss - Matrix Effects Ionization->Compensation Result High Accuracy & Precision Compensation->Result

Caption: The rationale for using an individual isotope-labeled internal standard.

Conclusion

References

Safety Operating Guide

Safe Disposal of N-Nitrosoanatabine-d4: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This guide provides essential safety and logistical information for the proper disposal of N-Nitrosoanatabine-d4, a deuterated tobacco-specific nitrosamine. As a compound belonging to a class of potent carcinogens, strict adherence to established disposal protocols is critical to ensure personnel safety and environmental protection. This document outlines the necessary steps for the safe handling and disposal of this compound and associated contaminated materials in a research setting.

Immediate Safety and Handling Precautions

Given that this compound is classified as a toxic substance and a suspected carcinogen, all handling and disposal procedures must be conducted with the utmost care.

  • Engineering Controls: All work with this compound, including the preparation of waste containers, should be performed within a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory when handling this compound.

PPE ComponentSpecificationRationale
Gloves Chemical-resistant gloves (e.g., nitrile)To prevent skin contact with the chemical.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or aerosols.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Use in a fume hood is the primary control.For situations with a higher risk of aerosolization, consult your institution's EHS for respirator recommendations.
  • Emergency Procedures: An eyewash station and safety shower must be readily accessible in the immediate work area. In case of accidental exposure, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.

Waste Classification and Segregation

Proper classification and segregation of waste are the foundational steps for compliant disposal.

  • Hazardous Waste Classification: this compound and any materials that have come into contact with it are to be classified as hazardous chemical waste. This includes, but is not limited to:

    • Stock solutions and dilutions

    • Contaminated consumables (e.g., pipette tips, vials, chromatography columns)

    • Contaminated PPE (e.g., gloves)

    • Spill cleanup materials

  • Waste Segregation: Collect all this compound waste separately from other laboratory waste streams. Do not mix this waste with non-hazardous trash, biological waste, or other chemical waste unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Protocol

The following protocol outlines the procedural steps for the safe disposal of this compound.

  • Container Selection: Utilize a dedicated, leak-proof, and chemically compatible waste container. The original product container can be used if appropriate. For other contaminated materials, a robust container with a secure lid is required.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound Waste". The label should also include the approximate concentration and quantity of the chemical, along with the appropriate hazard pictograms (e.g., skull and crossbones, health hazard).

  • Accumulation: Store the sealed waste container in a designated, secure area within the laboratory. This area should be away from incompatible materials such as strong oxidizing agents and strong bases.

  • Documentation: Maintain a log of the waste generated, including the date and amount of this compound added to the container.

  • Disposal Request: Once the waste container is full or has reached the designated accumulation time limit set by your institution, contact your EHS department to arrange for a hazardous waste pickup.

  • Final Disposal: The final disposal of this compound must be conducted through a licensed hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Decontamination Procedures

All non-disposable equipment and surfaces that have been in contact with this compound must be thoroughly decontaminated. Consult your institution's EHS for approved decontamination solutions and procedures.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps and decision points in the proper disposal of this compound.

A Start: Generation of This compound Waste B Is the waste container properly labeled and dedicated? A->B C Label container with 'Hazardous Waste', chemical name, and pictograms. B->C No D Segregate waste in a leak-proof, compatible container. B->D Yes C->D E Store sealed container in a designated secure area. D->E F Is the container full or has the accumulation time limit been reached? E->F G Continue to add waste as needed, maintaining proper sealing. F->G No H Contact Environmental Health & Safety (EHS) for hazardous waste pickup. F->H Yes G->F I End: Professional disposal by a licensed hazardous waste facility. H->I

Caption: Disposal Workflow for this compound Waste.

Personal protective equipment for handling N-Nitrosoanatabine-d4

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive Safety and Handling Guide: N-Nitrosoanatabine-d4

This guide provides essential safety protocols, personal protective equipment (PPE) requirements, and operational procedures for handling this compound in a laboratory setting. The information is targeted toward researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

This compound, a deuterated stable isotope-labeled form of N-Nitrosoanatabine, should be handled with the same precautions as its non-deuterated counterpart. Nitrosamines as a class are considered potent carcinogens, and N-Nitrosoanatabine is classified as toxic if swallowed.[1][2] Therefore, strict adherence to safety protocols is mandatory.

Physical and Chemical Properties

A summary of the key quantitative data for this compound is presented below.

PropertyValueSource
Analyte Name (S)-N-Nitrosoanatabine 2,4,5,6 D4[3]
CAS Number 1426174-82-4[3]
Molecular Formula C₁₀²H₄H₇N₃O[3]
Molecular Weight 193.24 g/mol [3]
Purity >95% (HPLC)[3]
Storage Temperature +4°C or -20°C[3][4]

Personal Protective Equipment (PPE)

The use of appropriate PPE is the primary barrier against exposure. The following equipment must be worn at all times when handling this compound.

Protection TypeSpecific RecommendationsPurpose
Eye and Face Safety glasses with side shields or chemical safety goggles. A face shield is also recommended.[5][6]To prevent eye contact with splashes or aerosols which can cause irritation.
Hand Protection Compatible, chemical-resistant gloves (e.g., Butyl rubber).[5] Gloves must be inspected before use and removed using proper technique to avoid skin contact.To prevent skin absorption, as the substance is considered toxic upon dermal contact.[5]
Body Protection A laboratory coat or other protective work clothing.[5][7]To protect skin from accidental spills or contamination.
Respiratory All work should be conducted in a certified chemical fume hood to prevent inhalation.[5] If ventilation is inadequate or for spill cleanup, a NIOSH/MSHA-approved respirator may be necessary.[5]To prevent inhalation of aerosols or fine dust, which is a primary route of exposure.

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for safety. The following step-by-step procedures provide direct, operational guidance.

Step-by-Step Handling Procedure
  • Training and Preparation:

    • All personnel must be fully trained on the hazards and safe handling procedures for this compound before commencing work.[5]

    • Ensure an eyewash station and safety shower are readily accessible and have been recently tested.[7][8]

    • Prepare the designated work area, which must be a certified chemical fume hood.[5] The area should be clean and uncluttered.

    • Assemble all necessary labware, solvents, and emergency spill materials beforehand.

  • Donning PPE:

    • Put on all required PPE as detailed in the table above before entering the designated handling area.

  • Weighing and Solution Preparation:

    • If handling the compound as a solid, perform all weighing operations carefully within the fume hood to avoid generating dust.[5]

    • When preparing solutions, add the solvent slowly to the compound. Use appropriate volumetric glassware for accurate measurements.

    • Keep the container tightly closed when not in use.[7][9]

  • Post-Handling:

    • Decontaminate all surfaces and equipment after use.

    • Properly dispose of all waste materials (see disposal plan below).

    • Remove PPE in the correct order to prevent cross-contamination and wash hands thoroughly with soap and water.

Emergency Procedures
  • Spills:

    • Evacuate the immediate area and alert colleagues.

    • Wear all necessary PPE, including respiratory protection.[5]

    • For liquid spills, absorb with an inert material like vermiculite or dry sand.[5]

    • For solid spills, carefully sweep or scoop the material to avoid dust generation.[5]

    • Place the absorbed or swept material into a clearly labeled, sealed container for hazardous waste disposal.[5]

    • Clean the spill area thoroughly.

  • First Aid:

    • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water.[2]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present.[2][8] Seek medical attention.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[8]

    • Ingestion: If swallowed, rinse mouth and immediately call a poison center or doctor.[2] Do NOT induce vomiting.[8]

Disposal Plan

All waste containing this compound is considered hazardous.

  • Chemical Waste: Unused material and solutions should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Contaminated Materials: All disposable items that have come into contact with the compound (e.g., gloves, pipette tips, absorbent pads) must be placed in a sealed container for hazardous waste disposal.

  • Disposal Method: Do not allow the product to enter drains.[2] All waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.

Workflow and Safety Logic Diagram

The following diagram illustrates the logical workflow for handling this compound, from initial preparation to emergency response.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling Phase cluster_emergency 4. Emergency Response prep_area Prepare Fume Hood gather_mat Gather Materials & PPE prep_area->gather_mat don_ppe Don Full PPE gather_mat->don_ppe weigh Weigh Compound / Prepare Solution don_ppe->weigh experiment Perform Experiment weigh->experiment spill Spill Occurs weigh->spill exposure Personnel Exposure weigh->exposure decon Decontaminate Surfaces experiment->decon experiment->spill experiment->exposure dispose Dispose of Waste decon->dispose doff_ppe Doff PPE dispose->doff_ppe wash Wash Hands doff_ppe->wash spill_response Contain & Clean Spill spill->spill_response first_aid Administer First Aid exposure->first_aid seek_medical Seek Medical Attention first_aid->seek_medical

Caption: Workflow for safe handling and emergency response for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.